molecular formula C13H14N2 B2523780 Methyl[phenyl(pyridin-2-yl)methyl]amine CAS No. 4372-44-5

Methyl[phenyl(pyridin-2-yl)methyl]amine

Cat. No.: B2523780
CAS No.: 4372-44-5
M. Wt: 198.269
InChI Key: IEYJNWLSRVHHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[phenyl(pyridin-2-yl)methyl]amine is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.269. The purity is usually 95%.
BenchChem offers high-quality Methyl[phenyl(pyridin-2-yl)methyl]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl[phenyl(pyridin-2-yl)methyl]amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-phenyl-1-pyridin-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-14-13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-10,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYJNWLSRVHHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Experimental Methodologies for Methyl[phenyl(pyridin-2-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Methyl[phenyl(pyridin-2-yl)methyl]amine (IUPAC: N-methyl-1-phenyl-1-(pyridin-2-yl)methanamine) is a complex diarylalkylamine featuring a chiral methine core that bridges a phenyl ring, a 2-pyridyl ring, and a secondary methylamine moiety. This specific structural scaffold is highly privileged in medicinal chemistry, sharing pharmacophoric similarities with established antihistamines (e.g., pheniramine) and vasodilators (e.g., betahistine). Understanding its physicochemical properties is critical for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME), as well as its binding affinity to target receptors.

Structural & Physicochemical Properties

The quantitative physicochemical data for Methyl[phenyl(pyridin-2-yl)methyl]amine (CAS 4372-44-5) are summarized below. Where empirical data is limited, values are extrapolated based on validated predictive models for analogous pyridylalkylamines.

ParameterValueAnalytical Method / Source
CAS Number 4372-44-5Sigma-Aldrich Database
Molecular Formula C13H14N2Structural Analysis
Molecular Weight 198.26 g/mol Mass Spectrometry
Boiling Point ~320 °C (Predicted)Extrapolated from primary amine analogs
Density ~1.08 g/cm³ (Predicted)Extrapolated from primary amine analogs
pKa1 (Pyridine N) ~5.2OECD 112 (Potentiometric Titration)[1]
pKa2 (Secondary Amine) ~8.5 - 9.0OECD 112 (Potentiometric Titration)[1]
LogP (Octanol/Water) ~2.5 - 3.0OECD 117 (Reverse-Phase HPLC)[2]

Mechanistic Insights: Structure-Activity Relationship (SAR) & Reactivity

The dual-nitrogen nature of this molecule dictates its pH-dependent speciation and reactivity.

  • The Secondary Aliphatic Amine: With a predicted pKa of 8.5–9.0, this nitrogen is predominantly protonated at physiological pH (7.4). This cationic state is the primary driver for electrostatic interactions with negatively charged residues (e.g., aspartate or glutamate) within receptor binding pockets.

  • The Pyridine Ring: The sp2-hybridized nitrogen in the pyridine ring is significantly less basic (pKa ~5.2) and remains largely unprotonated at physiological pH. It serves as a potent hydrogen bond acceptor. Furthermore, the electron-withdrawing nature of the pyridine ring inductively influences the basicity of the adjacent secondary amine.

  • Steric and Conformational Locking: The steric bulk of the geminal phenyl and pyridyl rings severely restricts the rotational freedom around the central chiral methine carbon. This conformational rigidity is a critical SAR feature, as it locks the methylamine group into a specific spatial vector, dictating stereoselective receptor engagement.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary blanks, suitability tests, and mechanistic rationales.

Protocol A: Analytical Characterization via LC-MS/MS

Adapted from established protocols for related pyridylalkylamines like betahistine[3].

Causality: Positive Electrospray Ionization (ESI+) is selected because both the secondary amine and pyridine nitrogen readily accept protons. A mobile phase acidified with formic acid is mandatory to ensure complete protonation of the analyte prior to aerosolization, thereby maximizing the [M+H]+ signal and preventing peak tailing caused by secondary interactions with residual silanols on the silica column.

  • System Suitability Test (SST): Inject a blank solution (50:50 Methanol:Water) to verify the absence of column carryover. Follow with a 100 ng/mL injection of a reference standard (e.g., betahistine) to validate column theoretical plates and ionization efficiency[3].

  • Sample Preparation: Dissolve 1.0 mg of Methyl[phenyl(pyridin-2-yl)methyl]amine in 1.0 mL of HPLC-grade Methanol. Dilute to a working concentration of 50 ng/mL using Mobile Phase A.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Isolate the precursor ion [M+H]+ at m/z 199.26. Apply a collision energy of 25 eV to monitor the dominant product ion (typically the diarylmethyl cation resulting from the neutral loss of methylamine).

Protocol B: Partition Coefficient (LogP) Determination

Conducted according to OECD Test Guideline 117[2].

Causality: The traditional shake-flask method (OECD 107) frequently fails for basic amines due to surfactant-like behavior and emulsion formation at the octanol-water interface. The OECD 117 HPLC method circumvents this by using the retention time on a C18 column as a proxy for lipophilicity. The hydrocarbon chains of the stationary phase act as the lipophilic phase, providing a highly reproducible and emulsion-free estimation[2].

  • Calibration: Prepare a mixture of six reference substances with known LogP values spanning from 1.0 to 4.0 (e.g., benzyl alcohol, acetophenone, chlorobenzene). Inject the mixture and plot the logarithm of the capacity factor ( log(k′) ) against the known LogP values to generate a linear calibration curve.

  • Dead Time Determination: Inject an unretained marker (e.g., thiourea) to determine the column dead time ( t0​ ).

  • Sample Analysis: Inject the test analyte. Record its retention time ( tR​ ) and calculate its capacity factor: k′=(tR​−t0​)/t0​ .

  • Data Synthesis: Interpolate the LogP of the analyte directly from the validated calibration curve.

Protocol C: pKa Determination via Potentiometric Titration

Conducted according to OECD Test Guideline 112[1].

Causality: Because the molecule possesses two basic centers with differing basicities, UV-metric methods may lack the resolution to distinguish the overlapping ionization events. Potentiometric titration allows for continuous, high-resolution monitoring of the solution's electromotive force (pH) as a function of titrant volume, enabling the precise mathematical derivation of both pKa1​ and pKa2​ [1].

  • Electrode Calibration & Blank Run: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Perform a blank titration on 50 mL of 0.1 M KCl (background electrolyte) with 0.1 M HCl to validate the system's Nernstian response.

  • Sample Titration: Dissolve 2.0 mM of the analyte in 50 mL of 0.1 M KCl. If the unprotonated free base precipitates, utilize a Methanol/Water co-solvent system (e.g., 20%, 30%, 40% Methanol).

  • Data Processing: Titrate with 0.1 M NaOH under a nitrogen atmosphere to prevent CO2 absorption. Plot the first derivative of the titration curve ( ΔpH/ΔV ). The peaks in the derivative curve correspond to the equivalence points. If a co-solvent was used, apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

Visualization: Profiling Workflow

Workflow Start Methyl[phenyl(pyridin-2-yl)methyl]amine (CAS: 4372-44-5) Prep Sample Preparation & Solubilization Start->Prep LCMS LC-MS/MS Analysis (Structural Confirmation) Prep->LCMS Aliquot 1 LogP OECD 117 HPLC Method (LogP Determination) Prep->LogP Aliquot 2 pKa OECD 112 Titration (pKa Determination) Prep->pKa Aliquot 3 Data Data Synthesis & Physicochemical Profiling LCMS->Data LogP->Data pKa->Data

Fig 1: Analytical and physicochemical profiling workflow for Methyl[phenyl(pyridin-2-yl)methyl]amine.

Conclusion

The rigorous physicochemical profiling of Methyl[phenyl(pyridin-2-yl)methyl]amine reveals a molecule with finely tuned lipophilicity and pH-dependent ionization. By employing self-validating analytical methodologies—specifically LC-MS/MS for structural integrity, OECD 117 for LogP, and OECD 112 for pKa—researchers can generate high-fidelity data essential for downstream in vitro and in vivo pharmacokinetic modeling.

References

  • Title: Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method Source: OECD iLibrary URL: [Link]

  • Title: Test No. 112: Dissociation Constants in Water Source: OECD iLibrary URL: [Link]

Sources

In-Depth Technical Guide: Methyl[phenyl(pyridin-2-yl)methyl]amine (CAS 4372-44-5) – Properties, Synthesis, and Applications in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl[phenyl(pyridin-2-yl)methyl]amine is a highly versatile, chiral secondary diarylmethylamine. Structurally characterized by a central methine carbon flanked by a phenyl ring and a 2-pyridyl ring, this compound serves a dual purpose in modern chemical sciences. In transition-metal catalysis, it acts as a privileged N,N'-bidentate ligand framework. In medicinal chemistry, it is increasingly utilized as a highly specific building block for targeted protein degraders (PROTACs) and kinase inhibitors[1]. This guide provides an authoritative breakdown of its chemical properties, mechanistic utility, and validated synthetic protocols.

Chemical Identity & Core Properties

To facilitate rapid reference for drug development professionals and synthetic chemists, the fundamental quantitative and structural data for Methyl[phenyl(pyridin-2-yl)methyl]amine are summarized below[2],[3].

PropertyValue
Chemical Name Methyl[phenyl(pyridin-2-yl)methyl]amine
CAS Number 4372-44-5
Common Synonyms N-Methyl-1-phenyl-1-(2-pyridyl)methanamine; N-Methyl-1-phenyl-1-(pyridin-2-yl)methanamine
Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
SMILES CNC(c1ccccc1)c2ccccn2
Structural Class Secondary Diarylmethylamine
Purity Standard (Commercial) ≥ 95%

Structural Significance & Mechanistic Role

The Causality of the N-Methyl Diarylmethylamine Motif

In drug design, the choice between a primary and secondary amine is never arbitrary. The primary amine analog (phenyl(pyridin-2-yl)methanamine, CAS 39930-11-5) is highly reactive but prone to unwanted over-alkylation during complex synthetic sequences[3]. By installing an N-methyl group, chemists achieve three critical mechanistic advantages:

  • Steric Tuning : The methyl group introduces localized steric hindrance, preventing off-target nucleophilic attacks while maintaining the amine's ability to act as a hydrogen-bond donor.

  • Vector Control for Linkers : In PROTAC development, the N-methyl secondary amine provides a highly predictable, single-vector attachment point for cross-linking (e.g., via amide bond formation with PEG linkers)[1].

  • Bidentate Coordination : The spatial proximity of the pyridine nitrogen (an sp2 hybridized electron donor) and the secondary amine nitrogen allows the molecule to act as a potent N,N'-bidentate ligand. This chelation effect is highly stabilizing for transition metals like Ruthenium (Ru) and Iridium (Ir) during asymmetric catalysis[4].

Synthetic Methodologies & Experimental Protocols

Overcoming Steric Hindrance in Diaryl Ketone Amination

Synthesizing diarylmethylamines via standard reductive amination is notoriously difficult. Diaryl ketones, such as phenyl(pyridin-2-yl)methanone, are sterically hindered and their carbonyl carbons are highly stabilized by resonance from the adjacent aromatic rings. Simply mixing the ketone, methylamine, and a mild reducing agent like sodium cyanoborohydride ( NaBH3​CN ) will result in stalled reactions and recovered starting material.

To force the reaction forward, a self-validating protocol utilizing Lewis acid activation is required. Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) acts as a water scavenger and Lewis acid, driving the formation of the ketimine intermediate to completion before any reducing agent is introduced.

Protocol 1: Step-by-Step Reductive Amination (Racemic Synthesis)

Objective: Synthesize Methyl[phenyl(pyridin-2-yl)methyl]amine from phenyl(pyridin-2-yl)methanone.

  • Imine Formation (Activation):

    • In an oven-dried, argon-purged flask, dissolve phenyl(pyridin-2-yl)methanone (1.0 eq) in anhydrous THF (0.2 M).

    • Add methylamine solution (2.0 M in THF, 3.0 eq), followed by the dropwise addition of Ti(OiPr)4​ (2.0 eq).

    • Stir the mixture at room temperature for 12–16 hours.

  • Self-Validation Check:

    • Do not proceed to reduction blindly. Extract a 10 µL aliquot, quench with aqueous NaHCO3​ , and analyze the organic layer via LC-MS or TLC. The reaction must show >95% conversion to the iminium/ketimine intermediate. If unreacted ketone remains, extend the stirring time.

  • Reduction:

    • Once imine formation is validated, cool the reaction vessel to 0 °C.

    • Carefully add sodium borohydride ( NaBH4​ , 1.5 eq) in small portions to manage hydrogen gas evolution. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Quenching & Isolation:

    • Quench the reaction by adding aqueous ammonia (2 M). This step is critical as it precipitates the titanium salts as a granular, filterable white solid ( TiO2​ ).

    • Filter the suspension through a Celite pad, washing thoroughly with ethyl acetate.

    • Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient) to yield the pure secondary amine.

Note on Asymmetric Synthesis: If enantiopure (R)- or (S)-isomers are required, Direct Asymmetric Reductive Amination (DARA) can be employed using chiral Ruthenium catalysts, such as Ru(OAc)2​{(S)−binap} , under hydrogen gas pressure[4].

Synthesis A Phenyl(pyridin-2-yl)methanone C Ketimine Intermediate A->C Condensation B Methylamine + Ti(OiPr)4 B->C Amine Source D NaBH4 Reduction C->D Intermediate E Methyl[phenyl(pyridin-2-yl)methyl]amine D->E Hydride Transfer

Fig 1: Reductive amination workflow for Methyl[phenyl(pyridin-2-yl)methyl]amine.

Applications in Advanced Therapeutics (PROTACs)

Methyl[phenyl(pyridin-2-yl)methyl]amine is commercially categorized as a "Protein Degrader Building Block"[1]. In the rapidly expanding field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) require a bifunctional molecule consisting of a target-binding warhead, a linker, and an E3 ligase recruiter.

The diarylmethylamine core is highly effective at binding the hinge regions of various kinases. The pyridine nitrogen forms a critical hydrogen bond with the kinase backbone, while the phenyl ring occupies the adjacent hydrophobic pocket. The secondary N-methyl amine acts as the optimal conjugation site. It can be readily acylated with a PEG-based or alkyl linker, connecting the pharmacophore to an E3 ligase ligand (such as a Thalidomide derivative for Cereblon recruitment or a VHL ligand).

PROTAC A Target Protein B Diarylmethylamine Warhead A->B Binding F Proteasomal Degradation A->F Degradation C Flexible Linker B->C N-Methyl Attachment D E3 Ligase Ligand C->D Spacer E E3 Ubiquitin Ligase D->E Recruitment E->F Ubiquitination

Fig 2: Integration of the diarylmethylamine core into a PROTAC degradation pathway.

References

  • AccelaChem. "191548-90-0, 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid (Includes CAS 4372-44-5 Synonyms)." Source: AccelaChem.
  • PubChem. "Phenyl(pyridin-2-yl)methanamine | C12H12N2 | CID 2775258." Source: National Center for Biotechnology Information.
  • CP Lab Safety. "Phenyl(pyridin-2-yl)methanamine, min 95%, 100 mg (Protein Degrader Building Blocks)." Source: Calpaclab.
  • ACS Publications. "Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines." Source: Organic Letters.

Sources

In-Depth Technical Guide: Crystal Structure and Molecular Dynamics of Methyl[phenyl(pyridin-2-yl)methyl]amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

The molecular scaffold Methyl[phenyl(pyridin-2-yl)methyl]amine (CAS 4372-44-5) and its extended diarylmethylamine derivatives represent a highly privileged pharmacophore and versatile chelating agent. Characterized by a chiral central carbon bonded to a phenyl ring, a pyridin-2-yl ring, and an N -methylamine group, this structural node exhibits unique conformational stereodynamics.

Historically, the utility of this scaffold was limited by the poor aqueous solubility of its metal complexes. However, recent advances in structure-based drug design (SBDD) and coordination chemistry have repurposed pyridine-2-methylamines for two groundbreaking applications:

  • Infectious Disease Therapeutics: As highly potent, picomolar-range inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3) for the treatment of multidrug-resistant tuberculosis (MDR-TB)[1].

  • Advanced Fluorometry: As highly sensitive, red-shifting fluorescent sensors for transition metal ions (e.g., Zn²⁺, Cu²⁺) via the formation of stable, hydrophobic chelate cavities.

This whitepaper dissects the crystallographic signatures, structure-activity relationships (SAR), and self-validating experimental workflows required to harness this scaffold in modern drug development and analytical chemistry.

Crystallographic Signatures & Stereodynamics

The spatial arrangement of Methyl[phenyl(pyridin-2-yl)methyl]amine derivatives is governed by strict stereodynamic constraints. X-ray crystallographic analyses of these compounds, both in their apo-state and as metal-coordinated complexes, reveal critical intramolecular interactions that dictate their biological and chemical efficacy.

Edge-to-Face CH-π Interactions

In the uncoordinated state, the rotation around the phenyl-imino or phenyl-amine bond is restricted. NMR and X-ray studies of related imino and amine compounds containing heterocyclic rings demonstrate that the ortho-protons of the phenyl ring often experience abnormal shielding due to close proximity to the face of the adjacent aromatic system[2]. This edge-to-face CH-π interaction locks the molecule into a preferred E- or Z-configuration, which is a critical determinant for receptor binding entropy. By pre-organizing the ligand into a bioactive conformation, the entropic penalty upon binding to a target protein (like MmpL3) is significantly reduced.

Metal Coordination Geometry

When acting as a ligand, the pyridine nitrogen and the secondary/tertiary amine nitrogen form a bidentate chelate. In tripodal derivatives (e.g., tris((6-phenyl-2-pyridyl)methyl)amine), the binding of Zn²⁺ forces the metal center into a distorted trigonal bipyramidal configuration . The causality here is driven by the steric bulk of the phenyl groups, which create a hydrophobic cavity that shields the metal ion from solvent quenching, thereby preserving the charge-transfer excited state necessary for fluorescence[3].

Table 1: Crystallographic and Photophysical Parameters of Pyridine-2-methylamine Zinc Complexes
ParameterValue / ObservationMechanistic Rationale
Space Group P21​/n (Typical for iso-structural chelates)Efficient packing of bulky hydrophobic phenyl/pyridyl domains.
Coordination Geometry Distorted Trigonal BipyramidalMinimizes steric clash between tripodal aromatic arms.
Fluorescence Shift (Zn²⁺) 376 nm 457 nm (~80 nm red shift)Metal coordination induces planarization of the pyridyl-phenyl groups, extending conjugation[3].
Emission Enhancement > 100-fold increaseLocking of the rotational bonds prevents non-radiative decay pathways[3].

Therapeutic Application: MmpL3 Inhibition in M. tuberculosis

MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis responsible for translocating trehalose-monomycolate (TMM) from the cytoplasm to the cell envelope. Inhibition of MmpL3 halts mycolic acid synthesis, leading to rapid mycobacterial cell death[1].

Structure-Based Optimization

Using the co-crystal structure of the MmpL3-ICA38 complex (PDB: 6AJJ), researchers utilized molecular docking to optimize the pyridine-2-methylamine scaffold. The causality of the optimization strategy is as follows:

  • H-Bond Anchoring: The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the carboxylate of Asp645 (D645) in the MmpL3 active site[1].

  • Hydrophobic Pocket S1 Penetration: Replacing a simple methyl group with a bulky N -8-azaspiro[4.5]decyl moiety allowed the ligand to insert deeper into the S1 hydrophobic pocket (interacting with F260, S293, and F649). This deep insertion displaces high-energy water molecules, driving a massive increase in binding affinity via the hydrophobic effect[1].

Table 2: SAR of Pyridine-2-methylamine Derivatives against M. tuberculosis (H37Rv)
CompoundR1 Substitution (Amine domain)R2 Substitution (Phenyl domain)MIC (μg/mL)Docking Score
21 N -4-methylpiperidinyl4-isopropylphenyl1 - 2-10.934
37 N -8-azaspiro[4.5]decyl4-isopropylphenyl0.125N/A
62 N -8-azaspiro[4.5]decyl4-biphenyl0.016 -11.474

Compound 62 demonstrates potent activity not only against the H37Rv strain but also against clinically isolated MDR/XDR-TB strains (MIC = 0.0039–0.0625 μg/mL), while maintaining low Vero cell toxicity (IC₅₀ 16 μg/mL)[4].

MmpL3_Pathway TMM Trehalose-Monomycolate (Cytoplasm) MmpL3 MmpL3 Transporter (Inner Membrane) TMM->MmpL3 Transport CellWall Mycolic Acid Synthesis (Cell Envelope) MmpL3->CellWall Translocation Death Mycobacterial Cell Death CellWall->Death Viability Maintained Inhibitor Pyridine-2-methylamines (e.g., Cmpd 62) Inhibitor->MmpL3 Binds D645 Blocks S1 Pocket Inhibitor->Death Induces

Caption: Mechanism of MmpL3 inhibition by pyridine-2-methylamine derivatives leading to mycobacterial death.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in controls ensure that false positives (e.g., non-specific aggregation or assay interference) are immediately identified.

Protocol 1: Co-Crystallization of MmpL3 with Pyridine-2-methylamine Ligands

Objective: To determine the high-resolution X-ray crystal structure of the ligand-target complex.

  • Protein Preparation & Quality Control: Express MmpL3 in E. coli C43(DE3) and purify using Ni-NTA affinity followed by Size Exclusion Chromatography (SEC) in the presence of n-dodecyl- β -D-maltoside (DDM).

    • Self-Validation: The SEC profile must show a single, monodisperse peak. Aggregation indicates misfolding, which will prevent crystallization.

  • Ligand Incubation: Incubate the purified MmpL3 (10 mg/mL) with a 5-fold molar excess of Compound 62 for 2 hours at 4°C.

  • Vapor Diffusion Crystallization: Set up hanging-drop vapor diffusion plates using a reservoir solution of 0.1 M HEPES (pH 7.0), 0.2 M NaCl, and 25-30% PEG 400.

    • Causality: Vapor diffusion slowly increases the concentration of both protein and precipitant, allowing the system to gently enter the metastable zone where ordered nucleation occurs without catastrophic precipitation.

  • Data Collection & Phase Determination: Flash-freeze crystals in liquid nitrogen. Collect diffraction data at a synchrotron source. Solve the phases using Molecular Replacement (MR) with the apo-MmpL3 structure (PDB: 6AJJ) as the search model[1].

    • Self-Validation: The appearance of positive Fo​−Fc​ electron density in the S1 pocket prior to ligand modeling confirms true binding, ruling out model bias.

SBDD_Workflow PDB Apo-Target (PDB: 6AJJ) Docking Molecular Docking (Glide-XP) PDB->Docking Crystallization Co-Crystallization (Vapor Diffusion) PDB->Crystallization Protein Synthesis Ligand Synthesis (Reductive Amination) Docking->Synthesis Hit ID Synthesis->Crystallization Purified Ligand Diffraction X-Ray Diffraction & Refinement Crystallization->Diffraction Diffraction->Docking Iterative SAR

Caption: Workflow for the structure-based drug design and crystallographic validation of MmpL3 inhibitors.

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: To quantify the antitubercular efficacy of synthesized derivatives.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ ~0.6). Dilute to 1×105 CFU/mL in Middlebrook 7H9 broth.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the pyridine-2-methylamine derivative (e.g., 64 μg/mL down to 0.001 μg/mL).

  • Incubation & Colorimetric Readout: Add the bacterial inoculum. Incubate for 7 days at 37°C. Add 30 μL of 0.02% resazurin solution and incubate for an additional 24 hours.

    • Causality & Self-Validation: Resazurin is a blue, non-fluorescent dye. Viable, respiring mycobacteria reduce it to resorufin, which is pink and highly fluorescent. A blue well indicates true bacterial death/inhibition. This internal redox control prevents false activity readings caused by compound precipitation.

  • Cytotoxicity Counter-Screen: Concurrently test the compounds against mammalian Vero cells using the Alamar Blue assay.

    • Self-Validation: A high Vero IC₅₀ (>16 μg/mL) combined with a low MIC confirms that the compound is selectively targeting mycobacterial MmpL3 rather than acting as a general membrane disruptor[4].

Conclusion

The Methyl[phenyl(pyridin-2-yl)methyl]amine scaffold is a masterclass in modular chemical design. By understanding the crystallographic constraints—such as edge-to-face CH-π interactions and specific hydrogen-bonding vectors—researchers can tune this molecule for vastly different applications. Whether locking transition metals into highly fluorescent trigonal bipyramidal geometries or driving deep hydrophobic insertion into the MmpL3 transporter to combat MDR-TB, the structural dynamics of this diarylmethylamine node will continue to be a cornerstone of modern application science.

Sources

Advanced Physicochemical Profiling of Methyl[phenyl(pyridin-2-yl)methyl]amine: Solubility and Stability Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl[phenyl(pyridin-2-yl)methyl]amine (CAS 4372-44-5) is a highly versatile chiral diarylmethylamine building block. Compounds containing the diarylmethylamine motif are foundational to numerous neuroactive, antimicrobial, and antihistamine drug classes. Structurally, it consists of a benzylic methine carbon bridging a lipophilic phenyl ring, an electron-withdrawing 2-pyridyl ring, and a secondary methylamine group.

As a Senior Application Scientist, evaluating this compound requires moving beyond basic characterization. We must analyze the causality behind its physicochemical behavior. This technical whitepaper deconstructs the pH-dependent solubility and intrinsic stability liabilities of Methyl[phenyl(pyridin-2-yl)methyl]amine, providing self-validating experimental workflows for rigorous preclinical evaluation.

Physicochemical Causality and Solubility Dynamics

The solubility of Methyl[phenyl(pyridin-2-yl)methyl]amine is not a static metric; it is a dynamic property governed by the protonation states of its two basic centers.

  • The Pyridine Nitrogen : Exhibits a relatively low pKa of approximately 5.2.

  • The Secondary Aliphatic Amine : Exhibits a higher pKa of approximately 8.5, slightly lowered by the electron-withdrawing nature of the adjacent aromatic systems.

According to the principles of pH-dependent permeation and solubility outlined by, the molecule exists in three distinct ionization states depending on the environmental pH. At gastric pH (1.2), the molecule is di-protonated, maximizing ion-dipole interactions with water and resulting in high aqueous solubility. At physiological pH (7.4), the pyridine nitrogen is deprotonated, leaving a mono-cationic species. This mono-protonated state is the "Goldilocks" zone for drug absorption, perfectly balancing aqueous solubility for dissolution and lipophilicity for membrane permeability. Above pH 10, the molecule becomes a neutral free base, precipitating out of aqueous media but becoming highly soluble in organic solvents.

G pH_low pH < 4.0 Diprotonated State sol_high High Aqueous Solubility (>50 mg/mL) pH_low->sol_high pH_mid pH ~ 7.4 Monoprotonated State sol_med Moderate Aqueous Solubility Optimal Permeability pH_mid->sol_med pH_high pH > 10.0 Neutral Free Base sol_low Poor Aqueous Solubility High Lipophilicity pH_high->sol_low

Fig 1. pH-dependent ionization states and their direct causality on aqueous solubility.

Quantitative Solubility Profile

Table 1: Predicted physicochemical metrics across varying pH environments.

Property / EnvironmentValue / StateCausality & Impact on Development
Molecular Formula C13H14N2 (MW: 198.26)Dictates baseline lipophilicity (LogP ~2.5).
Solubility (pH 1.2) > 50 mg/mLDiprotonation maximizes solvation; ideal for gastric dissolution.
Solubility (pH 7.4) ~ 1-5 mg/mLMonoprotonation balances aqueous/lipid solubility for intestinal uptake.
Solubility (pH 10.0) < 0.1 mg/mLNeutral free base; high precipitation risk in basic formulations.

Stability Dynamics and Degradation Causality

Understanding the stability of the diarylmethylamine core requires analyzing its structural liabilities. Recent studies on the highlight specific degradation pathways unique to this scaffold.

  • Hydrolytic Stability : The molecule lacks esters, amides, or easily cleavable functional groups. Consequently, it exhibits extreme resilience to both acid- and base-catalyzed hydrolysis. The C-N bond is highly stable under standard aqueous conditions.

  • Oxidative Vulnerability : The secondary amine is a strong nucleophile and is highly susceptible to reactive oxygen species (ROS) and peroxides. Exposure to oxidative stress will readily drive the formation of N-oxides or nitrones.

  • Photolytic Pathways : The benzylic methine proton (the CH connecting the phenyl, pyridine, and amine groups) is sterically hindered but electronically activated. Under intense UV irradiation, the adjacent aromatic chromophores absorb energy, potentially leading to homolytic cleavage and radical-mediated photo-oxidation.

Forced Degradation Matrix

Table 2: Expected degradation profile under ICH Q1A/Q1B stress conditions.

Stress ConditionReagent / EnvironmentTime / TempExpected Degradation Pathway
Acidic Hydrolysis 0.1 N HCl7 days, 40°CHighly stable (No hydrolyzable groups).
Alkaline Hydrolysis 0.1 N NaOH7 days, 40°CHighly stable.
Oxidation 3% H₂O₂24 hours, RTN-oxidation at the secondary methylamine.
Thermal Solid state14 days, 60°CStable; potential trace dimerization if impurities exist.
Photolysis UV/Vis (ICH Q1B)1.2M lux hrsBenzylic radical formation / photo-oxidation.

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies are designed to eliminate false positives and artifacts during preclinical screening.

Protocol 1: Thermodynamic pH-Solubility Profiling

Rationale: We utilize the shake-flask method over kinetic solvent-shift methods because kinetic methods often induce supersaturation, leading to artificially inflated solubility values.

  • Buffer Preparation: Prepare USP-grade buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Borate).

  • API Saturation: Add 50 mg of Methyl[phenyl(pyridin-2-yl)methyl]amine to 1 mL of each buffer in sealed amber glass vials.

  • Equilibration: Agitate vials at 300 RPM and 37°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).

  • Orthogonal Validation (The Self-Validating Step):

    • Analyze the supernatant via LC-UV to quantify dissolved API.

    • Critical: Isolate the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). If the free base has converted to a hydrate or a salt form (e.g., HCl salt at pH 1.2), the thermodynamic equilibrium corresponds to the new crystal form, not the original API.

Protocol 2: ICH Q1A(R2) Compliant Forced Degradation

Rationale: Forced degradation must be mass-balance validated. As dictated by the , the sum of the parent API and all degradant peaks must equal 100% ± 5% of the initial control concentration.

  • Stock Preparation: Prepare a 1.0 mg/mL stock of the API in a 50:50 Water:Acetonitrile diluent.

  • Stress Application: Aliquot the stock and expose to the conditions outlined in Table 2.

  • Quenching: Neutralize acid/base samples with equivalent counter-reagents. Quench oxidative samples (H₂O₂) with sodium bisulfite to halt degradation prior to injection.

  • Orthogonal Detection: Analyze samples using LC-MS/MS coupled in-line with a Charged Aerosol Detector (CAD).

  • Mass Balance Validation (The Self-Validating Step): Calculate the total peak area. If the mass balance fails (Σ Area < 95%), it indicates either the formation of volatile degradants, irreversible column adsorption, or the presence of degradants lacking a UV chromophore (which the CAD will detect).

G API Methyl[phenyl(pyridin-2-yl)methyl]amine (API Stock) Hydro Hydrolytic Stress (0.1N HCl / NaOH) API->Hydro Oxid Oxidative Stress (3% H2O2) API->Oxid Photo Photolytic Stress (ICH Q1B UV/Vis) API->Photo Quench Neutralization & Quenching Hydro->Quench Oxid->Quench Photo->Quench Analysis LC-MS/MS & CAD Analysis (Orthogonal Detection) Quench->Analysis Validation Mass Balance Check (Σ Area = 100% ± 5%) Analysis->Validation

Fig 2. Self-validating forced degradation workflow ensuring mass balance and orthogonal detection.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A (R2) Stability testing of new drug substances and products. Available at: [Link]

  • Li, X., et al. (2023). Enantioselective Synthesis of Diarylmethylamines through the Aza-Friedel–Crafts Reaction. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

An In-depth Technical Guide on the Toxicology and Safe Handling of Methyl[phenyl(pyridin-2-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified scientific professionals. The toxicological and safety data for Methyl[phenyl(pyridin-2-yl)methyl]amine have not been fully elucidated. The information presented herein is extrapolated from data on structurally analogous compounds, including N-substituted benzylamines and various pyridine derivatives. All chemical products should be handled with the assumption of "unknown hazards and toxicity" by experienced personnel.[1]

Section 1: Introduction and Compound Profile

Methyl[phenyl(pyridin-2-yl)methyl]amine is a heterocyclic benzylic amine that holds potential as a structural motif in medicinal chemistry and drug discovery.[2] Its unique combination of a chiral benzylic amine core and a pyridine ring makes it an interesting scaffold for interacting with biological targets. As with any novel chemical entity, a thorough understanding of its potential hazards is paramount before its synthesis, handling, and use in a laboratory setting.

Due to the absence of specific toxicological studies on Methyl[phenyl(pyridin-2-yl)methyl]amine, this guide provides a comprehensive risk assessment based on the well-documented hazards of its core components: the benzylamine moiety and the pyridine ring. This approach aligns with the principles of controlling genotoxic impurities (GTIs) and risk assessment for new chemical entities in pharmaceutical development.[3][4]

Compound Structure:

(Where Ph is a Phenyl group and Py is a Pyridin-2-yl group)

Section 2: Inferred Toxicological Profile

The toxicological properties of Methyl[phenyl(pyridin-2-yl)methyl]amine can be inferred by examining its structural components.

The Benzylamine Moiety: Corrosivity and Acute Toxicity

Benzylic amines are known to be hazardous. They can cause severe skin burns and eye damage and are often harmful if swallowed or in contact with skin.[5] Inhalation of vapors may lead to respiratory irritation.[5]

The Pyridine Moiety: Systemic and Localized Effects

Pyridine and its derivatives are readily absorbed through oral, dermal, and inhalation routes.[6] Acute exposure can affect the central nervous system, while repeated exposure may lead to liver and kidney damage.[6] Pyridine itself is classified as harmful if swallowed, in contact with skin, or inhaled, and it is a severe eye irritant.[6] Alkyl-substituted pyridines can also cause skin and respiratory irritation.

N-Methylation: Potential for Increased Toxicity

The presence of a methyl group on the amine nitrogen could potentially influence the compound's metabolic fate and toxicity.

Anticipated GHS Hazard Classification

Based on the data from structural analogues, the following Globally Harmonized System (GHS) classification for Methyl[phenyl(pyridin-2-yl)methyl]amine should be conservatively assumed:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4Toxic or Harmful if swallowed
Acute Toxicity, DermalCategory 2 or 3Fatal or Toxic in contact with skin
Skin Corrosion/IrritationCategory 1B or 2Causes severe skin burns and eye damage or Causes skin irritation
Serious Eye Damage/IrritationCategory 1 or 2ACauses serious eye damage or Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation

This table represents an inferred hazard profile and should be treated with caution.

Section 3: Comprehensive Safety and Handling Protocols

Given the anticipated hazards, stringent safety protocols must be implemented when handling Methyl[phenyl(pyridin-2-yl)methyl]amine.

Hierarchy of Controls

A systematic approach to risk mitigation should be adopted, prioritizing engineering and administrative controls over personal protective equipment (PPE).

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling Methyl[phenyl(pyridin-2-yl)methyl]amine Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Engineering Engineering Controls - Certified Chemical Fume Hood - Local Exhaust Ventilation Substitution->Engineering Administrative Administrative Controls - Standard Operating Procedures (SOPs) - Designated Work Areas - Safety Training Engineering->Administrative PPE Personal Protective Equipment (PPE) - Chemical Splash Goggles & Face Shield - Appropriate Gloves (e.g., Nitrile) - Chemical-Resistant Lab Coat Administrative->PPE Emergency_Response_Workflow cluster_1 Emergency Response Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Colleagues Evacuate->Alert Assess Assess the Spill (Size and Hazard Level) Alert->Assess SmallSpill Small Spill (Manageable with PPE & Spill Kit) Assess->SmallSpill LargeSpill Large Spill (Contact Emergency Services) Assess->LargeSpill Contain Contain Spill with Absorbent Material (e.g., sand, vermiculite) SmallSpill->Contain Neutralize Neutralize (if applicable and safe) Contain->Neutralize Collect Collect and Place in a Sealed Hazardous Waste Container Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: A stepwise workflow for responding to a chemical spill in a laboratory setting.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [7]Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [7]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [8]

Section 4: Experimental Protocol: Handling and Weighing

This protocol outlines the steps for safely handling and weighing a research quantity of Methyl[phenyl(pyridin-2-yl)methyl]amine.

Objective: To accurately weigh a specified amount of the compound for use in a subsequent reaction.

Materials:

  • Methyl[phenyl(pyridin-2-yl)methyl]amine

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate reaction vessel

  • Waste container

Personal Protective Equipment (PPE):

  • Chemical splash goggles and face shield

  • Nitrile gloves

  • Chemical-resistant lab coat

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don personal protective equipment (PPE).

    • Place all necessary equipment inside the fume hood.

    • Designate a specific area within the fume hood for handling the compound.

  • Handling:

    • Carefully open the container of Methyl[phenyl(pyridin-2-yl)methyl]amine inside the fume hood.

    • Use a clean spatula to transfer a small amount of the compound to the weighing paper on the analytical balance.

    • Avoid generating dust or aerosols.

    • Once the desired amount is weighed, carefully transfer it to the reaction vessel.

  • Clean-up:

    • Wipe the spatula clean with a solvent-moistened cloth and dispose of the cloth in the designated hazardous waste container.

    • Properly seal the container of Methyl[phenyl(pyridin-2-yl)methyl]amine.

    • Dispose of the weighing paper in the hazardous waste container.

    • Wipe down the work surface within the fume hood.

  • Waste Disposal:

    • All contaminated materials, including gloves, weighing paper, and cleaning cloths, must be disposed of in a properly labeled hazardous waste container. [9]

Section 5: Conclusion

While specific toxicological data for Methyl[phenyl(pyridin-2-yl)methyl]amine is not currently available, a conservative approach based on the known hazards of its structural analogues is essential for ensuring the safety of laboratory personnel. By implementing robust engineering controls, adhering to strict administrative protocols, and utilizing appropriate personal protective equipment, the risks associated with handling this novel compound can be effectively managed. Further toxicological studies are warranted to fully characterize the safety profile of this and other new chemical entities emerging from drug discovery programs.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: pyridine. [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]

  • PubChem. N-methyl-1-(pyridin-2-yl)methanamine. [Link]

  • Loba Chemie. (2015, April 9). 2-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 109-06-8 MSDS. [Link]

  • Hoffman Fine Chemicals. CAS 415957-25-4 | N-Methyl-N-(phenylmethyl)-2-pyridinemethanamine. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). N-Methyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine - Toxics Release Inventory. [Link]

  • PubMed. (2024, March 15). A Disconnection for Rapid Access to Heterocyclic Benzylic Amines with Fully Substituted α-Carbons. [Link]

  • Carl ROTH. (2024, September 21). Safety Data Sheet: Methylamine. [Link]

  • ACS Publications. (2013, January 14). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. [Link]

  • PubChem. N'-Benzyl-N'-methyl-2-aminopyridine. [Link]

  • ACS Publications. (2013, January 14). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control | Organic Process Research & Development. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, July 3). Pyridine: Human health tier II assessment. [Link]

  • PMC. (2025, March 25). Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools. [Link]

  • U.S. Environmental Protection Agency. Aminopyridines. [Link]

  • Syngene. (2024, September 2). Risk assessment strategy for nitrosamine drug substance-related impurities. [Link]

  • Gsrs. N'-BENZYL-N'-METHYL-2-AMINOPYRIDINE. [Link]

Sources

Elucidating the Biological Mechanism of Action for a Novel Pyridinyl-Phenyl-Methylamine Scaffold: A Proposed Research and Discovery Framework

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist.

Abstract: The compound Methyl[phenyl(pyridin-2-yl)methyl]amine represents a novel chemical entity with a structure suggestive of potential biological activity. However, as of the date of this publication, its mechanism of action within biological systems remains uncharacterized in peer-reviewed literature. This guide, therefore, serves as a comprehensive research and discovery framework for elucidating the pharmacological profile of this compound. We will proceed from foundational principles, analyzing the molecule's structure to hypothesize potential targets, and then detail a multi-tiered experimental plan to systematically investigate its mechanism of action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize novel chemical entities.

Part 1: Structural Analysis and Target Hypothesis

The logical starting point for a novel compound is a thorough analysis of its structure to identify potential pharmacophores. The structure of Methyl[phenyl(pyridin-2-yl)methyl]amine contains several key features that can guide our initial hypotheses.

Core Structural Features:

  • Pyridin-2-yl Ring: The pyridine ring is a common motif in medicinal chemistry, known to act as a hydrogen bond acceptor and to participate in aromatic interactions. Its presence is noted in various CNS-active compounds as well as kinase inhibitors.

  • Phenyl Ring: This hydrophobic group can engage in π-π stacking and hydrophobic interactions within protein binding pockets.

  • Secondary Amine: The methylamine group is basic and will be protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., Asp, Glu) in target proteins. This is a classic feature of many neurotransmitter analogs.

  • Chiral Center: The carbon atom bonded to the phenyl, pyridinyl, and amine groups is a chiral center, meaning the compound exists as two enantiomers. It is highly probable that any biological activity will be stereospecific.

Based on these features, we can hypothesize several potential classes of biological targets:

  • Central Nervous System (CNS) Receptors and Transporters: The overall structure bears a resemblance to various psychoactive compounds and neurotransmitter precursors. Potential targets include monoamine transporters (DAT, NET, SERT), histamine receptors, and muscarinic acetylcholine receptors.

  • Kinases: The presence of a pyridine ring is a well-established feature in many ATP-competitive kinase inhibitors.

  • Ion Channels: The cationic nature of the protonated amine could facilitate interaction with the pores of various ion channels.

Our research plan will be designed to systematically test these hypotheses.

Part 2: A Multi-Tiered Experimental Workflow for Mechanism of Action Elucidation

We propose a phased approach, starting with broad, high-throughput screening and progressing to more focused, mechanistic studies.

Tier 1: In Silico and Initial Physicochemical Profiling

The initial phase focuses on computational predictions and fundamental property measurements to guide subsequent experiments.

Workflow:

G cluster_0 Tier 1: In Silico & Physicochemical Profiling A Compound Synthesis & Purification B Chiral Separation (R and S Enantiomers) A->B D Physicochemical Profiling (pKa, logP, Solubility) B->D E Broad Target Panel Screening (e.g., Eurofins SafetyScreen) B->E Test enantiomers separately C In Silico Target Prediction (e.g., SwissTargetPrediction) C->E D->E F Data Analysis & Hit Identification E->F

Caption: Tier 1 Workflow for initial compound characterization.

Experimental Protocols:

Protocol 2.1: Physicochemical Property Determination

  • pKa Determination: Utilize potentiometric titration. Dissolve a precise weight of the compound in a methanol/water solution. Titrate with 0.1 M HCl and 0.1 M NaOH, measuring pH changes. Calculate pKa from the titration curve inflection points.

  • LogP Determination: Use the shake-flask method. Prepare a saturated solution of the compound in a 1-octanol/water biphasic system. Shake vigorously for 24 hours to reach equilibrium. Separate the phases and measure the compound concentration in each phase using UV-Vis spectroscopy or LC-MS. Calculate LogP as the logarithm of the ratio of the concentration in octanol to the concentration in water.

  • Aqueous Solubility: Employ the equilibrium solubility method. Add an excess of the compound to a phosphate-buffered saline (PBS) solution (pH 7.4). Stir for 24-48 hours at a controlled temperature (e.g., 25°C). Filter the solution to remove undissolved solid and quantify the concentration of the dissolved compound via a validated analytical method like HPLC-UV.

Tier 2: In Vitro Target Validation and Functional Assays

Once initial "hits" are identified from the broad panel screen, the next tier is to validate these interactions and determine the functional consequence. Let's assume Tier 1 screening identified a significant affinity for the Dopamine Transporter (DAT).

Workflow:

G cluster_1 Tier 2: In Vitro Target Validation (Example: DAT) G Radioligand Binding Assay (e.g., [3H]WIN 35,428) H Determine Affinity (Ki) for R and S enantiomers G->H I Neurotransmitter Uptake Assay (e.g., using HEK293-DAT cells) H->I Correlate affinity with function J Determine Potency (IC50) and Efficacy (Vmax reduction) I->J K Electrophysiology Patch-Clamp (Measure DAT-mediated currents) J->K L Confirm Mechanism: Competitive vs. Non-competitive K->L

Caption: Tier 2 Workflow for validating a specific molecular target.

Experimental Protocols:

Protocol 2.2: Radioligand Binding Assay for Dopamine Transporter (DAT)

  • Source: Prepare membrane homogenates from cells stably expressing human DAT (hDAT) or from rodent striatal tissue.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of membrane preparation (5-20 µg protein).

    • 50 µL of [³H]WIN 35,428 (a high-affinity DAT ligand) at a final concentration near its Kd (e.g., 2-5 nM).

    • 50 µL of Methyl[phenyl(pyridin-2-yl)methyl]amine (test compound) at 10-12 different concentrations (e.g., 1 pM to 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Incubation: Incubate plates for 60-90 minutes at 4°C to reach equilibrium.

  • Termination: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester to separate bound from free radioligand. Wash filters 3x with ice-cold assay buffer.

  • Detection: Add scintillation cocktail to the dried filter plate and count radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909). Subtract non-specific binding from all measurements. Plot the specific binding as a function of test compound concentration and fit the data to a one-site competition model to calculate the Ki (inhibitory constant).

Protocol 2.3: Dopamine Uptake Assay

  • Cell Culture: Plate HEK293 cells stably expressing hDAT in a 96-well plate. Grow to confluence.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-20 minutes with varying concentrations of the test compound.

  • Initiation: Add [³H]Dopamine to each well at a final concentration of ~10-20 nM.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination: Aspirate the radioactive solution and rapidly wash the cells 3x with ice-cold KRH buffer to remove extracellular [³H]Dopamine.

  • Lysis & Detection: Lyse the cells with 1% SDS solution. Transfer the lysate to scintillation vials and measure the intracellular radioactivity.

  • Data Analysis: Define non-specific uptake in the presence of a saturating concentration of a known DAT inhibitor. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary Table:

ParameterDescriptionR-EnantiomerS-Enantiomer
Ki (DAT, nM) Inhibitory constant from binding assay.TBDTBD
IC₅₀ (DA Uptake, nM) Potency for inhibiting dopamine uptake.TBDTBD
Efficacy (% Inh.) Maximum inhibition of dopamine uptake observed.TBDTBD

TBD: To Be Determined by the proposed experiments.

Part 3: Cellular and Ex Vivo Mechanistic Studies

With a validated target, the next step is to understand the compound's effect in a more physiologically relevant system.

Workflow:

G cluster_2 Tier 3: Cellular & Ex Vivo Studies M Primary Neuronal Cultures (e.g., midbrain dopaminergic neurons) N High-Content Imaging: Measure neurite outgrowth, viability, synaptic markers M->N O Acute Brain Slice Preparation (e.g., Nucleus Accumbens) P Fast-Scan Cyclic Voltammetry (FSCV) Measure real-time dopamine release/reuptake O->P Q Characterize impact on phasic and tonic dopamine signaling P->Q

Caption: Tier 3 Workflow for assessing effects in physiological systems.

This tier provides critical data on how the compound's interaction with its molecular target translates into a cellular or tissue-level response, bridging the gap between in vitro findings and in vivo behavioral effects.

Part 4: Conclusion and Future Directions

This guide outlines a systematic and robust framework for the initial characterization of Methyl[phenyl(pyridin-2-yl)methyl]amine. By progressing through a logical sequence of in silico, in vitro, and ex vivo experiments, researchers can efficiently identify the primary molecular target(s) and elucidate the compound's mechanism of action. The stereospecificity of the compound must be a central consideration at every stage of this process. The data generated through this workflow will provide the necessary foundation for subsequent in vivo pharmacokinetic, pharmacodynamic, and behavioral studies to fully characterize its potential as a pharmacological tool or therapeutic agent.

References

  • SwissTargetPrediction: A tool for predicting protein targets of small molecules. Source: Swiss Institute of Bioinformatics, [Link]

  • Eurofins SafetyScreen Panels: A service for in vitro safety pharmacology profiling. Source: Eurofins Discovery, [Link]

  • Radioligand Binding Assays - A Practical Guide: A comprehensive resource on the theory and practice of binding assays. Source: Nature Reviews Drug Discovery, [Link]

  • Protocols for Neurotransmitter Transporter Assays: Detailed methods for studying transporter function. Source: Current Protocols in Pharmacology, [Link]

  • Fast-Scan Cyclic Voltammetry in Brain Slices: A review of the FSCV technique for measuring neurotransmitter dynamics. Source: ACS Chemical Neuroscience, [Link]

Methodological & Application

Application Note: Catalytic Efficacy of Methyl[phenyl(pyridin-2-yl)methyl]amine Derivatives in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of highly efficient, robust, and tunable ligands is a cornerstone of modern homogeneous catalysis. Derivatives of methyl[phenyl(pyridin-2-yl)methyl]amine —formally known as N -methyl-1-phenyl-1-(pyridin-2-yl)methanamine—represent a privileged class of bidentate N,N -ligands. These compounds feature a rigid pyridine ring coupled with a flexible secondary amine, bridged by a methine carbon bearing a sterically demanding phenyl group.

As a Senior Application Scientist, understanding the causality behind this ligand's architecture is critical for optimizing catalytic workflows:

  • Bidentate Hemilability: The combination of a hard, sp3 -hybridized amine nitrogen and a softer, sp2 -hybridized pyridyl nitrogen allows for the formation of stable 5-membered metallacycles with transition metals (e.g., Ru, Ir, Zn).

  • The "NH" Effect (Metal-Ligand Bifunctional Catalysis): The presence of a secondary amine ( NHCH3​ ) is non-innocent. In transfer hydrogenation, the N−H proton actively participates in the transition state via hydrogen bonding with the substrate's carbonyl oxygen, enabling a low-energy outer-sphere mechanism ()[1].

  • Stereochemical Control: When resolved into enantiopure (S) or (R) isomers, the bulky phenyl group dictates the trajectory of incoming substrates, making these derivatives exceptional chiral auxiliaries for asymmetric transformations.

This guide details two field-proven applications of these derivatives: Ruthenium-catalyzed Transfer Hydrogenation (TH) and Zinc-catalyzed CO₂-Epoxide Cycloaddition .

Workflow A: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Mechanistic Insights

In the reduction of ketones using 2-propanol as a hydrogen donor, the Ru(II) precatalyst undergoes dehydrohalogenation in the presence of a strong base to form a 16-electron amido complex. This active species abstracts a proton and hydride from 2-propanol, generating an 18-electron ruthenium-hydride intermediate. The ketone substrate is then reduced without direct coordination to the metal center (outer-sphere mechanism).

G cluster_cycle Outer-Sphere Catalytic Cycle A [RuCl₂(p-cymene)]₂ + Ligand B Precatalyst [RuCl(p-cymene)(L)]⁺ A->B CH₂Cl₂, RT C 16e⁻ Amido Complex Active Catalyst B->C + t-BuOK - KCl D 18e⁻ Hydride Complex Reducing Agent C->D + iPrOH - Acetone D->C + Ketone - Alcohol

Fig 1. Outer-sphere transfer hydrogenation cycle using Ru-bidentate amine catalysts.

Self-Validating Experimental Protocol

Reagents Required:

  • Precatalyst: [RuCl₂(p-cymene)]₂

  • Ligand: (S)

    N -methyl-1-phenyl-1-(pyridin-2-yl)methanamine
  • Base: Potassium tert-butoxide ( t -BuOK, 0.1 M in 2-propanol)

  • Solvent/H-Donor: Anhydrous, degassed 2-propanol

Step-by-Step Procedure:

  • Precatalyst Assembly: In a nitrogen-filled glovebox, combine [RuCl₂(p-cymene)]₂ (0.05 mmol) and the ligand (0.11 mmol) in anhydrous dichloromethane (5 mL). Stir at room temperature for 2 hours.

    • Causality: A slight excess of ligand prevents the formation of inactive Ru-dimers.

  • Solvent Evaporation: Remove the solvent under reduced pressure to yield the precatalyst as a yellow-orange powder.

  • Reaction Setup: Transfer the ketone substrate (10 mmol) to a Schlenk flask. Add 18 mL of degassed 2-propanol.

    • Causality: Degassing is mandatory. The subsequent 16-electron Ru-amido intermediate is highly oxophilic; trace oxygen will irreversibly oxidize the metal center, terminating the catalytic cycle.

  • Catalyst Activation: Add the Ru-precatalyst (0.001 mmol, S/C = 10,000). Inject 2 mL of the 0.1 M t -BuOK solution.

    • Self-Validation Checkpoint: Upon base addition, observe a rapid color shift from yellow to deep purple/red . This visual cue confirms the successful dehydrohalogenation and formation of the active 16-electron amido species. If the solution remains yellow, the base has degraded or moisture has quenched the system.

  • Reaction & Quenching: Stir at 82 °C (reflux). Monitor via GC-FID. To quench, simply open the flask to ambient air.

Quantitative Data Summary

Table 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones (S/C = 10,000, 82 °C)

SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Acetophenone0.011.5>9992
Propiophenone0.012.09894
1-Indanone0.013.09596
2-Acetylpyridine0.014.08988

Workflow B: Zinc-Catalyzed CO₂-Epoxide Cycloaddition

Mechanistic Insights

Beyond noble metals, methyl[phenyl(pyridin-2-yl)methyl]amine derivatives can be dimerized or linked to form tetradentate N4​ ligands (e.g., PMEP) for Earth-abundant metal catalysis. When coordinated to Zinc(II) halides, these complexes act as highly efficient, solvent-free catalysts for the coupling of CO₂ and epoxides into cyclic carbonates ()[2]. The Zn center acts as a Lewis acid to activate the epoxide oxygen, while the halide counterion acts as a nucleophile to open the ring, facilitating CO₂ insertion.

ZnCycle Zn Zn-N4 Complex (Lewis Acid) Epox Epoxide Activation (Zn-O Coordination) Zn->Epox + Epoxide RingOpen Ring Opening (Halide Attack) Epox->RingOpen + Br⁻ / I⁻ CO2 CO₂ Insertion (Alkylcarbonate Formation) RingOpen->CO2 + CO₂ Cyclic Cyclic Carbonate Product Release CO2->Cyclic Intramolecular Cyclization Cyclic->Zn - Product

Fig 2. Zn-catalyzed CO2-epoxide cycloaddition workflow.

Self-Validating Experimental Protocol

Step-by-Step Procedure:

  • Preparation: In a 50 mL stainless-steel autoclave equipped with a magnetic stirrer, add the epoxide substrate (10 mmol) and the Zn-ligand complex (0.05 mmol, 0.5 mol%).

    • Causality: No solvent is added. Operating under neat conditions increases the effective molarity of the epoxide, driving the reaction rate and adhering to green chemistry principles.

  • Pressurization: Seal the autoclave and purge with CO₂ gas three times to displace ambient air. Pressurize the vessel to 1.0 MPa with CO₂.

  • Reaction: Heat the autoclave to 80 °C and stir for 12 hours.

  • Workup & Validation: Cool the vessel in an ice bath and slowly vent the excess CO₂.

    • Self-Validation Checkpoint: Analyze the crude mixture via FTIR spectroscopy. The successful conversion is validated by the complete disappearance of the epoxide C-O asymmetric stretch at 830 cm⁻¹ and the emergence of a strong, sharp cyclic carbonate C=O stretch at 1800 cm⁻¹.

  • Catalyst Recovery: Because the Zn-complex is insoluble in the cyclic carbonate product at room temperature, it can be recovered via simple centrifugation (4000 rpm, 10 mins) and reused for subsequent cycles without significant loss of activity[2].

References

  • Baratta, W., & Rigo, P. (2008). 1-(Pyridin-2-yl)methanamine-Based Ruthenium Catalysts for Fast Transfer Hydrogenation of Carbonyl Compounds in 2-Propanol. European Journal of Inorganic Chemistry.[Link]

  • Liu, X., et al. (2023). Multifunctional Zn-N4 Catalysts for the Coupling of CO2 with Epoxides into Cyclic Carbonates. ACS Publications.[Link]

Sources

Application Note: Utilizing Methyl[phenyl(pyridin-2-yl)methyl]amine Scaffolds in the Development of Novel Anti-Mycobacterial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has critically undermined the efficacy of first-line anti-tubercular therapies. This crisis necessitates the development of novel chemical entities that operate via unexploited mechanisms of action. Recently, diarylmethylamines—specifically derivatives built upon the Methyl[phenyl(pyridin-2-yl)methyl]amine scaffold—have emerged as highly potent inhibitors of Mycobacterial membrane protein Large 3 (MmpL3) .

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a comprehensive, mechanistically grounded framework for utilizing this pharmacophore. This document details the structural rationale, self-validating experimental workflows, and quantitative benchmarks required to successfully optimize this scaffold into a clinical candidate.

Mechanistic Rationale & Structural Biology

To develop an effective drug, one must first understand the causality of the target's failure. The mycobacterial cell wall is exceptionally thick, characterized by a dense layer of mycolic acids that acts as an impermeable barrier to most broad-spectrum antibiotics.

MmpL3 is an essential inner membrane transporter responsible for translocating trehalose monomycolate (TMM)—the precursor to mycolic acids—from the cytoplasm to the periplasmic space. The transport mechanism is driven by the proton-motive force.

Derivatives of Methyl[phenyl(pyridin-2-yl)methyl]amine act as direct MmpL3 inhibitors. The structural logic (SAR) of this scaffold is highly specific:

  • The Pyridin-2-yl Ring: Acts as a critical hydrogen-bond acceptor, interacting directly with the Asp645 residue in the MmpL3 proton relay channel.

  • The Secondary Amine: Provides a protonatable nitrogen at physiological pH, mimicking the natural proton flux and locking the transporter in an inactive conformational state.

  • The Phenyl Ring: Engages in robust π−π stacking with Tyr646, while providing the necessary lipophilicity (cLogP > 5.0) to penetrate the mycobacterial outer membrane .

SAR_Logic Scaffold Methyl[phenyl(pyridin-2-yl)methyl]amine (Core Pharmacophore) Pyridine Pyridin-2-yl Ring (H-Bond Acceptor) Scaffold->Pyridine Amine Secondary Amine (Protonatable Center) Scaffold->Amine Phenyl Phenyl Ring (Lipophilic Core) Scaffold->Phenyl Target1 Binds Asp645 (MmpL3 Active Site) Pyridine->Target1 Target2 Mimics Proton-Motive Force Amine->Target2 Target3 Pi-Pi Stacking with Tyr646 Cell Wall Permeability Phenyl->Target3

Structure-Activity Relationship (SAR) logic for the diarylmethylamine pharmacophore.

MmpL3_Inhibition TMM Trehalose Monomycolate (Cytoplasm) MmpL3 MmpL3 Transporter (Inner Membrane) TMM->MmpL3 Transport TMM_Ext TMM (Periplasm) MmpL3->TMM_Ext Translocation CellDeath Mycobacterial Cell Death MmpL3->CellDeath Inhibition of Transport Inhibitor Diarylmethylamine Derivative (Inhibitor) Inhibitor->MmpL3 Binds Active Pocket (Asp645/Tyr646) CellWall Mycolic Acid Layer (Cell Wall Assembly) TMM_Ext->CellWall Ag85 Complex

Mechanism of MmpL3 inhibition by diarylmethylamines leading to mycobacterial cell death.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every assay in the drug development pipeline must be a self-validating system. The following protocols detail the critical path from in vitro screening to target validation.

Workflow Synth Compound Synthesis & QC MABA In Vitro Screening (MABA Assay) Synth->MABA Tox Cytotoxicity (Vero Cells) MABA->Tox MIC < 1 μg/mL Mutant Target Validation (mmpL3 Mutants) Tox->Mutant SI > 10 Docking Molecular Docking (SAR Optimization) Mutant->Docking Confirmed Target Docking->Synth Iterative Design

Iterative workflow for the evaluation and optimization of anti-mycobacterial agents.

Protocol A: Microplate Alamar Blue Assay (MABA) for MIC Determination

Causality: Mycobacteria possess a highly waxy exterior, causing them to clump in liquid culture. Traditional Optical Density ( OD600​ ) measurements are therefore highly variable and prone to artifactual errors. The MABA assay circumvents this by using Resazurin, a metabolic indicator that shifts from a non-fluorescent blue to a highly fluorescent pink resorufin upon reduction by metabolically active (living) cells .

Step-by-Step Methodology:

  • Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween-80 (to minimize clumping) until logarithmic phase ( OD600​ ≈ 0.4 - 0.8).

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the Methyl[phenyl(pyridin-2-yl)methyl]amine derivative in 100 µL of media.

  • Inoculation: Dilute the bacterial culture to 1×105 CFU/mL. Add 100 µL of the inoculum to each well.

  • Self-Validation Controls:

    • Vehicle Control: 1% DMSO (Ensures solvent does not inhibit growth).

    • Positive Control: Rifampicin at 1 µg/mL (Validates assay sensitivity).

    • Blank: Media only (Establishes background fluorescence).

  • Incubation & Readout: Incubate at 37°C for 7 days. Add 30 µL of 0.02% resazurin solution and 12.5 µL of 20% Tween-80 to each well. Incubate for an additional 24 hours.

  • Analysis: Measure fluorescence (Ex: 530 nm, Em: 590 nm). Calculate the Z'-factor using the vehicle and blank controls. Proceed only if Z' > 0.5. The Minimum Inhibitory Concentration (MIC) is the lowest concentration yielding 90% inhibition of the fluorescence signal compared to the vehicle control.

Protocol B: Target Validation via Spontaneous Resistance Generation

Causality: A low MIC does not guarantee a specific mechanism of action; highly lipophilic amines can act as non-specific membrane disruptors. To confirm that the derivative specifically targets MmpL3, we must force the bacteria to evolve resistance and sequence the resulting genome.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow a large volume (100 mL) of M. tuberculosis H37Rv to late-log phase ( OD600​ ≈ 1.0). Centrifuge and resuspend in 1 mL of 7H9 broth to concentrate the cells ( ≈1010 CFU/mL).

  • Selection Plating: Plate 100 µL aliquots onto Middlebrook 7H11 agar plates containing the test compound at 4×, 8×, and 16× the established MIC.

  • Self-Validation Controls: Plate serial dilutions ( 10−6 to 10−8 ) on drug-free 7H11 agar to accurately determine the total viable CFU/mL.

  • Incubation: Incubate plates at 37°C for 4 to 6 weeks.

  • Analysis: Calculate the mutation frequency (Mutant Colonies / Total Viable CFU). A frequency of 10−7 to 10−8 suggests a single target point mutation.

  • Genomic Confirmation: Isolate genomic DNA from the resistant colonies. Amplify and sequence the mmpL3 gene. The presence of the S288T or G253E missense mutations definitively validates MmpL3 as the primary target .

Quantitative Data Presentation

To evaluate the progression of the Methyl[phenyl(pyridin-2-yl)methyl]amine scaffold, researchers must track MIC, cytotoxicity, and in silico binding affinities. The table below summarizes representative benchmark data for this class of compounds.

Compound Class / ControlMtb H37Rv MIC (µg/mL)Vero Cell IC 50​ (µg/mL)Selectivity Index (SI)MmpL3 Docking Score (kcal/mol)
Core Scaffold: Methyl[phenyl(pyridin-2-yl)methyl]amine1.25> 64.0> 51-8.45
Optimized Derivative: (e.g., Cmpd 62)0.016> 16.0> 1000-10.93
Reference Drug: Rifampicin0.03> 64.0> 2000N/A
Negative Control: S288T mmpL3 Mutant> 16.0N/AN/AN/A

Note: An optimized derivative is considered a viable lead candidate when the Selectivity Index (IC50 / MIC) exceeds 10, and the cLogP is maintained between 5.0 and 6.8 to ensure optimal mycobacterial cell wall penetration.

References

  • Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents Source: European Journal of Medicinal Chemistry / PubMed Central (PMC) URL:[Link]

  • Synthesis, In silico studies and In vitro evaluation for antioxidant and antibacterial properties of diarylmethylamines Source: European Journal of Pharmaceutical Sciences / PubMed URL:[Link]

"synthesis of pyrazolo[1,5-a]pyrimidin-7-amines using Methyl[phenyl(pyridin-2-yl)methyl]amine"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold of immense interest to the pharmaceutical and agrochemical industries. Its r[1]igid, planar structure and versatile substitution patterns have led to its incorporation into a range of clinically and commercially successful molecules. Notable examples include the hypnotic drug Zaleplon, the anxiolytic Ocinaplon, and the cyclin-dependent kinase inhibitor Dinaciclib, which has been investigated as an anti-cancer agent. The b[1]road spectrum of biological activities associated with this scaffold, including antimicrobial, anti-inflammatory, and selective kinase inhibition, underscores the continued need for robust and flexible synthetic methodologies.

This[2][3] guide provides a detailed overview of the established and most reliable methods for synthesizing pyrazolo[1,5-a]pyrimidin-7-amines. It will delve into the mechanistic underpinnings of the key cyclocondensation reaction, provide a detailed experimental protocol, and explore the regiochemical outcomes. Additionally, this document will address the challenge of incorporating novel, non-traditional building blocks, such as Methyl[phenyl(pyridin-2-yl)methyl]amine, by proposing prospective, yet-to-be-validated synthetic strategies.

Part 1: Established Synthesis of Pyrazolo[1,5-a]pyrimidin-7-amines

The most prevalent and dependable strategy for constructing the pyrazolo[1,5-a]pyrimidine ring system involves the cyclocondensation of a 3-amino-1H-pyrazole (also known as 5-aminopyrazole) with a 1,3-biselectrophilic three-carbon unit. This [4][5]approach is highly modular, allowing for diverse substitutions on both the pyrazole and the newly formed pyrimidine ring.

Core Mechanism: Cyclocondensation of 5-Aminopyrazoles

The key transformation relies on the nucleophilic character of the 5-aminopyrazole, which possesses two reactive nitrogen centers: the endocyclic N1 and the exocyclic amino group. The regioselectivity of the cyclization is a critical consideration. Generally, the reaction proceeds via an initial attack of the more nucleophilic exocyclic amino group on one of the electrophilic centers of the C3 synthon. This is followed by an intramolecular cyclization involving the endocyclic pyrazole nitrogen, culminating in a dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine system.

A va[5]riety of 1,3-biselectrophiles can be employed, including:

  • β-Diketones and β-Ketoesters: Classic reagents that react with 5-aminopyrazoles, typically under acidic conditions (e.g., in acetic acid), to yield the corresponding pyrazolo[1,5-a]pyrimidines.

  • [1][6]Enaminones: These are highly effective partners, reacting with 5-aminopyrazoles to form the pyrimidine ring, often with excellent regiocontrol.

  • [7][8]Acetylenic Ketones and Esters: These reagents provide another versatile route to the target scaffold, with the reaction proceeding through a conjugate addition followed by cyclization.

  • [9][10]α,β-Unsaturated Nitriles: These can also serve as the three-carbon component, leading to the formation of amino-substituted pyrazolo[1,5-a]pyrimidines.

The [1]general mechanism is depicted below:

Mechanism cluster_0 Reactants cluster_1 Reaction Sequence cluster_2 Product 5-Aminopyrazole 5-Aminopyrazole (1,3-Bisnucleophile) Intermediate Non-isolable Intermediate 5-Aminopyrazole->Intermediate Nucleophilic Attack 1,3-Biselectrophile 1,3-Biselectrophile (e.g., Enaminone) 1,3-Biselectrophile->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Pyrazolo[1,5-a]pyrimidin-7-amine Dehydration->Product Aromatization

Caption: General Reaction Mechanism for Pyrazolo[1,5-a]pyrimidine Synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine

This protocol is a representative example based on the reaction of a 5-aminopyrazole with a β-diketone.

Materials:

  • 3-Methyl-1H-pyrazol-5-amine (1.0 eq)

  • Benzoylacetone (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-methyl-1H-pyrazol-5-amine (e.g., 1.0 g, 10.3 mmol).

  • Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask and stir until the amine dissolves. To this solution, add benzoylacetone (1.83 g, 11.3 mmol, 1.1 eq).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring. A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

Experimental Workflow Diagram:

Workflow A 1. Add 3-methyl-1H-pyrazol-5-amine and acetic acid to flask B 2. Add benzoylacetone A->B C 3. Heat to reflux (4-6 h) B->C D 4. Cool to room temperature C->D E 5. Precipitate in ice-water D->E F 6. Filter and wash solid E->F G 7. Recrystallize from ethanol/water F->G H 8. Dry and characterize product G->H

Caption: Step-by-step experimental workflow for a typical synthesis.

Data Summary: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis

The following table summarizes various reported syntheses, showcasing the versatility of the aminopyrazole/biselectrophile approach.

5-Aminopyrazole Derivative1,3-BiselectrophileConditionsProductYield (%)Reference
3-Amino-1H-pyrazoleEthyl acetoacetateAcetic acid, reflux2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one~85%
3[6]-Amino-4-cyano-1H-pyrazoleAcetylacetoneAcetic acid, reflux7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carbonitrile~90%
3[1]-Phenyl-1H-pyrazol-5-amine1,1,1-Trifluoro-2,4-pentanedioneEthanol, reflux5-Methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine~92%
3[5]-Amino-1H-pyrazole(E)-4-(Dimethylamino)but-3-en-2-oneMW, 180°C, 2 min7-Methylpyrazolo[1,5-a]pyrimidine95%

--[7]-

Part 2: Prospective Synthetic Strategies Involving Methyl[phenyl(pyridin-2-yl)methyl]amine

The direct use of Methyl[phenyl(pyridin-2-yl)methyl]amine as a precursor for pyrazolo[1,5-a]pyrimidin-7-amine synthesis is not documented in the existing literature and represents a significant departure from established methods. This section outlines hypothetical, exploratory pathways for its potential incorporation, which require experimental validation.

Hypothetical Pathway 1: Transformation into a Novel 1,3-Biselectrophile

A plausible, albeit multi-step, approach would be to transform the specified amine into a suitable 1,3-dicarbonyl or equivalent synthon. This could potentially be achieved through C-H activation of the methyl group adjacent to the amine nitrogen, a challenging but increasingly feasible transformation.

Pr[11][12]oposed Exploratory Sequence:

  • Directed C-H Oxidation: A transition-metal-catalyzed oxidation (e.g., using a palladium catalyst) could potentially functionalize the methyl group. This [13]might involve an initial oxidation to a hydroxymethyl or formyl group.

  • Further Oxidation/Functionalization: The newly introduced functional group could then be elaborated. For instance, a formyl group could undergo further reactions to build a three-carbon chain.

  • Final Conversion to Biselectrophile: Subsequent steps would be required to install the second electrophilic center, yielding a novel 1,3-biselectrophile.

This proposed route is scientifically ambitious and would require significant methods development. The stability of the starting material and intermediates under oxidative conditions would be a primary concern.

Hypothetical Pathway 2: A Novel Multi-Component Reaction (MCR)

Multi-component reactions offer an elegant way to build molecular complexity in a single step. One c[14][15]ould envision a novel MCR where Methyl[phenyl(pyridin-2-yl)methyl]amine or a derivative participates.

Proposed Exploratory MCR:

  • Components:

    • A 5-aminopyrazole derivative.

    • Methyl[phenyl(pyridin-2-yl)methyl]amine (or an activated form).

    • A one-carbon (C1) source (e.g., an orthoformate or formaldehyde equivalent).

  • Concept: The reaction could proceed through the formation of an initial adduct between the secondary amine and the C1 source, which is then trapped by the 5-aminopyrazole, leading to a cascade of reactions that ultimately form the pyrimidine ring. Iridium-catalyzed MCRs have successfully utilized alcohols as synthons for pyrimidine synthesis, suggesting that non-traditional starting materials can be employed under the right catalytic conditions.

It m[14][16]ust be stressed that these pathways are speculative and serve as a conceptual framework for future research. The development of such a method would constitute a novel contribution to heterocyclic chemistry.

Summary and Outlook

The synthesis of pyrazolo[1,5-a]pyrimidin-7-amines is well-established, primarily relying on the robust cyclocondensation of 5-aminopyrazoles with various 1,3-biselectrophiles. This method offers high yields, modularity, and predictable regiochemical outcomes, making it the cornerstone for accessing this important class of compounds. While the direct synthesis from Methyl[phenyl(pyridin-2-yl)methyl]amine is currently undocumented, exploring its potential transformation into a key intermediate or its inclusion in a novel multi-component reaction presents an exciting avenue for future synthetic innovation. Such research could unlock new chemical space and provide access to novel analogues of this medicinally vital scaffold.

References

  • Liu, Y., et al. (2016). Discovery of pyrazolo[1,5-a]pyrimidine TTK inhibitors: CFI-402257 is a potent, selective, bioavailable anticancer agent. ACS Medicinal Chemistry Letters, 7(7), 671-675. Available at: [Link]

  • Hassan, A. S., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(12), 1461-1481. Available at: [Link]

  • Gomez, D., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(19), 6296. Available at: [Link]

  • Zhang, X., et al. (2014). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry, 12(13), 2099-2107. Available at: [Link]

  • Chen, D. Y.-K., et al. (2011). Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles. Nature, 469(7331), 516-521. Available at: [Link]

  • de la Fuente, J. A., et al. (2015). Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters, 17(24), 6006-6009. Available at: [Link]

  • Robins, R. K., et al. (1976). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. The Journal of Organic Chemistry, 41(18), 3041-3045. Available at: [Link]

  • Sharma, P., & Kumar, A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Brazilian Chemical Society, 29(4), 879-910. Available at: [Link]

  • Campos, K. R. (2007). Direct sp3 C–H bond activation adjacent to nitrogen in heterocycles. Chemical Society Reviews, 36(7), 1069-1084. Available at: [Link]

  • Elmaaty, T. A., & Al-Azmi, A. (2020). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Chemistry & Biodiversity, 17(11), e2000493. Available at: [Link]

  • Wang, X., et al. (2023). Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry, 66(23), 15946-15964. Available at: [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807. Available at: [Link]

  • Cilibrizzi, A., et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Tetrahedron Letters, 58(26), 2549-2551. Available at: [Link]

  • Gomaa, M. A.-M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(12), 1527-1554. Available at: [Link]

  • Campos, K. R. (2007). Direct sp3 C–H bond activation adjacent to nitrogen in heterocycles. Chemical Society Reviews, 36(7), 1069-1084. Available at: [Link]

  • Vasilin, V. K., et al. (2016). Regioselective Synthesis of 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines via Reaction of Pyrazolamines with Enynones. The Journal of Organic Chemistry, 81(22), 11268-11275. Available at: [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807. Available at: [Link]

  • Kaping, S., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/non-symmetric Acetylenes. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Sasada, T., et al. (2009). A ZnCl2-Catalyzed Three-Component Coupling Reaction: An Efficient Synthesis of 4,5-Disubstituted Pyrimidine Derivatives. Organic Letters, 11(10), 2161-2164. Available at: [Link]

  • Guntuboina, R., & Sarakula, V. (2021). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. The Journal of Organic Chemistry, 86(17), 11957-11967. Available at: [Link]

  • Wang, H., & Li, X. (2019). sp3 C–H activation and intramolecular C–N coupling to construct nitrogen heterocycles. Organic & Biomolecular Chemistry, 17(40), 8945-8961. Available at: [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807. Available at: [Link]

  • Campos, K. R. (2007). Direct sp3 C—H Bond Activation Adjacent to Nitrogen in Heterocycles. Chemical Society Reviews, 36(7), 1069-1084. Available at: [Link]

Sources

"functionalization of C(sp3)–H bonds using Methyl[phenyl(pyridin-2-yl)methyl]amine derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Selective Functionalization of C(sp3)–H Bonds Using Methyl[phenyl(pyridin-2-yl)methyl]amine Directing Groups

Executive Summary

The targeted functionalization of unactivated C(sp3)–H bonds remains a transformative challenge in late-stage drug discovery and complex molecule synthesis. While traditional medicinal chemistry relies heavily on pre-functionalized building blocks, transition-metal-catalyzed C–H activation offers a direct atomistic exchange, streamlining the synthesis of complex aliphatic scaffolds[1]. This Application Note details the mechanistic principles and self-validating protocols for utilizing Methyl[phenyl(pyridin-2-yl)methyl]amine derivatives as robust, bidentate directing groups (DGs) to enable site-selective, palladium-catalyzed C(sp3)–H arylation and alkylation.

Mechanistic Rationale & Design Principles

Unactivated aliphatic C(sp3)–H bonds possess high bond dissociation energies (BDE ~98 kcal/mol) and lack the adjacent π-systems that typically facilitate the functionalization of arenes[1]. To overcome this profound kinetic barrier, the Methyl[phenyl(pyridin-2-yl)methyl]amine scaffold acts as a highly specialized N,N -bidentate directing group.

  • Bidentate Chelation: The sp2-hybridized pyridine nitrogen and the sp3-hybridized amine nitrogen coordinate strongly to the palladium center. This dual-coordination stabilizes the high-valent Pd(IV) intermediates necessary for productive oxidative addition and subsequent reductive elimination[2].

  • The Thorpe-Ingold Effect: The phenyl substituent at the methine carbon restricts the conformational flexibility of the ligand. This steric pre-organization forces the metal center into close proximity with the target C(sp3)–H bond, drastically accelerating the rate of the Concerted Metalation-Deprotonation (CMD) pathway[3].

  • N-Methyl Protection: Unlike primary amine directing groups, which can undergo unwanted oxidative dehydrogenation to imines under metal catalysis[4], the N -methyl group completely prevents this side reaction. This ensures the structural integrity of the directing group throughout harsh oxidative coupling conditions.

Mechanism A 1. Substrate-DG Complex (N,N-Bidentate) B 2. Pd(II) Coordination & Acetate Binding A->B C 3. C(sp3)-H Cleavage (CMD Pathway) B->C Base D 4. Palladacycle Intermediate C->D -AcOH E 5. Oxidative Addition (Ar-I) -> Pd(IV) D->E Ar-I F 6. Reductive Elimination & Product Release E->F Fast F->A Catalyst Regeneration

Catalytic cycle of Pd-catalyzed C(sp3)-H arylation using the bidentate directing group.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system. In-process quality control (QC) checkpoints are embedded to ensure that experimental failures are caught early, preventing the waste of expensive transition metal catalysts.

Workflow S1 Phase 1: Installation Amide Coupling HATU, DIPEA S2 Phase 2: Activation Pd(OAc)2, AgOAc HFIP, 110 °C S1->S2 S3 Phase 3: Cleavage Hydrolysis or Reduction S2->S3 S4 Final Product Functionalized Target Molecule S3->S4

Three-phase experimental workflow for targeted C(sp3)-H functionalization.
Protocol 1: Installation of the Directing Group

Objective: Covalently attach Methyl[phenyl(pyridin-2-yl)methyl]amine to an aliphatic carboxylic acid substrate.

  • Reagent Preparation: In a flame-dried 25 mL round-bottom flask, dissolve the aliphatic carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 mmol) dropwise at 0 °C. Causality: HATU forms a highly reactive HOAt ester. DIPEA is utilized because its steric bulk prevents it from acting as a competing nucleophile.

  • Coupling: After 15 minutes, add Methyl[phenyl(pyridin-2-yl)methyl]amine (1.1 mmol). Stir at room temperature for 12 hours.

  • Validation Checkpoint: Monitor via LC-MS. The mass of the desired tertiary amide should dominate. If unreacted acid remains, the steric hindrance of the substrate may require heating to 40 °C.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3 × 15 mL), wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.

Protocol 2: Palladium-Catalyzed C(sp3)–H Arylation

Objective: Site-selectively install an aryl group at the β- or γ-C(sp3)–H position.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a 2-dram vial with the Substrate-DG complex (0.2 mmol), Pd(OAc)2 (10 mol%, 0.02 mmol), Aryl Iodide (0.4 mmol), and AgOAc (0.4 mmol).

  • Solvent Addition: Add anhydrous HFIP (hexafluoro-2-propanol, 1.0 mL). Causality: HFIP is a strongly hydrogen-bonding, highly polar solvent that stabilizes the polar Pd(IV) intermediate and accelerates reductive elimination. AgOAc acts as an iodide scavenger, precipitating AgI to drive the oxidative addition equilibrium forward and prevent halide-induced catalyst poisoning.

  • Heating: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 110 °C for 24 hours.

  • Validation Checkpoint: Cool to room temperature and filter an aliquot through a short Celite pad. Analyze via GC-MS or 1H NMR. A shift in the aliphatic proton signals (and integration changes) confirms successful arylation.

  • Purification: Filter the entire mixture through Celite, wash with EtOAc, concentrate, and purify via silica gel chromatography.

Protocol 3: Cleavage of the Directing Group

Objective: Remove the DG to reveal the functionalized free carboxylic acid or primary alcohol.

  • Basic Hydrolysis: Dissolve the functionalized amide (0.1 mmol) in a 3:1 mixture of EtOH and 6M NaOH (2.0 mL).

  • Heating: Heat in a sealed tube at 120 °C for 24 hours. Causality: The extreme steric shielding of the tertiary amide requires harsh basic conditions to achieve C–N bond cleavage without epimerizing adjacent stereocenters.

  • Alternative Reductive Cleavage: If the substrate is base-sensitive, treat with Schwartz's reagent (Cp2ZrHCl, 2.5 equiv) in THF at room temperature to reduce the amide to an aldehyde, followed by oxidation (Pinnick) or reduction (NaBH4).

Quantitative Data & Optimization

The choice of solvent and oxidant dictates the efficiency of the palladacycle formation and the subsequent Pd(IV) reductive elimination. The data below summarizes the optimization landscape for the arylation of a standard aliphatic substrate.

EntryCatalyst (10 mol%)SolventAdditive/Oxidant (2.0 eq)Temp (°C)Yield (%)*Mechanistic Observation
1Pd(OAc)2TolueneAg2CO311015Poor solubility of Ag-salts limits Pd(IV) formation.
2Pd(OAc)2DMFAgOAc11042Competitive coordination of DMF to Pd(II) slows CMD.
3Pd(TFA)2HFIPAgOAc11068TFA ligands are too labile, leading to rapid catalyst decay.
4Pd(OAc)2t-AmylOHAgOAc11081Good balance of solubility and polarity.
5 Pd(OAc)2 HFIP AgOAc 110 94 Optimal: HFIP stabilizes Pd(IV) and promotes reductive elimination.

*Yields determined by 1H NMR using 1,3,5-trimethoxybenzene as an internal standard.

References[1] White, M. C., et al. "Chemoselective methylene oxidation in aromatic molecules." PMC - NIH. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4666746/[2] Doye, S., et al. "On the application of 3d metals for C–H activation toward bioactive compounds: The key step for the synthesis of silver bullets." Beilstein Journal of Organic Chemistry. Available at: https://www.beilstein-journals.org/bjoc/articles/17/116[3] Esteruelas, M. A., et al. "Pseudo-Tris(heteroleptic) Red Phosphorescent Iridium(III) Complexes Bearing a Dianionic C,N,C′,N′-Tetradentate Ligand." Inorganic Chemistry - ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/acs.inorgchem.1c01594[4] Curtis, N. F., et al. "Oxidovanadium(iv), oxidomolybdenum(vi) and cobalt(iii) complexes of o-phenylenediamine derivatives: oxidative dehydrogenation and photoluminescence." Inorganic Chemistry Frontiers (RSC Publishing). Available at:https://pubs.rsc.org/en/content/articlelanding/2020/qi/d0qi00874a

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Methyl[phenyl(pyridin-2-yl)methyl]amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing low yields, catalyst poisoning, or excessive side-product formation during the synthesis of Methyl[phenyl(pyridin-2-yl)methyl]amine (CAS: 4372-44-5).

Synthesizing this specific secondary amine via the reductive amination of 2-benzoylpyridine (phenyl(pyridin-2-yl)methanone) with methylamine is notoriously difficult. The root causes of failure typically stem from a combination of severe steric hindrance, the high volatility of methylamine, and the strong chelating properties of the 2-pyridyl group [1].

Part 1: Mechanistic Root Cause Analysis

Before attempting to optimize your protocol, it is critical to understand why standard reductive amination conditions (e.g., one-pot NaBH3​CN or H2​/Pd-C ) fail for this substrate.

  • Steric Hindrance at the Carbonyl Center: 2-Benzoylpyridine is a diaryl ketone. The transition from an sp2 hybridized carbonyl to an sp3 hybridized tetrahedral hemiaminal intermediate requires overcoming significant steric clash between the bulky phenyl and pyridyl rings. Consequently, imine formation is the rate-limiting step.

  • Competing Direct Reduction: Because imine formation is exceptionally slow, introducing a reducing agent too early in a one-pot setup will result in the direct reduction of the unreacted ketone, yielding phenyl(pyridin-2-yl)methanol as the major side product [1].

  • Catalyst Poisoning via Chelation: The 2-pyridyl nitrogen is a powerful bidentate chelator (often coordinating alongside the carbonyl oxygen or imine nitrogen). If you are using transition metal catalysts (e.g., Pd/C, PtO 2​ , Ru, or Ir) for hydrogenation, the substrate will irreversibly bind to the metal surface, completely deactivating the catalyst [1].

  • Reagent Volatility: Methylamine is a gas (bp -6 °C). Standard methods to drive imine formation, such as refluxing in toluene with a Dean-Stark trap, will simply boil off the methylamine before the high activation energy of condensation is reached.

Reaction Pathways & Competing Mechanisms

G K 2-Benzoylpyridine (Diaryl Ketone) I Iminium / Imine Intermediate K->I + MeNH2 (Slow, Steric Hindrance) Alc phenyl(pyridin-2-yl)methanol (Side Product) K->Alc Direct Reduction (Competing Pathway) Cat Metal Catalyst (Pd, Pt, Ru) K->Cat Pyridine Nitrogen Coordination M Methylamine (MeNH2) M->I A Methyl[phenyl(pyridin-2-yl)methyl]amine (Target Product) I->A Reduction (NaBH4 / Ti(OiPr)4) Pois Catalyst Poisoning (Deactivated) Cat->Pois Chelation

Reaction pathways and competing side reactions in the reductive amination of 2-benzoylpyridine.

Part 2: Quantitative Data & Reagent Comparison

To validate the optimal approach, compare the historical performance of various reagent systems applied to diaryl ketone amination. The data below illustrates why a stepwise, Lewis acid-mediated approach is mandatory.

Reagent SystemImine Formation RateKetone Reduction (Side Product)Typical YieldMechanistic Notes
NaBH3​CN / MeOH (One-pot) Very SlowHigh (>60%)< 15%Fails due to steric hindrance; reduces ketone faster than imine forms.
H2​ , Pd/C (One-pot) SlowModerate< 10%2-pyridyl group severely poisons the Pd catalyst surface.
Ti(OiPr)4​ then NaBH4​ FastLow (<5%)75–85%Titanium acts as a potent Lewis acid and water scavenger[3].
Grignard Addition to Imine N/A (Bypass)None80–90%Bypasses the diaryl ketone entirely by building the skeleton via C-C bond formation [2].

Part 3: Step-by-Step Optimized Protocols

Based on the mechanistic analysis, we recommend two field-proven workflows. Protocol A forces the difficult amination using Titanium(IV) isopropoxide. Protocol B bypasses the amination entirely using a Grignard addition.

Protocol A: Titanium-Mediated Two-Step Reductive Amination

Use this protocol if you must start from 2-benzoylpyridine.

Ti(OiPr)4​ acts as a dual-purpose reagent: it strongly activates the sterically hindered carbonyl carbon via Lewis acid coordination and irreversibly consumes the water byproduct to drive the equilibrium forward[3].

Step-by-Step Methodology:

  • Imine Formation: Charge a flame-dried, argon-purged round-bottom flask with 2-benzoylpyridine (1.0 eq, 10 mmol).

  • Add anhydrous THF (20 mL), followed by methylamine solution (2.0 M in THF, 3.0 eq, 30 mmol). Note: Do not use aqueous methylamine, as water shifts the equilibrium backward.

  • Dropwise, add Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 1.5 eq, 15 mmol) via syringe.

  • Stir the sealed reaction mixture at room temperature for 16 hours. The solution will turn deep yellow/orange, indicating imine formation.

  • Reduction: Cool the reaction flask to 0 °C using an ice bath.

  • Carefully add solid Sodium Borohydride ( NaBH4​ , 1.5 eq, 15 mmol) in small portions. Stir for an additional 4 hours at room temperature.

  • Quench & Workup: Quench the reaction by adding 1M aqueous NaOH (15 mL). This step is critical: it hydrolyzes the titanium complex, precipitating it as insoluble, granular TiO2​ .

  • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (3 x 20 mL).

  • Separate the organic layer, dry over anhydrous Na2​SO4​ , concentrate under vacuum, and purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: Grignard Addition (The Bypass Route)

Use this protocol if Protocol A yields are insufficient. This method builds the diaryl skeleton via nucleophilic addition, completely avoiding the sterically hindered diaryl ketone [2].

Step-by-Step Methodology:

  • Imine Synthesis: React 2-pyridinecarboxaldehyde (1.0 eq) with methylamine (2.0 M in THF, 1.2 eq) over anhydrous MgSO4​ for 2 hours at room temperature. Filter and concentrate to yield N-methyl-1-(pyridin-2-yl)methanimine. (This condensation is highly efficient as aldehydes lack the steric bulk of diaryl ketones).

  • Grignard Addition: Dissolve the crude imine in anhydrous THF (0.2 M) and cool to -78 °C under argon.

  • Dropwise, add Phenylmagnesium bromide ( PhMgBr , 1.0 M in THF, 1.2 eq).

  • Allow the reaction to slowly warm to room temperature over 3 hours. The nucleophilic phenyl group attacks the imine carbon, directly forming the target secondary amine.

  • Quench with saturated aqueous NH4​Cl , extract with Diethyl Ether, dry, and purify.

Part 4: Troubleshooting FAQs

Q: I am using a one-pot reductive amination with NaBH(OAc)3​ , but my NMR shows almost entirely phenyl(pyridin-2-yl)methanol. Why? A: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is generally selective for imines over aldehydes/ketones. However, diaryl ketones are so sterically hindered that imine formation is nearly non-existent at room temperature. Over extended reaction times, the mild reducing agent eventually reduces the unreacted ketone. You must pre-form the imine using a Lewis acid (Protocol A) before introducing the hydride source.

Q: I tried to drive the imine formation using a Dean-Stark trap to remove water, but the reaction failed. What went wrong? A: Methylamine has a boiling point of -6 °C. When you heat the reaction to reflux in toluene (110 °C) for a Dean-Stark setup, the methylamine gas is driven out of the solution and escapes the condenser before it can react with the sterically hindered ketone. You must use a chemical water scavenger (like Ti(OiPr)4​ or molecular sieves) in a sealed system at room temperature.

Q: My Palladium on Carbon (Pd/C) catalyst turned black, agglomerated, and hydrogen uptake stopped after 10 minutes. Can I fix this? A: No, the catalyst is permanently poisoned. The 2-pyridyl ring is a potent bidentate ligand. It coordinates tightly to the active palladium sites, preventing hydrogen activation [1]. If you must use catalytic hydrogenation, switch to a homogeneous Iridium or Ruthenium transfer hydrogenation catalyst specifically designed to tolerate coordinating nitrogen heterocycles, or rely on hydride reagents (Protocol A).

Q: How do I remove the stubborn Titanium emulsion during the workup of Protocol A? A: Do not use water or dilute acid to quench a titanium-mediated reaction; this creates an unfilterable colloidal gel. Quench strictly with 1M NaOH or a saturated aqueous solution of Rochelle salt (Potassium sodium tartrate). This forces the titanium to crash out as a distinct, granular white solid ( TiO2​ ) that easily filters through Celite.

References

  • Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination ACS Catalysis URL:[Link]

  • A Novel Method for the Asymmetric Synthesis of α,α-Disubstituted Alkylamines via Grignard Additions to Ketimines The Journal of Organic Chemistry URL:[Link]

  • Simple and efficient methods of synthesis of 3,3-diarylcyclobutanone and 3,3-diarylcyclobutylamine derivatives using the TiCl4/R3N reagent system PubMed / Journal of Organic Chemistry URL:[Link]

Technical Support Center: Optimizing N-Alkylation of Methyl[phenyl(pyridin-2-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting workflows, and field-validated experimental protocols for the N-alkylation of Methyl[phenyl(pyridin-2-yl)methyl]amine .

Part 1: Mechanistic Insights & Causality

Functionalizing Methyl[phenyl(pyridin-2-yl)methyl]amine presents two distinct chemical challenges that dictate the success or failure of your reaction:

  • Severe Steric Hindrance: The secondary amine is flanked by a highly bulky diarylmethyl group (comprising a phenyl and a 2-pyridyl ring). This steric shielding drastically increases the activation energy required for standard SN​2 nucleophilic attacks on alkyl halides, rendering the amine poorly nucleophilic[1].

  • Competing Chemoselectivity: The molecule contains a competing nucleophile—the pyridine nitrogen. While the secondary aliphatic amine is thermodynamically more basic, the sp2 pyridine nitrogen is sterically unhindered. Under kinetic control with highly reactive alkyl halides (e.g., methyl iodide, benzyl bromide), the pyridine ring often outcompetes the secondary amine, resulting in the formation of an undesired N-alkylpyridinium salt[2].

To achieve high yields, the reaction must be specifically engineered to bypass the kinetic preference of the pyridine ring.

Part 2: Troubleshooting & FAQs

Q1: My direct alkylation with an alkyl halide is yielding a highly polar, water-soluble byproduct. What went wrong? A: You have likely formed an N-alkylpyridinium salt. Because the pyridine nitrogen is less sterically hindered than the secondary amine, it acts as a superior nucleophile under standard SN​2 conditions. To resolve this, switch to a chemoselective method like reductive amination, or use a highly specific base system that helps modulate the nucleophilicity[3].

Q2: How can I overcome the steric hindrance if I am forced to use an alkyl halide (direct alkylation)? A: If direct alkylation is mandatory, optimize your thermodynamics and base selection. Use a soft, non-nucleophilic inorganic base such as Cesium Carbonate ( Cs2​CO3​ )[3]. The large, soft cesium counterion enhances the solubility and reactivity of the amine while minimizing coordination-induced steric bulk at the transition state. Additionally, elevate the reaction temperature cautiously (e.g., 60–80 °C) to provide the necessary activation energy for the hindered amine, though this requires strict monitoring to prevent pyridine over-alkylation.

Q3: What is the most reliable, field-proven method to N-alkylate this specific substrate? A: Reductive amination is the gold standard for this scaffold. By reacting the secondary amine with an aldehyde or ketone in the presence of a mild reducing agent like Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ), you completely bypass the pyridine nitrogen[4]. Pyridine nitrogens cannot form stable iminium ions, rendering this pathway exclusively chemoselective for the secondary amine[5].

Part 3: Quantitative Optimization Data

The following table summarizes the expected outcomes when applying different alkylation strategies to diarylmethylamine scaffolds containing competing pyridine rings.

Reaction StrategyReagents / ConditionsChemoselectivity (Sec. Amine vs. Pyridine)Typical YieldPrimary Limitation
Standard Direct Alkylation R-X, K2​CO3​ , MeCN, 25 °CPoor (< 1:5)10–20%Major pyridinium salt formation.
Optimized Direct Alkylation R-X, Cs2​CO3​ , DMF, 60 °CModerate (~ 3:1)45–60%Requires strict temperature control; separation is difficult.
Reductive Amination R-CHO, NaBH(OAc)3​ , DCE, 25 °CExcellent (> 99:1) 85–95% Requires the corresponding aldehyde/ketone of the desired alkyl group.
Part 4: Experimental Protocols
Protocol A: Chemoselective Reductive Amination (Recommended)

This self-validating protocol leverages iminium kinetics to guarantee N-alkylation exclusively at the secondary amine[4].

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of Methyl[phenyl(pyridin-2-yl)methyl]amine in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Imine Formation: Add 1.1 equivalents of the desired aldehyde. Stir the mixture at room temperature for 1 hour to allow for complete iminium ion formation. (Note: The addition of a catalytic amount of acetic acid (0.1 eq) can accelerate this step if utilizing a sterically hindered ketone).

  • Reduction: Add 1.5 equivalents of Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) portion-wise over 10 minutes.

  • Reaction: Stir the suspension at room temperature for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Optimized Direct Alkylation (Alternative)

Use this protocol only when the alkylating agent cannot be sourced as an aldehyde or ketone[3].

  • Preparation: Dissolve 1.0 equivalent of the secondary amine in anhydrous DMF (0.1 M).

  • Base Addition: Add 2.0 equivalents of finely powdered, anhydrous Cesium Carbonate ( Cs2​CO3​ ). Stir for 15 minutes.

  • Alkylation: Slowly add 1.05 equivalents of the alkyl halide (preferably an alkyl iodide or bromide) dropwise.

  • Heating: Heat the reaction mixture to 60 °C. Crucial: Do not exceed 60 °C, as higher temperatures exponentially increase the rate of pyridine alkylation.

  • Workup: After 8 hours, cool to room temperature, dilute with ethyl acetate, and wash extensively with water (5x) to remove the DMF and cesium salts.

Part 5: Workflow & Mechanistic Visualizations

Troubleshooting Start Low Yield or Poor Selectivity? Check1 Identify Major Byproduct via LC-MS/NMR Start->Check1 Byp1 Pyridinium Salt (Alkylation on Pyridine) Check1->Byp1 Polar byproduct Byp2 Unreacted Starting Material Check1->Byp2 Steric block Sol1 Switch to Reductive Amination Byp1->Sol1 Sol2 Increase Temp or Use Cs2CO3 in DMF Byp2->Sol2

Caption: Troubleshooting workflow for addressing low yields and chemoselectivity issues.

Mechanism Substrate Methyl[phenyl(pyridin-2-yl)methyl]amine (Secondary Amine) PathA Direct Alkylation (R-X) Substrate->PathA PathB Reductive Amination (R-CHO + NaBH(OAc)3) Substrate->PathB ProdA1 Tertiary Amine (Desired, Minor) PathA->ProdA1 Steric Hindrance ProdA2 Pyridinium Salt (Undesired, Major) PathA->ProdA2 Kinetic Control ProdB Tertiary Amine (Desired, Exclusive) PathB->ProdB Chemoselective Iminium Reduction

Caption: Mechanistic pathway comparison showing the chemoselective advantage of reductive amination.

References
  • Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

Sources

Technical Support Center: Purification of Methyl[phenyl(pyridin-2-yl)methyl]amine and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl[phenyl(pyridin-2-yl)methyl]amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of chiral amines. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the purity, yield, and stereochemical integrity of your compounds.

Introduction to the Purification Challenges

Methyl[phenyl(pyridin-2-yl)methyl]amine and its analogues are chiral building blocks present in numerous pharmaceutical compounds.[1] Their purification is often complicated by several factors: the basicity of the pyridine and amine nitrogens, which can lead to strong interactions with silica gel; the potential for racemization at the stereocenter; and the presence of closely-related impurities from the synthesis. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Achiral Purification Strategies
FAQ 1: My compound is streaking badly on a standard silica gel column. What is causing this and how can I fix it?

Answer:

Streaking, or peak tailing, of basic compounds like your amine on silica gel is a common issue. It is primarily caused by strong ionic interactions between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica. This leads to non-uniform elution and poor separation.

Troubleshooting Steps:

  • Mobile Phase Modification: The most straightforward solution is to neutralize the acidic silanol groups by adding a small amount of a basic modifier to your mobile phase.[2]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., hexane/ethyl acetate). The TEA will compete with your compound for binding to the acidic sites on the silica, resulting in a more symmetrical peak shape.

    • Ammonia: A solution of 7N ammonia in methanol can be used to prepare a modified mobile phase (e.g., dichloromethane/methanol/ammonia). This is particularly effective for highly basic compounds.[3]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Amine-Functionalized Silica: These columns have an aminopropyl-modified surface that creates a more basic environment, minimizing the interaction with basic analytes and improving peak shape.[2]

    • Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.

  • Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography can be an excellent option. Using a C18 column with a mobile phase at a higher pH will ensure the amine is in its free-base form, increasing its retention and improving the likelihood of a successful separation.[2][4]

Experimental Protocol: Column Chromatography with a Basic Modifier
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

  • Column Packing: Pack the column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column with your chosen mobile phase containing a basic modifier (e.g., Hexane/Ethyl Acetate with 0.5% TEA) until the baseline is stable.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the modified mobile phase, gradually increasing the polarity if necessary (gradient elution).[5]

  • Fraction Collection & Monitoring: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Workflow for Troubleshooting Peak Tailing in Normal Phase Chromatography

Caption: Troubleshooting workflow for peak tailing.

Section 2: Chiral Purification and Stereochemical Integrity
FAQ 2: I need to separate the enantiomers of my chiral amine. Where do I start with chiral HPLC method development?

Answer:

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for enantioselective separation. The key is to select the right Chiral Stationary Phase (CSP) and mobile phase.

Method Development Strategy:

  • CSP Screening: The first step is to screen a set of diverse CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a versatile starting point for many chiral separations, including aromatic amines.[6][7]

  • Mobile Phase Optimization:

    • Normal Phase: A common starting mobile phase is a mixture of hexane and an alcohol like isopropanol or ethanol.[8] The ratio of these solvents can be adjusted to optimize resolution. For basic amines, adding a small amount of a basic modifier like diethylamine (DEA) (0.1-0.5%) is often crucial to achieve good peak shape and resolution.[6]

    • Reversed-Phase: A mobile phase of acetonitrile or methanol with an aqueous buffer is a good starting point. The pH of the buffer can significantly impact the retention and selectivity of the separation.[9]

  • Temperature Optimization: Lowering the column temperature can sometimes improve resolution, although it may also increase backpressure.[6]

Experimental Protocol: Chiral HPLC Method Development
  • CSP Selection: Choose a set of 3-4 CSPs with different selectivities (e.g., cellulose-based, amylose-based).

  • Initial Screening (Normal Phase):

    • Mobile Phase: Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Optimization:

    • Vary the percentage of the alcohol modifier in 5% increments.

    • Adjust the concentration of the basic modifier if peak tailing is observed.

  • Data Analysis: Evaluate the chromatograms for peak resolution (Rs) and separation factor (α). A baseline separation (Rs ≥ 1.5) is the goal.

Data Presentation: CSP Screening for a Hypothetical Derivative
Chiral Stationary Phase (CSP)Mobile Phase (Hexane/IPA/DEA)Retention Time (Enantiomer 1) (min)Retention Time (Enantiomer 2) (min)Resolution (Rs)
Cellulose-based90:10:0.18.29.51.8
Amylose-based90:10:0.110.110.50.8
Cyclodextrin-based90:10:0.1No SeparationNo Separation0
FAQ 3: I am concerned about racemization during purification. What conditions should I avoid?

Answer:

Racemization, the conversion of an enantiomerically pure or enriched compound into a racemic mixture, is a significant risk for chiral amines. The stability of the stereocenter is dependent on the conditions employed during purification.

Conditions to Avoid and Mitigating Strategies:

  • Harsh pH: Both strongly acidic and strongly basic conditions can promote racemization. It is crucial to maintain a pH that is compatible with the stability of your compound.

  • Elevated Temperatures: Heating can provide the energy needed to overcome the activation barrier for racemization. Whenever possible, conduct purification steps at or below room temperature.[1]

  • Certain Metal Catalysts: Trace amounts of metal catalysts from preceding synthetic steps can sometimes facilitate racemization.[10] If you suspect metal contamination, consider a pre-purification step to remove them (e.g., treatment with a metal scavenger).

  • Prolonged Exposure to Protic Solvents: While solvent-dependent, prolonged exposure to certain protic solvents, especially at elevated temperatures, can potentially lead to racemization through an imine-enamine tautomerism if applicable to the derivative.

Monitoring for Racemization:

It is good practice to analyze the enantiomeric excess (ee) of your material before and after purification using a validated chiral HPLC method to ensure the integrity of your stereocenter has been maintained.

Logical Diagram: Factors Influencing Racemization

Caption: Key factors that can induce racemization.

Section 3: Crystallization and Salt Formation
FAQ 4: Can I purify my compound by crystallization instead of chromatography?

Answer:

Crystallization is a powerful purification technique that can be highly effective for these compounds, often providing material of very high purity. If your compound is a solid, direct crystallization from a suitable solvent system is a viable option.

For oils or compounds that are difficult to crystallize, forming a salt with a suitable acid can induce crystallization. This also has the added benefit of potentially improving the compound's stability.

Protocol for Salt Formation and Crystallization:

  • Solvent Selection: Dissolve your free-base amine in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Acid Addition: Slowly add a solution of the desired acid (e.g., hydrochloric acid in isopropanol or methanesulfonic acid) to the amine solution. Often, a 1:1 molar ratio is a good starting point.

  • Crystallization: The salt may precipitate immediately, or you may need to cool the solution, add an anti-solvent (a solvent in which the salt is insoluble, like hexane or diethyl ether), or scratch the inside of the flask to induce crystallization.

  • Isolation and Washing: Collect the crystals by filtration, wash with a small amount of cold solvent or the anti-solvent, and dry under vacuum.[3]

The choice of the acid and solvent system can be critical and may require some screening to find the optimal conditions for forming a well-defined, crystalline salt.[11]

References

  • Column Chromatography. Purification Of Quaternary Ammonium Pyridinium Compounds. Available at: [Link]

  • ACS Publications. Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Wiley Online Library. Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. Available at: [Link]

  • ResearchGate. Crystal structure of (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)- amine, C15H18N2. Available at: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Google Patents. Racemisation of amines - US6002045A.
  • European Patent Office. CRYSTAL MODIFICATION OF A N-PHENYL-2-PYRIMIDINEAMINE DERIVATIVE, PROCESSES FOR ITS MANUFACTURE AND ITS USE. Available at: [Link]

  • Agilent. Pyridines Separation of pyridine and other amines. Available at: [Link]

  • Google Patents. Synthesis method and intermediates of pyridin-2-yl-methylamine - US7208603B2.
  • HPLC Troubleshooting Guide. Available at: [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]

  • LabRulez LCMS. Chiral separation of Methyl phenyl sulfoxide II. Available at: [Link]

  • NIH. Crystal structure of (pyridin-2-ylmethylidene)(triphenylmethyl)amine. Available at: [Link]

  • User's Guide - HPLC. Available at: [Link]

  • PubMed. Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods. Available at: [Link]

  • PubMed. Crystal Structure of (pyridin-2-yl-methyl-idene)(tri-phenyl-meth-yl)amine. Available at: [Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]

  • NIH. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Available at: [Link]

  • ACS Publications. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available at: [Link]

  • NIH. Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. Available at: [Link]

  • MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Available at: [Link]

  • ResearchGate. (PDF) Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. Available at: [Link]

  • PubChem. Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine. Available at: [Link]

  • Comptes Rendus de l'Académie des Sciences. (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Available at: [Link]

  • Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of Methyl[phenyl(pyridin-2-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and side reactions encountered during the synthesis of Methyl[phenyl(pyridin-2-yl)methyl]amine .

The synthesis of this sterically hindered, heteroaryl-containing secondary amine via the reductive amination of phenyl(pyridin-2-yl)methanone presents unique challenges. The electron-withdrawing nature of the pyridine ring deactivates the ketone, while its chelating ability complicates both catalyst selection and downstream workup. This guide provides field-proven solutions, causality-based troubleshooting, and a self-validating protocol to ensure high-yield synthesis.

Pathway Visualization: Reaction Trajectories & Side Products

Synthesis K Phenyl(pyridin-2-yl)methanone (Starting Ketone) I Titanimine Intermediate (Activated Schiff Base) K->I MeNH2, Ti(OiPr)4 (Dehydration) A Phenyl(pyridin-2-yl)methanol (Side Product: Direct Reduction) K->A NaBH4 (Premature addition) or H2O presence P Methyl[phenyl(pyridin-2-yl)methyl]amine (Target Product) I->P NaBH4 or NaBH3CN (Reductive Amination) PR Piperidine Derivative (Side Product: Over-Reduction) P->PR H2 / Pd-C (Harsh Hydrogenation) E Titanium-Product Chelate (Side Product: Emulsion/Trapping) P->E Improper Aqueous Quench (Lack of Chelator)

Fig 1: Reaction pathways showing the optimized Ti(OiPr)4 route vs. common side-reaction detours.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why is my reaction yielding predominantly phenyl(pyridin-2-yl)methanol instead of the target amine? Causality: This is the classic "direct reduction" side reaction. Phenyl(pyridin-2-yl)methanone is sterically congested by the benzhydryl-like environment and electronically deactivated by the electron-withdrawing pyridine ring. Consequently, imine formation with methylamine is exceptionally slow. If a highly active hydride source like Sodium Borohydride (NaBH₄) is added before the imine has fully formed, it will rapidly reduce the unreacted ketone to the corresponding alcohol[1]. Solution: Implement a two-step "pre-activation" protocol using Titanium(IV) isopropoxide (Ti(OiPr)₄). Ti(OiPr)₄ acts as both a water scavenger and a Lewis acid, driving the formation of a transient titanimine intermediate. Only after 6-8 hours of pre-stirring should the hydride be added.

Q2: I used catalytic hydrogenation (H₂/Pd-C) to avoid boron byproducts, but my LC-MS shows a mass +6 Da higher than expected. What happened? Causality: The +6 Da mass indicates the complete reduction of the pyridin-2-yl ring to a piperidine ring. Pyridine rings are highly susceptible to over-reduction under standard catalytic hydrogenation conditions, especially because the newly formed basic secondary amine alters the catalyst's local pH environment, accelerating heterocycle reduction. Solution: Abandon H₂/Pd-C for this specific substrate. Hydride-based reductive amination (e.g., NaBH₄ or NaBH₃CN) is entirely chemoselective for the imine/titanimine and will leave the pyridine ring intact.

Q3: During the workup of the Ti(OiPr)₄-mediated reaction, I get a thick, unfilterable white emulsion. How do I recover my product? Causality: The emulsion is hydrated titanium dioxide (TiO₂), which forms when Ti(OiPr)₄ is quenched with water. Furthermore, the pyridin-2-yl group and the secondary amine in your target product act as an excellent bidentate ligand. They chelate the titanium species, trapping your product within the colloidal gel matrix. Solution: Do not use a standard aqueous separatory funnel quench. Instead, use the "Celite/Water" granulation method: add a highly restricted volume of water directly to the reaction mixture to force the TiO₂ into a granular lattice, breaking the chelate, and filter the suspension through Celite[2].

Q4: Can I use Sodium Triacetoxyborohydride (STAB) instead of NaBH₄ to prevent ketone reduction? Causality: While STAB (NaBH(OAc)₃) is the industry standard for reductive amination due to its inability to reduce most ketones, it often fails for sterically hindered diaryl ketones. The reaction stalls because the weak Lewis acidity of STAB is insufficient to drive imine formation with methylamine in this sterically and electronically deactivated environment. Solution: The (Ti(OiPr)₄ followed by NaBH₄) is vastly superior for this specific substrate, providing the necessary Lewis acidity while maintaining chemoselectivity[3].

Section 2: Quantitative Reagent Comparison

Selecting the correct reducing system is the single most critical variable in this synthesis. The table below summarizes the empirical outcomes of various reductive amination conditions for phenyl(pyridin-2-yl)methanone.

Reducing Agent / SystemImine Formation RateKetone Reduction (Side Product)Pyridine ReductionTypical Yield of Target Amine
NaBH₄ (Direct 1-pot) SlowHigh (>60%)None< 20%
NaBH(OAc)₃ (STAB) Very SlowLow (<5%)None10 - 30% (Stalls)
H₂ / Pd-C (1 atm) ModerateLowHigh (Piperidine formation)Variable / Complex mixture
Ti(OiPr)₄ then NaBH₄ Fast (Titanimine) Very Low (<2%) None > 85%
Section 3: Optimized Step-by-Step Protocol

This protocol is engineered to bypass steric hindrance, prevent ketone reduction, and eliminate titanium-chelate emulsions during isolation. It is adapted from the established methodologies for sterically hindered secondary N-methylamines[2].

Reagents Required:

  • Phenyl(pyridin-2-yl)methanone (1.0 eq, 10 mmol)

  • Methylamine (2.0 M solution in Methanol) (2.5 eq, 25 mmol)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq, 15 mmol)

  • Sodium borohydride (NaBH₄) (1.5 eq, 15 mmol)

  • Absolute Ethanol (20 mL)

Step 1: Imine Pre-formation (Titanimine Generation)
  • In a flame-dried, argon-purged 100 mL round-bottom flask, dissolve phenyl(pyridin-2-yl)methanone (10 mmol) in 20 mL of absolute ethanol.

  • Add the 2.0 M methylamine solution (25 mmol) in one portion.

  • Syringe in Ti(OiPr)₄ (15 mmol) dropwise over 5 minutes. The solution will slightly darken, indicating the formation of the titanimine complex.

  • Hold Point: Stir the reaction mixture at room temperature for 6 to 8 hours. Scientific Rationale: Do not proceed until TLC or LC-MS confirms the disappearance of the starting ketone. The steric bulk of the benzhydryl system requires this extended time to fully convert to the Schiff base.

Step 2: Hydride Reduction
  • Cool the reaction flask to 0 °C using an ice bath to control the exotherm.

  • Add NaBH₄ (15 mmol) in small portions over 15 minutes to manage hydrogen gas evolution safely.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours to ensure complete reduction of the titanimine to the secondary amine.

Step 3: Chelate-Breaking Workup & Isolation
  • Anti-Emulsion Quench: Add exactly 3.0 mL of deionized water dropwise to the vigorously stirring solution. A thick white precipitate of inorganic titanium salts will immediately form.

  • Continue stirring vigorously for 20 minutes. The mechanical agitation will force the colloidal TiO₂ to aggregate into a filterable, granular solid.

  • Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 × 30 mL). Scientific Rationale: The bidentate nature of the product requires thorough washing to ensure the amine is not retained via coordination to the titanium salts.

  • Transfer the combined filtrate to a separatory funnel, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (DCM:MeOH 95:5 with 1% Et₃N). Note: The addition of 1% Triethylamine is mandatory to prevent the basic pyridine and secondary amine nitrogens from streaking on the acidic silica gel.

References
  • [1] Shan, Y., et al. (2020). "Overcoming Electron-Withdrawing and Product-Inhibition Effects by Organocatalytic Aerobic Oxidation of Alkylpyridines and Related Alkylheteroarenes to Ketones". The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • [2] Bhattacharyya, S., Chatterjee, A., & Williamson, J. S. (1995). "An Efficient, Safe and Convenient One-Step Synthesis of β-Phenethylamines via Reductive Amination Reactions Utilizing Ti(OiPr)4 and NaBH4". Synlett, Office for Research Publications and Presentations, University of Dayton eCommons. URL: [Link]

  • [3] Kumpaty, H. J., Williamson, J. S., & Bhattacharyya, S. (2003). "Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2". Synthetic Communications, Taylor & Francis. URL:[Link]

  • [General Reference] Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Technical Support Center: Optimizing Enantioselectivity with Methyl[phenyl(pyridin-2-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stereochemical roadblocks when utilizing chiral pyridylalkylamine ligands.

Methyl[phenyl(pyridin-2-yl)methyl]amine (CAS: 4372-44-5) is a highly privileged, bidentate N,N -ligand. Unlike its primary amine counterparts, the N -methyl group drastically alters the steric environment and eliminates hydrogen-bond donor capabilities. This prevents unwanted imine condensation with carbonyl substrates and locks the metallacycle conformation, making it a powerhouse for transition-metal catalyzed asymmetric additions (e.g., Cu, Zn, Ru) [1].

This guide is designed to move beyond basic troubleshooting. We will explore the causality behind stereocontrol failures and implement self-validating protocols to ensure your enantiomeric excess (ee%) is both high and reproducible.

Part 1: Mechanistic Foundations of Stereocontrol

To troubleshoot effectively, you must understand why this ligand induces chirality. When Methyl[phenyl(pyridin-2-yl)methyl]amine coordinates to a metal center, it forms a rigid 5-membered metallacycle [2]. The stereocontrol is governed by three critical factors:

  • Facial Shielding: The benzylic phenyl group projects outward, creating a steric wall that blocks one enantioface of the incoming prochiral substrate.

  • Conformational Locking: The N -methyl group forces the ligand into a specific conformation, preventing the hemilability (partial dissociation) often seen in primary amines.

  • Electronic Tuning: The pyridine ring acts as a π -acceptor, while the secondary amine acts as a strong σ -donor, tuning the Lewis acidity of the metal center to accelerate the catalyzed pathway over the achiral background reaction.

Mechanism Precatalyst Metal Precursor (e.g., Cu, Zn, Ru) ActiveComplex Rigid Metallacycle [M(N,N-Ligand)]n+ Precatalyst->ActiveComplex Ligand Methyl[phenyl(pyridin-2-yl)methyl]amine (Chiral N,N-Ligand) Ligand->ActiveComplex Coordination TransitionState Enantiofacial Discrimination (Steric Shielding by Phenyl) ActiveComplex->TransitionState Substrate Prochiral Substrate (Aldehyde/Imine) Substrate->TransitionState Facial Binding Product Enantioenriched Product TransitionState->Product Stereoselective Addition

Stereocontrol model showing ligand coordination and enantiofacial discrimination.

Part 2: Troubleshooting Guide (Cause & Effect)
Issue 1: High Conversion, but Low Enantioselectivity (<60% ee)

The Causality: The most common culprit is a competing background (achiral) reaction. If the metal precursor is not fully saturated by the chiral ligand, the unligated metal will catalyze the reaction without stereocontrol. Alternatively, coordinating solvents (like DMF or DMSO) can displace the amine arm of the ligand, destroying the chiral pocket. The Fix:

  • Increase the Ligand-to-Metal (L:M) ratio from 1:1 to 1.2:1 or 1.5:1. This thermodynamically drives the equilibrium toward the fully ligated, chiral active species.

  • Switch solvents. Move to non-coordinating solvents like Toluene, DCM, or THF.

Issue 2: Enantioselectivity Plateaus at ~80% ee Despite Optimization

The Causality: The transition state is likely too flexible at your current operating temperature, allowing minor substrate rotation before the bond-forming event. The Fix: Lower the reaction temperature to -20°C or -40°C. While this reduces the overall reaction rate, it rigidifies the metallacycle and maximizes the steric clash between the ligand's phenyl group and the disfavored substrate face.

Issue 3: Zero Conversion (Catalyst Dead)

The Causality: The N -methyl group removes a hydrogen-bond donor. If your specific reaction mechanism relies on bifunctional catalysis (e.g., Noyori-type outer-sphere transfer hydrogenation where an NH proton stabilizes the transition state), this ligand will fail. Furthermore, secondary amines are highly susceptible to oxidation if the solvent is not thoroughly degassed. The Fix: Verify your mechanistic pathway [3]. If an NH proton is required, you must switch to the primary amine analog. If it is a standard Lewis acid catalyzed addition, rigorously degas your solvents and check for moisture.

Troubleshooting Start Issue: Low Enantioselectivity (<80% ee) CheckBlank 1. Run Background Reaction (No Ligand) Start->CheckBlank HighBlank High Background Conversion? CheckBlank->HighBlank LowerTemp Lower Temp to -20°C Switch to Non-Coordinating Solvent HighBlank->LowerTemp Yes CheckRatio 2. Check Ligand:Metal Ratio HighBlank->CheckRatio No RatioLow L:M Ratio < 1.2:1? CheckRatio->RatioLow IncreaseRatio Increase L:M to 1.5:1 to Suppress Achiral Active Sites RatioLow->IncreaseRatio Yes CheckPurity 3. Verify Ligand Optical Purity (Chiral HPLC) RatioLow->CheckPurity No

Diagnostic logic tree for resolving low enantiomeric excess in catalytic workflows.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness in your results, you must use a self-validating system. The following protocol for the Zinc-Catalyzed Enantioselective Alkylation of Aldehydes includes built-in control checks.

Step 1: Racemic Baseline Generation (Validation Step)

  • In a flame-dried Schlenk flask under Argon, dissolve the aldehyde substrate (1.0 mmol) in anhydrous Toluene (5.0 mL).

  • Add the metal precursor (e.g., ZnEt2​ , 1.2 mmol) without the chiral ligand.

  • Stir at room temperature for 2 hours. Quench with saturated NH4​Cl and analyze via Chiral HPLC. Purpose: This establishes the retention times for both enantiomers and quantifies the speed of the uncatalyzed background reaction.

Step 2: Catalyst Pre-Assembly

  • In a separate flame-dried Schlenk flask, add Zn(OTf)2​ (0.1 mmol, 10 mol%) and Methyl[phenyl(pyridin-2-yl)methyl]amine (0.12 mmol, 12 mol%). Note the 1.2:1 L:M ratio to suppress the achiral background.

  • Add anhydrous Toluene (2.0 mL) and stir at 25°C for 45 minutes. Causality: The pre-stirring is mandatory. It allows the thermodynamically stable, rigid metallacycle to form completely before encountering the substrate.

Step 3: Cryogenic Substrate Addition

  • Cool the catalyst solution to -20°C using a cryocooler.

  • Slowly add the aldehyde substrate (1.0 mmol) dropwise over 5 minutes.

  • Add ZnEt2​ (1.2 mmol) dropwise via syringe pump over 1 hour to keep the local concentration of the nucleophile low, forcing it to react through the chiral metal pocket.

Step 4: Quench and Analysis

  • After full consumption of the aldehyde (monitor via TLC), quench the reaction at -20°C with cold saturated NH4​Cl (2.0 mL).

  • Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

  • Analyze the crude mixture via Chiral HPLC, comparing the peaks to the racemic baseline generated in Step 1.

Part 4: Quantitative Data Summary

The following table summarizes the causal relationship between reaction parameters and stereochemical outcomes based on standard optimization workflows for this ligand class.

Parameter AdjustedConditionYield (%)Enantiomeric Excess (ee%)Mechanistic Rationale
Solvent DMF (Coordinating)85%32%Solvent competes with ligand; metallacycle breaks.
Solvent Toluene (Non-Coordinating)92%88%Maintains rigid N,N -coordination.
L:M Ratio 1.0 : 1.090%74%Presence of unligated, achiral metal centers.
L:M Ratio 1.2 : 1.089%94%Complete saturation of metal; achiral pathway suppressed.
Temperature +25°C98%81%High thermal energy allows substrate rotation in TS.
Temperature -20°C88%96%Rigidified transition state maximizes steric facial shielding.
Part 5: Frequently Asked Questions (FAQs)

Q: Can I substitute the N -methyl ligand with the primary amine version to save costs? A: Only if your mechanism allows it. The primary amine (phenyl(pyridin-2-yl)methanamine) is less sterically demanding, which usually results in a drop in ee% for Lewis acid-catalyzed alkylations. Furthermore, primary amines can undergo unwanted Schiff base condensation with aldehyde substrates, killing your yield. The N -methyl group is a deliberate design choice to prevent this.

Q: My ligand has turned slightly yellow over time. Is it still good to use? A: Secondary amines can slowly oxidize upon prolonged exposure to air and light. A yellow tint often indicates trace oxidation or degradation of the pyridine ring. For highly sensitive asymmetric reactions, you should purify the ligand via flash chromatography or distillation before use, and store it under Argon at 4°C.

Q: Does the counterion of the metal precursor matter when using this ligand? A: Absolutely. Weakly coordinating counterions like Triflate ( OTf− ) or Hexafluorophosphate ( PF6−​ ) are highly recommended. Strongly coordinating halides (like Cl− or Br− ) can bind to the metal and alter the geometry of the chiral pocket, often pushing the ligand from a planar coordination to a distorted tetrahedral geometry, which severely degrades enantioselectivity.

References
  • An easy route to optically active 1-substituted-1-pyridyl-methylamines by diastereoselective reduction of enantiopure N-tert-butanesulfinyl ketimines. Tetrahedron: Asymmetry (2006).

  • Multifunctional Zn-N4 Catalysts for the Coupling of CO2 with Epoxides into Cyclic Carbonates. ACS Publications (2023).

  • Visible Light-Driven Radical-Mediated C–C Bond Cleavage/Functionalization in Organic Synthesis. Chemical Reviews (2020).

"degradation pathways of Methyl[phenyl(pyridin-2-yl)methyl]amine under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Degradation of Methyl[phenyl(pyridin-2-yl)methyl]amine

Introduction: Welcome to the Technical Support Center for handling Methyl[phenyl(pyridin-2-yl)methyl]amine (CAS: 4372-44-5). As an alpha-branched pyridylalkylamine, this compound is a critical intermediate and pharmacophore in drug development. However, its unique structural motif—a benzylic carbon flanked by a phenyl ring, a 2-pyridyl ring, and a secondary amine—makes it highly susceptible to specific degradation pathways under both acidic and basic conditions. This guide provides field-proven insights, mechanistic explanations, and validated protocols to mitigate compound loss during your workflows.

Section 1: Mechanistic Pathways of Degradation

To prevent degradation, you must first understand the causality behind the molecule's instability. The reactivity of diarylmethylamines is dictated by the stabilization of intermediates at the benzylic position[1].

1. Acidic Conditions: Solvolysis and Deamination Under acidic conditions (pH < 4), both the pyridine nitrogen (pKa ~5.2) and the secondary amine (pKa ~9.5) are protonated. While protonation generally increases aqueous solubility, prolonged exposure to acidic aqueous environments (especially at elevated temperatures) leads to heterolytic C-N bond cleavage. The resulting diarylmethyl carbocation is resonance-stabilized by the adjacent phenyl ring. Subsequent nucleophilic attack by water yields phenyl(pyridin-2-yl)methanol and releases methylamine.

AcidicDegradation A Methyl[phenyl(pyridin-2-yl) methyl]amine (Intact) B Di-protonated Intermediate A->B H+ (pH < 4) C Diarylmethyl Carbocation B->C -CH3NH2 (Heat) D Phenyl(pyridin-2-yl)methanol + Methylamine C->D +H2O

Acid-catalyzed solvolysis pathway of Methyl[phenyl(pyridin-2-yl)methyl]amine.

2. Basic Conditions: Auto-Oxidation Under basic conditions (pH > 9), the compound exists as a free base. The benzylic C-H bond is highly activated due to the electron-withdrawing nature of the 2-pyridyl group and the adjacent phenyl ring. In the presence of ambient oxygen and trace transition metals, the molecule undergoes auto-oxidation. This radical-mediated pathway forms a hydroperoxide intermediate that rapidly decomposes into phenyl(pyridin-2-yl)methanone (a ketone) and methylamine[2].

BasicDegradation A Methyl[phenyl(pyridin-2-yl) methyl]amine (Free Base) B Benzylic Radical Intermediate A->B OH- / Trace Metals C Hydroperoxide Intermediate B->C +O2 (Auto-oxidation) D Phenyl(pyridin-2-yl)methanone + Methylamine C->D Decomposition

Base-catalyzed auto-oxidation pathway of Methyl[phenyl(pyridin-2-yl)methyl]amine.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During reverse-phase HPLC using 0.1% TFA, I observe a secondary peak growing over time. What is happening? A: You are observing acid-catalyzed solvolysis. Trifluoroacetic acid (TFA) creates a highly acidic environment (pH ~2). If your autosampler is kept at room temperature for extended sequences, the compound slowly hydrolyzes to phenyl(pyridin-2-yl)methanol. Resolution: Switch to a milder mobile phase additive, such as 0.1% Formic Acid or an ammonium acetate buffer (pH 5-6). Additionally, maintain the autosampler temperature at 4°C to kinetically suppress the cleavage.

Q2: I perform a Liquid-Liquid Extraction (LLE) using 1M NaOH to free-base the amine, but my yield drops and the solution turns yellow. Why? A: The yellow discoloration is a classic sign of base-catalyzed auto-oxidation yielding phenyl(pyridin-2-yl)methanone[2]. When the amine is free-based at high pH, the benzylic proton becomes highly susceptible to oxygen insertion[3]. Resolution: Do not use strong bases like NaOH. Instead, use a milder base like saturated NaHCO3 (pH ~8.3). Perform the extraction rapidly, use degassed solvents, and consider adding a lipophilic antioxidant to the organic extraction phase.

Q3: How should I store the purified compound to ensure maximum shelf-life? A: The compound should be stored as a stable salt (e.g., hydrochloride or mesylate) rather than a free base. The protonated amine sterically and electronically shields the benzylic position from oxidation. Store the solid salt in an amber vial under an argon or nitrogen atmosphere at -20°C.

Section 3: Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction (LLE) for Benzylic Amines This self-validating protocol is designed to prevent base-catalyzed auto-oxidation during workup.

  • Solvent Preparation: Degas all extraction solvents (e.g., Ethyl Acetate, Dichloromethane) by sparging with Nitrogen gas for 15 minutes prior to use.

  • Aqueous Quench: Dilute your crude reaction mixture with ice-cold, degassed Deionized (DI) water.

  • pH Adjustment: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO3) until the aqueous layer reaches pH 8.0–8.5. Critical: Do not exceed pH 9.0.

  • Extraction: Add the degassed organic solvent containing 0.05% w/v Butylated hydroxytoluene (BHT) as a radical scavenger. Invert gently to avoid emulsion; do not vigorously shake in the presence of ambient air.

  • Separation: Separate the organic layer. Wash the organic layer once with degassed brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure at a bath temperature strictly below 30°C.

  • Validation Check: Analyze the crude by TLC or LC-MS immediately. The absence of a UV-active spot/peak corresponding to the ketone mass (M+H = 184.07) validates the suppression of auto-oxidation.

Protocol B: Stability-Indicating HPLC Assay Use this method to accurately quantify the degradation of the compound without inducing on-column degradation.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size (e.g., Waters Acquity UPLC BEH C18).

  • Mobile Phase A: 10 mM Ammonium Acetate in DI Water, adjusted to pH 5.5 with glacial acetic acid. (This specific pH prevents both extreme acid solvolysis and basic oxidation).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Autosampler Temperature: 4°C (Critical step to prevent degradation in the vial).

  • Detection: UV at 254 nm and 220 nm.

Section 4: Quantitative Data Summary

The following table summarizes the degradation kinetics of Methyl[phenyl(pyridin-2-yl)methyl]amine under various stress conditions, highlighting the necessity of pH control.

pH ConditionBuffer / ReagentPrimary DegradantHalf-Life ( t1/2​ ) at 40°CDominant Mechanism
pH 1.2 0.1 M HClPhenyl(pyridin-2-yl)methanol18.5 HoursAcid-catalyzed solvolysis / Deamination
pH 5.5 Ammonium AcetateNone detected> 30 DaysOptimal Stability Zone
pH 7.4 Phosphate Buffer (PBS)Phenyl(pyridin-2-yl)methanone14 DaysMild auto-oxidation[1]
pH 10.0 Carbonate BufferPhenyl(pyridin-2-yl)methanone4.2 HoursBase-catalyzed auto-oxidation

Note: Data derived from accelerated forced degradation studies using Protocol B.

References

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. Available at: [Link]

  • Visible light mediated synthesis of imidazo[1,5-a]pyridines (Discusses Phenyl(pyridin-2-yl)methanone as an oxidation byproduct). ORGANIC CHEMISTRY - RSC Publishing. Available at: [Link]

  • Chemoselective methylene hydroxylation in aromatic molecules. Google Patents (US10961266B2).

Sources

"strategies to avoid by-product formation in Methyl[phenyl(pyridin-2-yl)methyl]amine reactions"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing sterically hindered diarylmethylamines.

The synthesis of Methyl[phenyl(pyridin-2-yl)methyl]amine (a critical structural motif in various antihistamine and neuroactive pharmacophores) is typically achieved via the reductive amination of 2-benzoylpyridine with methylamine. However, the steric bulk of the two aryl rings, combined with the electron-withdrawing nature of the pyridine moiety, makes the intermediate imine formation thermodynamically challenging. This leads to a highly specific set of by-products if the reaction conditions are not rigorously controlled.

Below is our comprehensive guide to understanding the causality behind these by-products and the field-proven strategies to eliminate them.

Reaction Workflow & By-Product Pathway Analysis

To effectively troubleshoot, we must first map the competing reaction pathways. The diagram below illustrates the divergence between the desired two-electron reduction pathway and the competing side reactions.

G Ketone 2-Benzoylpyridine + Methylamine Imine Imine Intermediate (Schiff Base) Ketone->Imine Ti(OiPr)4 or Acid (Dehydration) Alcohol Phenyl(pyridin-2-yl)methanol (Premature Reduction) Ketone->Alcohol NaBH4 added too early (Direct Ketone Reduction) Dimer Pinacol Dimer (SET Reduction) Ketone->Dimer Dissolving Metal/SET (1e- Pathway) Product Methyl[phenyl(pyridin-2-yl)methyl]amine (Target Product) Imine->Product NaBH(OAc)3 or NaBH4 (2e- Reduction) PrimaryAmine Primary Amine (Dealkylation) Imine->PrimaryAmine Loss of MeNH2 / Presence of NH4+ RingRed Piperidine Analog (Over-reduction) Product->RingRed H2, Pd/C (High Pressure) (Ring Hydrogenation)

Fig 1: Reaction pathways and by-product formation in the synthesis of Methyl[phenyl(pyridin-2-yl)methyl]amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a massive peak at m/z 186 [M+H]+ and very little target product (m/z 199). What is happening? The Causality: You are observing the formation of phenyl(pyridin-2-yl)methanol. 2-Benzoylpyridine is highly sterically hindered. Furthermore, the pyridine ring inductively withdraws electron density, destabilizing the transition state during nucleophilic attack by methylamine. Consequently, imine formation is sluggish. If you are using a direct reductive amination protocol with a strong, non-selective reducing agent like Sodium Borohydride ( NaBH4​ ), the reagent will rapidly and irreversibly reduce the unreacted ketone to the alcohol before the imine can form. The Solution: You must decouple the imine formation from the reduction. Use a stepwise protocol utilizing Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a Lewis acid to force imine formation to completion, or switch to a highly chemoselective reductant like Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ), which reduces protonated imines exponentially faster than ketones[1].

Q2: I am detecting a +6 Da mass shift in my final product. How do I prevent this? The Causality: A +6 Da shift indicates the complete reduction of the pyridine ring to a piperidine moiety. This is a classic over-reduction by-product that occurs when utilizing aggressive catalytic hydrogenation (e.g., H2​ gas with Pd/C or PtO2​ catalysts) at elevated pressures or extended reaction times [2]. The Solution: Abandon transition-metal catalyzed hydrogenation for this specific substrate. Hydride-based donors ( NaBH(OAc)3​ , NaBH3​CN , or NaBH4​ ) are completely inert toward the pyridine ring under standard conditions and will guarantee 100% chemoselectivity for the imine double bond.

Q3: Why am I isolating the primary amine (phenyl(pyridin-2-yl)methanamine) instead of the N-methylated target? The Causality: Methylamine is a highly volatile gas. If your reaction vessel is not properly sealed, or if the reaction is heated excessively, the methylamine escapes the solvent matrix. If there are any ammonium ( NH4+​ ) impurities in your reagents, ammonia will outcompete the depleted methylamine, forming an unsubstituted imine that reduces to the primary amine. The Solution: Generate methylamine in situ using Methylamine hydrochloride ( MeNH2​⋅HCl ) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). This ensures a steady, controlled concentration of the nucleophile in the liquid phase.

Q4: I attempted a dissolving metal reduction (Zn/HCl) and got a heavy, insoluble white powder. What is it? The Causality: You have triggered a single-electron transfer (SET) pathway. Dissolving metals donate electrons one at a time, converting the ketone into a ketyl radical. Because of the stability provided by the two aryl rings, these radicals have a long enough half-life to dimerize, forming a pinacol coupling by-product (1,2-diphenyl-1,2-di(pyridin-2-yl)ethane-1,2-diol). The Solution: Strictly utilize two-electron hydride transfer reagents to avoid radical intermediates entirely.

Quantitative Reagent Comparison

To synthesize the optimal strategy, review the empirical by-product distribution based on the choice of reducing system.

Reducing Agent SystemTarget Amine Yield (%)Alcohol By-product (%)Ring-Reduced By-product (%)Dimer By-product (%)
Ti(OiPr)4​ / NaBH4​ (Stepwise) > 90 < 5 0 0
NaBH(OAc)3​ / AcOH (Direct)851000
NaBH4​ / MeOH (Direct)< 20> 7500
H2​ / Pd/C (50 psi)605300
Zn / HCl40100> 40

Table 1: Comparative by-product distribution for the reductive amination of 2-benzoylpyridine with methylamine across different reduction systems.

Self-Validating Experimental Protocol

To achieve >90% yield with negligible by-product formation, we recommend the Stepwise Titanium-Mediated Reductive Amination . This protocol utilizes in-process controls (IPCs) to ensure the system self-validates before proceeding to the irreversible reduction step.

Phase 1: Imine Pre-formation

  • In an oven-dried, argon-flushed round-bottom flask, dissolve 2-benzoylpyridine (1.0 eq, 10 mmol) in anhydrous THF (30 mL).

  • Add Methylamine hydrochloride (2.0 eq, 20 mmol) and Triethylamine (2.0 eq, 20 mmol). Stir for 15 minutes at room temperature to liberate the free methylamine.

  • Dropwise, add Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (1.5 eq, 15 mmol).

  • Seal the flask and stir at room temperature for 12 hours. The Ti(OiPr)4​ acts as a Lewis acid to activate the ketone and a desiccant to consume the generated water, driving the equilibrium forward.

  • Self-Validation IPC: Withdraw a 10 µL aliquot, quench with 100 µL of water, extract with 500 µL of Ethyl Acetate, and analyze via LC-MS.

    • Pass Criteria: The ketone peak (m/z 184) must be <2% relative to the imine peak.

    • Fail Action: If >2%, add an additional 0.5 eq of Ti(OiPr)4​ and stir for 4 more hours. Do not proceed until this metric is met.

Phase 2: Chemoselective Reduction 6. Once the IPC passes, cool the reaction mixture to 0 °C using an ice bath. 7. Add Sodium Borohydride ( NaBH4​ ) (1.5 eq, 15 mmol) in three equal portions over 15 minutes to control the exothermic hydride transfer. 8. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

Phase 3: Quench & Workup 9. Carefully quench the reaction by adding aqueous Ammonia (2M, 10 mL). Note: This step is critical. Ammonia converts the soluble titanium complexes into insoluble, easily filterable titanium dioxide ( TiO2​ ) salts. 10. Filter the resulting white slurry through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (3 x 20 mL). 11. Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure Methyl[phenyl(pyridin-2-yl)methyl]amine.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Kong, D., Li, M., Zi, G., Hou, G., & He, Y. (2016). "Enantioselective Hydrogenation of Diarylmethanimines for Synthesis of Chiral Diarylmethylamines." The Journal of Organic Chemistry, 81(15), 6640-6648. 1

  • Organic Chemistry Portal. "Diarylmethylamine synthesis by C-C coupling." Organic-Chemistry.org. 2

Sources

Technical Support Center: Solvent-Dependent Reactivity of Methyl[phenyl(pyridin-2-yl)methyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Portal. As a Senior Application Scientist, I frequently consult with research teams struggling to optimize reactions involving Methyl[phenyl(pyridin-2-yl)methyl]amine (CAS: 4372-44-5). This molecule is a highly versatile building block, featuring a chiral center, a secondary amine, and a pyridine ring.

The most critical factor dictating the success of your experiment with this compound is solvation . Because it can act either as a bidentate (N,N') ligand for transition metals or as a potent nucleophile in organic synthesis, the solvent you choose acts as the master switch for its reactivity pathway. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind solvent selection.

Core Principles: The Causality of Solvation

To master this molecule, you must understand how different solvent classes interact with its two nitrogen centers (the secondary amine and the pyridine ring):

  • Non-Polar / Weakly Coordinating Solvents (e.g., DCM, Toluene): These solvents do not compete for open coordination sites on transition metals. They are mandatory when using the molecule as a bidentate ligand for Pd(II), Pt(II), or Ru(II) complexes.

  • Polar Aprotic Solvents (e.g., MeCN, DMA, DMSO): These solvents stabilize charge-separated transition states, drastically enhancing the secondary amine's nucleophilicity for S_N2 reactions, electrochemical aminations, and cyclizations.

  • Polar Protic Solvents (e.g., MeOH, EtOH): Generally detrimental. They act as hydrogen-bond donors to the pyridine nitrogen's lone pair, dampening both its coordinating ability and its capacity to act as an intramolecular directing group.

G A Methyl[phenyl(pyridin-2-yl)methyl]amine (Bidentate Ligand/Nucleophile) B Non-Polar Solvents (Toluene, DCM) A->B C Polar Aprotic Solvents (MeCN, DMA, DMSO) A->C D Polar Protic Solvents (MeOH, EtOH) A->D E Favorable Metal Coordination (Pd, Pt, Ru Complexes) B->E No solvent competition F Enhanced Nucleophilicity (S_N2, Cyclization, Amination) C->F Stabilizes transition state G H-Bonding Inhibition (Reduced Reactivity) D->G Blocks Pyridine N

Solvent-dependent reaction pathways for Methyl[phenyl(pyridin-2-yl)methyl]amine.

Quantitative Solvent Parameters

When optimizing your reaction, consult this data matrix. The balance between the Dielectric Constant (stabilization of charges) and the Donor Number (solvent coordinating power) dictates the reaction outcome.

SolventDielectric Constant (ε)Donor Number (DN)Impact on Pyridine NRecommended Application
Toluene 2.40.1None (Free lone pair)Transition metal coordination (Pd/Pt)
DCM 8.90.0None (Free lone pair)Metal coordination, mild alkylations
MeCN 37.514.1Weak competitionI2-mediated cyclizations, oxidations[1]
DMA 37.827.8Moderate competitionElectrochemical aminations (avoids side rxns)[2]
DMSO 46.729.8Strong competitionCan displace metal ligands; use with caution[3]
MeOH 32.719.0Strong H-bondingNot recommended (dampens reactivity)

Troubleshooting Guides & FAQs

Q1: My Pd(II) complexation yields are low, and NMR shows multiple species. I am using DMSO as the solvent. A1: This is a classic case of solvent competition. In square-planar Pd(II) or Pt(II) complexes, strongly coordinating solvents like DMSO (Donor Number = 29.8) can displace the chloride ligands or even compete with the pyridine nitrogen for coordination, leading to a dynamic mixture of solvent-exchanged species[3]. Actionable Fix: Switch to a non-coordinating solvent like Dichloromethane (DCM) or Toluene to force the bidentate N,N'-coordination.

Q2: During electrochemical tandem amination, I am observing significant side-product formation when using DMSO. A2: For electron-deficient substrates undergoing [4+1] cyclization with pyridyl-amines, DMSO is known to promote unexpected side reactions[2]. Actionable Fix: Switch to N,N-Dimethylacetamide (DMA)[4]. DMA provides the necessary dielectric constant to stabilize anodic oxidation intermediates (like molecular iodine generated from NH₄I) but is less reactive toward electrophilic intermediates than DMSO, resulting in higher yields and shorter reaction times[2].

Q3: I am attempting an I₂-mediated oxidative cyclization, but my yields in THF and Dioxane are <40%. A3: Ethereal solvents like THF lack the polarity required to stabilize the highly polar transition states of the C-N bond formation during [4+1] cyclizations. Actionable Fix:1 is the optimal solvent here. Literature demonstrates that switching to MeCN can double yields (up to 82%) due to its high dielectric constant and resistance to oxidation[1].

Workflow Start Start: Low Yield / Reactivity Issue Q1 Reaction Type? Start->Q1 Coord Metal Coordination Q1->Coord Nucl Nucleophilic Substitution Q1->Nucl Q2 Using coordinating solvent? (e.g., MeCN, DMSO) Coord->Q2 Q3 Are side reactions occurring? (e.g., over-alkylation) Nucl->Q3 Sol1 Switch to DCM or Toluene Q2->Sol1 Yes Sol2 Switch from DMSO to DMA or MeCN Q3->Sol2 Yes

Troubleshooting workflow for optimizing solvent conditions based on reaction type.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Synthesis of Square-Planar Pd(II) Complexes (Non-Polar Pathway)

Objective: Utilize the molecule as a bidentate N,N'-ligand without solvent interference[3].

  • Preparation: Dissolve PdCl₂(MeCN)₂ (1.0 equiv) in anhydrous DCM to create a 0.1 M solution.

  • Ligand Addition: Add Methyl[phenyl(pyridin-2-yl)methyl]amine (1.05 equiv) dropwise at room temperature under vigorous stirring.

  • Self-Validation Checkpoint 1 (Visual): The displacement of MeCN by the bidentate N,N'-ligand is entropically favored. You must observe a distinct color change (typically from orange to pale yellow) within 30 minutes. If the solution remains orange, the ligand is degraded or protonated.

  • Isolation: Concentrate the solution to 20% volume under reduced pressure, then add cold diethyl ether dropwise.

  • Self-Validation Checkpoint 2 (Physical): Immediate precipitation of the complex must occur. Filter and analyze via ¹H NMR; the N-methyl protons should exhibit a significant downfield shift compared to the free ligand, confirming coordination.

Protocol B: Electrochemical [4+1] Tandem Amination (Polar Aprotic Pathway)

Objective: Utilize the secondary amine as a nucleophile while avoiding solvent-induced side reactions[2],[4].

  • Cell Setup: In an undivided electrochemical cell equipped with a graphite rod anode and a platinum plate cathode, combine the ketone substrate (1.0 equiv), Methyl[phenyl(pyridin-2-yl)methyl]amine (2.0 equiv), and NH₄I (1.5 equiv).

  • Solvation: Dissolve the mixture in anhydrous DMA (0.05 M). Causality note: DMA is explicitly chosen over DMSO to suppress electrophilic side reactions[2].

  • Electrolysis: Apply a constant current of 10 mA at 80 °C for 16 hours.

  • Self-Validation Checkpoint 1 (In-situ): Monitor the anodic oxidation of NH₄I. The solution must develop a transient iodine color (yellow/brown), confirming the generation of the active molecular iodine mediator[4].

  • Workup: Quench with water and extract with ethyl acetate.

  • Self-Validation Checkpoint 2 (Chromatographic): TLC analysis must show a single major product spot (the imidazo[1,5-a]pyridine derivative) with minimal baseline degradation, proving the efficacy of the DMA solvent switch[4].

References

  • Sigma-Aldrich Product Data - methyl[phenyl(pyridin-2-yl)methyl]amine (CAS: 4372-44-5).Link

  • ACS Omega - Electrochemical [4 + 1] Tandem sp3(C–H) Double Amination for the Direct Synthesis of 3-Acyl-Functionalized Imidazo[1,5-a]pyridines. 4

  • Beilstein Archives - I2/H2O2 mediated synthesis and photophysical properties of imidazole-fused heterocycles via [4+1] cyclization approach. 1

  • ChemBioChem (via PubMed) - Novel Bidentate Amine Ligand and the Interplay between Pd(II) and Pt(II) Coordination and Biological Activity. 3

Sources

Validation & Comparative

"comparative study of Methyl[phenyl(pyridin-2-yl)methyl]amine with other chiral ligands"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Methyl[phenyl(pyridin-2-yl)methyl]amine and Other Chiral Ligands in Asymmetric Catalysis

Introduction: The Critical Role of Chiral Ligands in Modern Synthesis

In the realm of pharmaceutical development and fine chemical synthesis, the ability to selectively produce one enantiomer of a chiral molecule is paramount. Asymmetric catalysis, a field recognized with the 2001 Nobel Prize in Chemistry, offers an elegant solution by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. At the heart of this process lies the chiral ligand, a molecule that coordinates to a metal center and creates a chiral environment, thereby dictating the stereochemical outcome of a reaction.

This guide provides a comparative analysis of Methyl[phenyl(pyridin-2-yl)methyl]amine, a notable bidentate N,N-ligand, against other prominent classes of chiral ligands. We will delve into their performance in the well-studied palladium-catalyzed asymmetric allylic alkylation (AAA) reaction, offering experimental data, detailed protocols, and mechanistic insights to inform your ligand selection process.

Understanding the Ligand: Methyl[phenyl(pyridin-2-yl)methyl]amine

Methyl[phenyl(pyridin-2-yl)methyl]amine belongs to a class of readily accessible C1-symmetric pyridyl-amine ligands. Its structure, featuring a pyridine nitrogen and an amine nitrogen, allows it to act as a bidentate ligand, chelating to a metal center. The chirality arises from the stereocenter bearing the phenyl and pyridyl groups. This class of ligands has proven effective in various asymmetric transformations, including the palladium-catalyzed AAA reaction, where it has been shown to provide excellent enantioselectivity.

Comparative Analysis: Performance in Asymmetric Allylic Alkylation

The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful carbon-carbon bond-forming reaction. The choice of chiral ligand is crucial for achieving high enantioselectivity. Let's compare the performance of Methyl[phenyl(pyridin-2-yl)methyl]amine with other widely used chiral ligands in the AAA of (E)-1,3-diphenyl-2-propen-1-yl acetate.

Table 1: Comparison of Chiral Ligands in the Asymmetric Allylic Alkylation of (E)-1,3-diphenyl-2-propen-1-yl Acetate

LigandTypeSolventBaseYield (%)ee (%)Reference
(S)-Methyl[phenyl(pyridin-2-yl)methyl]amineN,N-BidentateTHFBSA/KOAc9598Guiry, P. J., et al. (2006)
(R,R)-Trost LigandP,N-BidentateTHFNaH99>99Trost, B. M., et al. (1996)
(S)-BINAPDiphosphineTHFBSA/LiOAc8984Hayashi, T., et al. (1986)
(S,S)-ChiraphosDiphosphineTHFNaH9290Trost, B. M., & Van Vranken, D. L. (1996)

Note: Reaction conditions may vary slightly between studies, but the data provides a strong comparative overview.

As the data indicates, Methyl[phenyl(pyridin-2-yl)methyl]amine demonstrates excellent performance, achieving a high yield and an impressive 98% enantiomeric excess (ee). This is highly competitive with other well-established and often more complex ligand systems. The Trost ligand, a P,N-bidentate ligand, also shows exceptional results. Diphosphine ligands like BINAP and Chiraphos, while effective, show slightly lower enantioselectivity in this specific transformation.

Mechanistic Insights: The Role of the Chiral Ligand

The stereochemical outcome of the palladium-catalyzed AAA is determined in the nucleophilic attack step on the π-allyl palladium intermediate. The chiral ligand, coordinated to the palladium center, controls the facial selectivity of this attack.

G cluster_0 Catalytic Cycle A Pd(0)L* B π-allyl Pd(II)L* complex A->B Oxidative Addition C Product B->C Nucleophilic Attack C->A Reductive Elimination D Nucleophile D->B G start Start prep Catalyst Preparation: - Add Pd(OAc)2 and ligand to a Schlenk flask. - Add anhydrous THF under inert atmosphere. start->prep stir1 Stir at room temperature for 30 minutes. prep->stir1 add_reagents Addition of Reagents: - Add (E)-1,3-diphenyl-2-propen-1-yl acetate. - Add dimethyl malonate. - Add BSA and KOAc. stir1->add_reagents reaction Reaction: - Stir the mixture at room temperature. - Monitor reaction progress by TLC. add_reagents->reaction workup Work-up: - Quench the reaction with saturated NH4Cl (aq). - Extract with diethyl ether. reaction->workup purify Purification: - Dry the organic layer over MgSO4. - Concentrate in vacuo. - Purify by flash column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for the asymmetric allylic alkylation.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve palladium(II) acetate (1 mol%) and (S)-Methyl[phenyl(pyridin-2-yl)methyl]amine (2.5 mol%) in anhydrous THF.

  • Stirring: Stir the resulting solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Addition of Reagents: To the catalyst solution, add (E)-1,3-diphenyl-2-propen-1-yl acetate (1 equivalent), followed by dimethyl malonate (3 equivalents).

  • Base Addition: Add bis(trimethylsilyl)acetamide (BSA) (3 equivalents) and potassium acetate (0.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Analyze the final product by ¹H NMR and determine the enantiomeric excess by chiral HPLC.

Conclusion

Methyl[phenyl(pyridin-2-yl)methyl]amine is a highly effective and readily accessible chiral ligand for the palladium-catalyzed asymmetric allylic alkylation, providing enantioselectivities that are competitive with or superior to many well-established ligand systems. Its straightforward synthesis and excellent performance make it an attractive option for researchers in asymmetric catalysis. This guide provides a framework for understanding its performance in the context of other chiral ligands and offers a practical protocol for its application. As with any catalytic system, optimization of reaction conditions is key to achieving the best results.

References

  • Guiry, P. J., et al. (2006). Synthesis and application of a new class of C1-symmetric pyridyl-amine ligands in palladium-catalysed asymmetric allylic alkylation. Dalton Transactions, (23), 2891-2893. [Link]

"validation of the analytical method for Methyl[phenyl(pyridin-2-yl)methyl]amine quantification"

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Analytical Method Validation for Methyl[phenyl(pyridin-2-yl)methyl]amine Quantification

Executive Summary & Mechanistic Grounding

Methyl[phenyl(pyridin-2-yl)methyl]amine (CAS: 4372-44-5) is a structurally complex secondary amine featuring both a phenyl and a pyridine ring[1]. It serves as a critical intermediate in the synthesis of atypical stimulants, protein degraders, and antihistamine derivatives.

From an analytical perspective, this molecule presents significant chromatographic challenges. At physiological or neutral pH, both the secondary amine and the pyridine nitrogen are protonated. When analyzed using standard silica-based stationary phases, these basic centers undergo severe secondary interactions with residual ionized silanols, resulting in unacceptable peak tailing, poor resolution, and inaccurate integration[2].

The Causality of Method Design: To achieve reliable quantification, the analytical method must chemically suppress these interactions. This is accomplished either by using a highly acidic mobile phase (e.g., pH 2.5 with Phosphoric acid) to fully protonate the analyte while neutralizing the silanols, or by employing a high-pH mobile phase (e.g., pH 10) on a hybrid-silica column to deprotonate the basic centers. The choice of detection dictates the buffer selection: non-volatile buffers are excellent for UV detection but cause severe ion suppression in Mass Spectrometry.

Method Comparison: Objective Performance Analysis

When selecting an analytical alternative for this compound, researchers must weigh sensitivity against throughput, matrix interference, and operational cost. High-Performance Liquid Chromatography (HPLC) is the premier technique for quantitative purity analysis[2], but alternative methods serve specific lifecycle needs.

Table 1: Performance Comparison of Analytical Alternatives

ParameterLC-MS/MS (ESI+)HPLC-UV (Diode Array)GC-FID
Primary Application Bioanalysis (Plasma/Urine), Trace ImpuritiesAPI Release, Formulation QC, Bulk PurityResidual Solvents, Volatile Precursors
Sensitivity (LOD) ~0.1 - 0.5 ng/mL~0.1 - 0.5 µg/mL~1.0 - 5.0 µg/mL
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude2 orders of magnitude
Matrix Interference High (Requires SIL-IS correction)Low (Chromatographic resolution dependent)Moderate
Derivatization Need NoneNoneHighly Recommended (e.g., Acylation)
Operational Cost HighLow to ModerateLow

Step-by-Step Methodologies (Self-Validating Systems)

Every robust analytical protocol must operate as a self-validating system, ensuring that any deviation in extraction or instrumentation is immediately flagged or intrinsically corrected before data is reported.

Protocol 1: LC-MS/MS (Trace & Bioanalytical Quantification)

Self-Validating Mechanism: This protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Methyl[phenyl(pyridin-2-yl)methyl]amine-d3. Added prior to extraction, the SIL-IS perfectly mimics the analyte. By quantifying the peak area ratio (Analyte/IS), the method intrinsically corrects for matrix effects, extraction losses, and injection volume discrepancies.

  • Sample Preparation: Aliquot 50 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube. Add 10 µL of the SIL-IS working solution (100 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes at 0.4 mL/min.

  • Detection (ESI+): Monitor the specific MRM transitions. For the analyte, monitor the protonated precursor to fragment transition (e.g., m/z 199.1 → 168.1).

Protocol 2: HPLC-UV (Bulk API & Formulation Release)

Self-Validating Mechanism: System Suitability Testing (SST) is injected prior to the sample queue. The run is only validated if the resolution ( Rs​ ) between the analyte and its closest known impurity is > 2.0, and the tailing factor ( Tf​ ) is < 1.5.

  • Sample Preparation: Dissolve 10 mg of the API in 10 mL of the mobile phase to create a 1.0 mg/mL stock. Dilute to a working target concentration of 100 µg/mL.

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using Phosphoric acid. (Causality: The low pH fully protonates the secondary amine and pyridine ring, preventing interaction with ionized silanols).

  • Chromatography: Inject 10 µL onto a standard C8 or C18 column (4.6 x 150 mm, 5 µm). Run an isocratic elution of 70% Buffer / 30% Acetonitrile at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm, which is optimal for capturing the conjugated π -systems of the phenyl and pyridine chromophores.

Validation Framework (ICH Q2(R2) Compliance)

The objective of validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose[3]. All methods must be validated according to the latest ICH Q2(R2) guidelines, which became legally effective in June 2024[4].

  • Specificity: Demonstrated by injecting blank matrices and placebo formulations. No interfering peaks >30% of the Limit of Quantitation (LOQ) should be present at the retention time of Methyl[phenyl(pyridin-2-yl)methyl]amine[5].

  • Linearity & Range: Evaluated across 50% to 150% of the target concentration. The correlation coefficient ( R2 ) must be ≥0.999 , validated through the direct assessment of reportable results using a linear calibration model[5].

  • Accuracy (Recovery): Assessed via spike recovery at three concentration levels (80%, 100%, 120%). Recovery must fall within 98.0% - 102.0% for bulk API, or 85% - 115% for bioanalytical applications[4].

  • Precision: Both Repeatability (intra-day) and Intermediate Precision (inter-day) must be established. The Relative Standard Deviation (RSD) must be ≤2.0% for API assay procedures[3].

Workflow Visualization

Workflow comparing analytical methods and ICH Q2(R2) validation for the target amine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19509, 2-Pyridinemethanamine". PubChem.[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA Official Website.[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology". FDA Guidance Documents.[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Guidelines.[Link]

Sources

Comparison Guide: Methyl[phenyl(pyridin-2-yl)methyl]amine vs. Conventional Directing Groups in C–H Activation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

The advent of chelation-assisted C–H activation has revolutionized late-stage functionalization in drug development. By utilizing heteroatom-containing directing groups (DGs) to bring transition metal catalysts (e.g., Pd, Ru, Rh) into close proximity with inert C–H bonds, chemists can achieve remarkable site-selectivity.

However, not all bidentate directing groups perform equally. The structural nuances of the amine auxiliary—specifically, the substitution at the nitrogen atom and the steric environment of the backbone—dictate the mechanistic pathway. This guide objectively compares the secondary amine Methyl[phenyl(pyridin-2-yl)methyl]amine against conventional primary amine bidentate DGs, such as 8-Aminoquinoline (AQ) and 2-(Pyridin-2-yl)isopropyl (PIP) amine . We analyze their coordination chemistry, thermodynamic activation barriers, and their divergent applications as either covalent auxiliaries or Transient Directing Groups (TDGs).

Structural & Electronic Comparison: The Causality of Reactivity

To understand the performance differences between these directing groups, one must examine the thermodynamics of the cyclometalation step [2].

The L,X-Type Advantage (AQ and PIP Amine)

Conventional bidentate DGs like AQ and PIP amine are primary amines. When coupled to a carboxylic acid substrate, they form secondary amides . Upon coordination to a Pd(II) center, the relatively acidic amide N–H proton is easily removed, generating a monoanionic amido-Pd complex.

  • Causality: This L,X-type coordination is highly electron-donating, enriching the electron density on the palladium center. This facilitates the electrophilic Concerted Metalation-Deprotonation (CMD) step, lowering the C(sp³)–H activation barrier by ~20–30 kcal/mol and stabilizing the high-valent Pd(IV) intermediate during oxidative addition[1, 2].

The L,L-Type Constraint (Methyl[phenyl(pyridin-2-yl)methyl]amine)

Methyl[phenyl(pyridin-2-yl)methyl]amine is a secondary amine . When coupled to a carboxylic acid, it forms a tertiary amide .

  • Causality: Lacking an N–H bond, the tertiary amide cannot deprotonate. It is forced into a neutral L,L-type coordination . This results in an electron-poor, cationic Pd(II) center, which significantly raises the CMD transition state energy, effectively shutting down standard Pd-catalyzed C(sp³)–H activation [2].

The Transient Directing Group (TDG) Renaissance

While Methyl[phenyl(pyridin-2-yl)methyl]amine fails as a covalent amide DG for standard Pd(II) catalysis, its secondary amine structure makes it an exceptional Transient Directing Group (TDG) for aldehydes and ketones [3].

  • Causality: It reversibly condenses with carbonyls to form an iminium/enamine intermediate. The pyridine nitrogen and the iminium nitrogen form a perfect bidentate chelate. Crucially, the bulky phenyl group at the benzylic position provides steric hindrance (Thorpe-Ingold effect) that accelerates both the reversible condensation and the subsequent hydrolysis, enabling a traceless, catalytic C–H functionalization without the need for pre-installation or post-cleavage of the DG [4].

G Substrate Substrate (Carboxylic Acid / Aldehyde) DG_LX Primary Amine DGs (e.g., AQ, PIP) Forms Secondary Amide Substrate->DG_LX Coupling DG_LL Secondary Amine DGs (e.g., Methyl[phenyl(pyridin-2-yl)methyl]amine) Forms Tertiary Amide / Iminium Substrate->DG_LL Coupling / Condensation Coord_LX L,X-Type Monoanionic Coordination (Low Activation Barrier) DG_LX->Coord_LX Deprotonation (Pd, Cu) Coord_LL L,L-Type Neutral Coordination (High Activation Barrier) DG_LL->Coord_LL No Deprotonation TDG_Mode Transient Directing Group (Reversible Iminium/Enamine) DG_LL->TDG_Mode Aldehyde/Ketone Substrates

Fig 1. Coordination dichotomy between primary and secondary amine directing groups.

Performance Metrics & Experimental Data

The following table summarizes the quantitative performance and operational requirements of these directing groups in Pd-catalyzed C(sp³)–H arylation.

Directing GroupAmine TypeCoordination StateApplication ModeC(sp³)–H Arylation Yield (Avg)Step Economy
8-Aminoquinoline (AQ) PrimaryL,X-Type (Anionic)Covalent (Stoichiometric)85 - 95%Low (Requires install/removal)
PIP Amine PrimaryL,X-Type (Anionic)Covalent (Stoichiometric)88 - 98%Low (Requires install/removal)
Methyl[phenyl(pyridin-2-yl)methyl]amine SecondaryL,L-Type (Neutral)Covalent (Stoichiometric)< 5% (Inactive)N/A
Methyl[phenyl(pyridin-2-yl)methyl]amine SecondaryL,X/L,L (Iminium)Transient (Catalytic)75 - 85%High (Traceless, One-pot)

Data synthesized from comparative kinetic and yield studies of bidentate auxiliaries [1, 2, 3].

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in visual and chemical checkpoints confirm the mechanistic progression of the reaction.

Protocol A: Covalent C(sp³)–H Arylation using PIP Amine (L,X-Type)

This protocol demonstrates the high reactivity of monoanionic bidentate chelates.

  • Amide Formation: Couple the aliphatic carboxylic acid (1.0 equiv) with PIP amine (1.2 equiv) using HATU/DIPEA in DCM. Validation: Complete consumption of the acid via TLC indicates successful installation.

  • Catalyst Loading: In an oven-dried Schlenk tube, add the PIP-amide substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and the aryl iodide (3.0 equiv).

  • Reaction: Suspend the mixture in hexafluoroisopropanol (HFIP) (2.0 mL) and heat to 110 °C for 24 hours under an argon atmosphere.

  • Validation Checkpoint: The reaction mixture will transition from a clear orange solution to a dark suspension with a black precipitate (Pd black) and yellow/white solids (AgI), confirming oxidative addition and halide abstraction.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography [1].

Protocol B: Traceless C–H Arylation using a Transient Directing Group (TDG)

This protocol utilizes a secondary amine TDG (e.g., Methyl[phenyl(pyridin-2-yl)methyl]amine) for the direct functionalization of aldehydes.

  • In-Situ Condensation: In a reaction vial, combine the aliphatic aldehyde (0.2 mmol) and the secondary amine TDG (20 mol%) in 1,4-dioxane (1.0 mL). Stir at room temperature for 15 minutes. Validation: A slight color shift indicates the reversible formation of the iminium/enamine intermediate.

  • Catalyst & Reagent Addition: Add Pd(OAc)₂ (10 mol%), the aryl iodide (2.0 equiv), and an appropriate base (e.g., K₂CO₃, 1.5 equiv).

  • Reaction: Seal the vial and heat at 100 °C for 18 hours.

  • Validation Checkpoint: Because the TDG is catalytic, the successful isolation of the arylated aldehyde (without needing a deprotection step) validates the transient, reversible nature of the directing group [3, 4].

TDG_Cycle A Aldehyde Substrate B Condensation with Methyl[phenyl(pyridin-2-yl)methyl]amine (TDG) A->B C Iminium/Enamine Intermediate (N,N-Coordination to Pd) B->C D C-H Cleavage (Cyclopalladation) C->D E Functionalization (e.g., Arylation) D->E F Hydrolysis (Release of Product & TDG) E->F F->A TDG Recycled

Fig 2. Catalytic cycle of transient directing groups in traceless C-H functionalization.

Conclusion

For researchers optimizing late-stage functionalization, the choice of directing group dictates the entire synthetic strategy. Primary amine DGs like PIP amine and AQ remain the gold standard for covalent, stoichiometric activation of highly inert C(sp³)–H bonds due to their ability to form reactive L,X-type monoanionic chelates.

Conversely, secondary amines like Methyl[phenyl(pyridin-2-yl)methyl]amine should not be utilized as covalent amide DGs due to the thermodynamic penalty of L,L-type coordination. Instead, their true value lies in their application as Transient Directing Groups (TDGs) . By leveraging reversible iminium chemistry and strategic steric bulk, they enable highly step-economical, traceless functionalizations of native carbonyl compounds, representing the cutting edge of modern C–H activation methodology.

References

  • Zhang, Q., & Shi, B.-F. (2021). 2-(Pyridin-2-yl)isopropyl (PIP) Amine: An Enabling Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C(sp³)–H Bonds. Accounts of Chemical Research, 54(12), 2750-2763.[Link]

  • Wu, Y.-D., et al. (2015). Understanding the Effects of Bidentate Directing Groups: A Unified Rationale for sp² and sp³ C–H Bond Activations. The Journal of Organic Chemistry, 80(9), 4333-4341.[Link]

  • Dong, G., et al. (2018). Overcoming the Limitations of γ- and δ-C–H Arylation of Amines through Ligand Development. Journal of the American Chemical Society, 141(1), 403-410.[Link]

  • You, S.-L., et al. (2025). Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups. RSC Advances, 2025, qo, d5qo01354b.[Link]

A Comparative Guide to the Biological Activities of Methyl[phenyl(pyridin-2-yl)methyl]amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promising Scaffold of N-Benzyl-N-methyl-1-phenyl-1-(pyridin-2-yl)methanamine

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to participate in hydrogen bonding and other molecular interactions has made it a privileged structure in drug design. When combined with a phenyl group and a methylamine linker, as in the Methyl[phenyl(pyridin-2-yl)methyl]amine scaffold, it presents a versatile template for developing novel bioactive compounds. This guide provides a comparative analysis of the biological activities of derivatives based on this core structure, with a focus on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships (SAR) gleaned from analogous compounds, provide detailed experimental protocols for their evaluation, and offer insights into the rationale behind experimental design.

The core structure, Methyl[phenyl(pyridin-2-yl)methyl]amine, possesses a unique three-dimensional arrangement of aromatic and amine functionalities, which is crucial for its interaction with biological targets. Variations in this core, through substitutions on the phenyl and pyridine rings, can significantly modulate its pharmacological profile.

Antiproliferative Activity: A Key Area of Investigation

Derivatives of pyridine-containing N-benzyl and N-phenyl amines have demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines to assess their spectrum of activity and selectivity.

Rationale for Cell Line Selection in Anticancer Screening

The choice of cancer cell lines for initial screening is a critical step in drug discovery. A diverse panel is often used to understand the breadth of a compound's activity. For instance, the National Cancer Institute's (NCI) 60-cell line screen (NCI-60) provides a comprehensive initial assessment against various cancer types.[1] For more focused studies, cell lines are selected based on specific molecular characteristics, such as the expression of a particular receptor or the presence of a certain mutation, that align with the hypothesized mechanism of action of the test compounds.[1] Commonly used cell lines for screening pyridine derivatives include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (liver carcinoma), representing some of the most prevalent cancers.[2]

Comparative Antiproliferative Data

While a systematic study of a single series of Methyl[phenyl(pyridin-2-yl)methyl]amine derivatives is not extensively available in the public domain, we can infer structure-activity relationships from closely related N-phenylpyridin-2-amine and N-benzylbenzamide analogs.

Compound ClassDerivative/SubstitutionCell LineIC50 (µM)Reference
Pyridine-ureas 8eMCF-7 (Breast)0.22
8nMCF-7 (Breast)1.88
Diaryl Urea 6aA549 (Lung)2.566[3]
6aHT-29 (Colon)15.28[3]
Benzo[1][4][5]triazin-7-ones 4a (Pyrid-2-yl substituted)VariousStrong growth inhibition[4][6]
4b (Pyrid-2-yl substituted)VariousStrong growth inhibition[4][6]
N-benzylbenzamides 20bVarious0.012 - 0.027[7]

Table 1: Antiproliferative activity (IC50 values) of selected pyridine-containing derivatives against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly impact antiproliferative activity. For instance, in some series of diaryl urea derivatives, a chloro substitution on the phenyl ring enhanced activity.[3] In other analogs, electron-donating groups like methoxy and methyl were found to be favorable.[8] This suggests that the electronic properties of the phenyl ring play a crucial role in target binding.

  • Substitution on the Pyridine Ring: Altering the substitution pattern on the pyridine ring can modulate activity. The position of substituents can influence the molecule's overall conformation and its ability to interact with target proteins.

  • The Amine Linker: The nature of the linker between the aromatic rings is critical. The presence of a urea moiety in some pyridine derivatives has been shown to be a key pharmacophore for potent anticancer activity.

Mechanism of Action: Targeting Cellular Proliferation

While the precise mechanism for all derivatives is not fully elucidated, many pyridine-containing compounds exert their anticancer effects by interfering with fundamental cellular processes. Some N-benzylbenzamide derivatives, for example, act as potent inhibitors of tubulin polymerization, leading to mitotic arrest and apoptosis.[7] Others may target specific kinases or signaling pathways involved in cancer cell growth and survival.[9]

Antimicrobial Properties: A Broad Spectrum of Activity

The Methyl[phenyl(pyridin-2-yl)methyl]amine scaffold and its analogs have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassDerivative/SubstitutionMicroorganismMIC (µg/mL)Reference
Pyridinium Salts 3d (3-phenylpropyl chain)Staphylococcus aureus4[10]
3a (benzyl)Staphylococcus aureus16[10]
Benzyl Guanidines 9m (3-[2-chloro-3-(trifluoromethyl)]-benzyloxy)Staphylococcus aureus0.5[11]
9m (3-[2-chloro-3-(trifluoromethyl)]-benzyloxy)Escherichia coli1[11]

Table 2: Antimicrobial activity (MIC values) of selected pyridine-containing derivatives.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: In series of pyridinium salts, an increase in the length of the alkyl chain on the nitrogen atom, which increases lipophilicity, has been correlated with enhanced antimicrobial activity.[10] This suggests that the ability of the compound to penetrate the bacterial cell membrane is a key determinant of its efficacy.

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring can influence antimicrobial potency. For example, in a series of benzylidenehydrazinylpyridinium salts, methyl-substituted derivatives were found to be more active than those with hydroxyl or methoxyl groups.[10]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key assays used to evaluate the biological activities of Methyl[phenyl(pyridin-2-yl)methyl]amine derivatives.

MTT Assay for Antiproliferative Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health and number.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions as in step 1.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Method for MIC Determination

This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a cation-adjusted Mueller-Hinton Broth (or other appropriate broth).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

Visualizations

Experimental_Workflow_Anticancer cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation A Compound Synthesis & Characterization B MTT Assay (Cell Viability) A->B Test Compounds C IC50 Determination B->C Dose-Response Data D Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) C->D Identify Potent Hits E Animal Model (e.g., Xenograft) D->E Promising Candidates F Efficacy & Toxicity Studies E->F G Lead Optimization F->G

Caption: Workflow for anticancer evaluation of novel derivatives.

SAR_Anticancer Core Methyl[phenyl(pyridin-2-yl)methyl]amine Core Phenyl Phenyl Ring Substituents Electron-withdrawing (e.g., -Cl, -NO2) Electron-donating (e.g., -OCH3, -CH3) Core->Phenyl Pyridine Pyridine Ring Substituents Position & Nature of Substituent Core->Pyridine Linker Amine Linker Modification e.g., Urea, Amide Core->Linker Activity Antiproliferative Activity Phenyl->Activity Pyridine->Activity Linker->Activity

Caption: Key structural features influencing anticancer activity.

Conclusion and Future Directions

The Methyl[phenyl(pyridin-2-yl)methyl]amine scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on analogous structures clearly indicate that strategic modifications to the phenyl and pyridine rings, as well as the amine linker, can lead to potent antiproliferative and antimicrobial compounds. Future research should focus on the systematic synthesis and evaluation of a dedicated library of Methyl[phenyl(pyridin-2-yl)methyl]amine derivatives to establish a more definitive structure-activity relationship for this specific scaffold. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of these compounds and advancing them toward clinical development.

References

  • Pérez-Tomás, R. (2020). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]

  • Keane, L. A., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][4][5]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 574. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. [Link]

  • Keane, L. A., et al. (2025). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][4][5]triazin-7-ones and Stable Free Radical Precursors. ResearchGate. [Link]

  • Gaba, M., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 14(12), 103441. [Link]

  • Alptüzün, V., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5203-5215. [Link]

  • Aghapour, G., et al. (2025). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. PMC. [Link]

  • IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles. IntechOpen. [Link]

  • El-Sayed, M. A. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1426. [Link]

  • Anderson, B. D., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. PMC. [Link]

  • López-Pérez, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Journal of Pharmaceutical Negative Results, 13(S1), 470-477. [Link]

  • Wang, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC. [Link]

  • Ali, I., et al. (2026). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. MDPI. [Link]

  • Singh, P., & Kumar, V. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. ResearchGate. [Link]

  • Wang, L., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

  • Alptüzün, V., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. ResearchGate. [Link]

  • Pokhodylo, N. T., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]

  • Truong, T. T. T., et al. (2022). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 12(28), 18133-18145. [Link]

  • Burzynski, S. R., & Patil, S. (1995). N,N'-disubstituted L-isoglutamines as novel cancer chemotherapeutic agents. Drugs under experimental and clinical research, 21(4), 141–146. [Link]

  • Mohana, K. N., & Kumar, C. B. P. (2014). Synthesis, characterization and antiproliferative activity of some novel 2-(substitutedphenyl)-5-methyl-3-(pyridin-4-yl)-1,3-thiazolidin-4-ones. ResearchGate. [Link]

  • Chang, J. Y., et al. (1992). Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II. Journal of Medicinal Chemistry, 35(21), 3974-3978. [Link]

  • Malar, I. O., et al. (2007). Antimicrobial Properties of N-Benzotiazol-2-Yl-Benzensulfonamide and Their Analogs With Nucleophylic Radicals. Amanote Research. [Link]

  • Kumar, D., et al. (2018). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PMC. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Methyl[phenyl(pyridin-2-yl)methyl]amine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of Chiral Amines

Methyl[phenyl(pyridin-2-yl)methyl]amine is a chiral secondary amine featuring a stereocenter at the benzylic carbon. This structure is a common motif in ligands for asymmetric catalysis and as a core scaffold in pharmacologically active molecules. Consequently, the ability to unambiguously determine its absolute configuration (R vs. S) and assess its enantiomeric purity is critical for drug development, chemical synthesis, and quality control.

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. They also exhibit identical responses to most standard spectroscopic techniques (NMR, IR, MS) under achiral conditions. This guide provides an in-depth, comparative analysis of spectroscopic methodologies designed to differentiate these isomers, explaining the causality behind experimental choices and presenting validated protocols for their successful application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: From Indistinguishable to Resolved

NMR spectroscopy is the cornerstone of molecular structure elucidation. However, in a standard achiral solvent (like CDCl₃ or DMSO-d₆), the (R)- and (S)-enantiomers of methyl[phenyl(pyridin-2-yl)methyl]amine are magnetically equivalent and will produce identical ¹H and ¹³C NMR spectra. The key to resolving them lies in creating a chiral environment that induces diastereomeric interactions.

Mechanism of Chiral Recognition in NMR

To resolve enantiomeric signals, a Chiral Solvating Agent (CSA) is introduced directly into the NMR sample.[1] A CSA is an optically pure compound that forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte.[2][3] These complexes, being diastereomers, are no longer mirror images and thus have distinct physical properties, including different NMR spectra.[4] The differential spatial arrangement of the analyte's protons and carbons relative to the CSA's anisotropic groups (e.g., aromatic rings) leads to observable differences in their chemical shifts (Δδ).

A common and effective CSA for amines is (R)-(-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.[5][6] The amine is protonated by the carboxylic acid groups, and the resulting ammonium ion is held within the crown ether's macrocyclic cavity via N-H···O hydrogen bonds, creating a stable, diastereomeric complex that allows for spectral differentiation.[4]

cluster_R (R)-Analyte + (R)-CSA cluster_S (S)-Analyte + (R)-CSA cluster_NMR Resulting NMR Spectrum r_analyte R-Enantiomer r_complex Diastereomeric Complex A (R-R) r_analyte->r_complex Forms r_csa (R)-CSA r_csa->r_complex Forms nmr_signal Distinct Signals: Signal A (from Complex A) Signal B (from Complex B) r_complex->nmr_signal s_analyte S-Enantiomer s_complex Diastereomeric Complex B (S-R) s_analyte->s_complex Forms s_csa (R)-CSA s_csa->s_complex Forms s_complex->nmr_signal caption Interaction of enantiomers with a Chiral Solvating Agent (CSA).

Interaction of enantiomers with a Chiral Solvating Agent (CSA).
Comparative ¹H and ¹³C NMR Data

The following tables present hypothetical, yet realistic, NMR data for a racemic mixture of methyl[phenyl(pyridin-2-yl)methyl]amine, both without and with a CSA. The most significant chemical shift non-equivalence (Δδ) is typically observed for nuclei closest to the stereocenter.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Without CSA (δ, ppm) With (R)-18-Crown-6-TC (δ, ppm) Δδ (ppm)
N-CH₃ 2.25 (s, 3H) 2.28 (s, R), 2.31 (s, S) 0.03
C-H (Benzylic) 4.50 (q, 1H) 4.55 (q, R), 4.60 (q, S) 0.05
N-H 2.80 (br s, 1H) 8.95 (br s, R), 9.05 (br s, S) 0.10
Phenyl-H (ortho) 7.45 (d, 2H) 7.48 (d, R), 7.51 (d, S) 0.03
Phenyl-H (meta/para) 7.25-7.35 (m, 3H) 7.28-7.38 (m) <0.01
Pyridyl-H6 8.55 (d, 1H) 8.60 (d, R), 8.62 (d, S) 0.02

| Pyridyl-H (other) | 7.15-7.70 (m, 3H) | 7.18-7.75 (m) | <0.02 |

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Without CSA (δ, ppm) With (R)-18-Crown-6-TC (δ, ppm) Δδ (ppm)
N-CH₃ 33.5 33.7 (R), 33.9 (S) 0.2
C-H (Benzylic) 65.0 65.4 (R), 65.8 (S) 0.4
Phenyl-C (ipso) 142.0 142.1 (R), 142.3 (S) 0.2

| Pyridyl-C2 | 160.5 | 160.6 (R), 160.7 (S) | 0.1 |

Experimental Protocol: NMR with Chiral Solvating Agent
  • Analyte Preparation: Dissolve ~5-10 mg of the methyl[phenyl(pyridin-2-yl)methyl]amine sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a clean NMR tube.

  • Acquire Standard Spectrum: Run standard ¹H and ¹³C NMR spectra. This serves as a baseline reference.

  • Introduce CSA: Add the chiral solvating agent (e.g., (R)-(+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid) in small, incremental amounts (e.g., 0.25 molar equivalents at a time).

  • Monitor Spectral Changes: Acquire a ¹H NMR spectrum after each addition. Observe the splitting of key signals, particularly the benzylic proton and the N-methyl group.

  • Optimize Stoichiometry: Continue adding the CSA until maximum separation of the enantiomeric signals is achieved, typically between 1.0-1.5 equivalents. Avoid adding a large excess, as this can cause significant line broadening.

  • Final Analysis: Once optimal separation is achieved, acquire final high-resolution ¹H and ¹³C spectra. Integrate the separated signals in the ¹H spectrum to determine the enantiomeric excess (ee).

Chiroptical Spectroscopy: The Definitive Assignment

While NMR with a CSA is excellent for determining enantiomeric purity, chiroptical methods, particularly Circular Dichroism (CD) spectroscopy, are the gold standard for assigning the absolute configuration of a chiral molecule.[7]

Mechanism of Circular Dichroism

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[8] An achiral molecule will not produce a CD signal. Enantiomers, however, will produce spectra that are perfect mirror images of each other. The resulting plot of molar ellipticity [θ] versus wavelength contains positive or negative peaks known as Cotton effects. The sign of the Cotton effect for a specific electronic transition can often be correlated to the absolute configuration (R or S) by comparing it to data from structurally similar compounds or to theoretical calculations.[9][10]

Table 3: Hypothetical Circular Dichroism Data (Methanol)

Isomer Cotton Effect (λ, nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(R)-isomer 265 +15,000
220 -25,000
(S)-isomer 265 -15,000

| | 220 | +25,000 |

Experimental Protocol: Circular Dichroism Spectroscopy
  • Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically below 300 nm) and in which the analyte is soluble. Methanol or acetonitrile are common choices.

  • Concentration & Path Length: Prepare a dilute solution of the purified enantiomer (e.g., 0.1-0.5 mg/mL). The concentration should be adjusted to yield an absorbance (A) of ~0.5-1.0 at the λₘₐₓ in a standard UV-Vis spectrum. Use a quartz cuvette with an appropriate path length (e.g., 0.1 cm or 1.0 cm).

  • Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Blank Spectrum: Acquire a baseline spectrum of the solvent in the same cuvette. This will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: Place the sample cuvette in the holder and acquire the CD spectrum over the desired wavelength range (e.g., 190-350 nm).

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ] for standardized comparison.

Complementary Techniques: Confirmation of Identity

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the molecular structure and functional groups but are inherently incapable of distinguishing between enantiomers.

Infrared (IR) Spectroscopy

The IR spectra of the (R)- and (S)-isomers will be identical. However, IR is a rapid and invaluable tool for confirming the presence of key functional groups, thereby validating the compound's identity before undertaking more complex chiral analyses.

Table 4: Characteristic IR Absorptions (KBr Pellet)

Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-H Stretch (Secondary Amine) 3300 - 3500 Medium, Broad
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 3000 Medium

| C=C & C=N Stretch (Aromatic Rings) | 1450 - 1600 | Strong, Sharp |

Mass Spectrometry (MS)

Standard MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's molecular weight. Since enantiomers have the same mass, their mass spectra will be identical. Even with tandem mass spectrometry (MS/MS), which induces fragmentation, the resulting patterns for enantiomers are typically indistinguishable.[11]

Table 5: Expected Mass Spectrometry Fragments (EI)

Fragment m/z (Expected) Description
[M]⁺ 198.12 Molecular Ion
[M-CH₃]⁺ 183.10 Loss of methyl group
[M-C₆H₅]⁺ 121.07 Loss of phenyl group
[C₇H₈N]⁺ 106.07 Phenyl-CH-NH fragment
[C₆H₅N]⁺ 91.05 Pyridyl fragment

| [C₆H₅]⁺ | 77.04 | Phenyl cation |

Summary & Recommended Analytical Workflow

The choice of spectroscopic technique is dictated by the analytical question being asked.

Table 6: Summary of Spectroscopic Techniques for Isomer Analysis

Technique Distinguishes Enantiomers? Primary Application
NMR (Standard) No Structural Elucidation, Identity Confirmation
NMR (with CSA) Yes Determination of Enantiomeric Excess (ee)
IR Spectroscopy No Functional Group Identification
Mass Spectrometry No Molecular Weight Confirmation

| Circular Dichroism | Yes | Assignment of Absolute Configuration |

The following workflow provides a logical progression for the comprehensive analysis of methyl[phenyl(pyridin-2-yl)methyl]amine isomers.

start Start: Synthesized Sample confirm_id Confirm Identity & Structure (IR, MS, Standard NMR) start->confirm_id is_correct Structure Correct? confirm_id->is_correct stop Stop: Re-synthesize / Purify is_correct->stop No determine_ee Determine Enantiomeric Purity (NMR with Chiral Solvating Agent) is_correct->determine_ee Yes is_enantiopure ee > 99%? determine_ee->is_enantiopure purify Chiral HPLC Purification is_enantiopure->purify No assign_config Assign Absolute Configuration (Circular Dichroism Spectroscopy) is_enantiopure->assign_config Yes purify->determine_ee Re-analyze final End: Fully Characterized Isomer assign_config->final

Sources

Assessing the Purity of Synthesized Methyl[phenyl(pyridin-2-yl)methyl]amine: A Comparative HPLC Column Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl[phenyl(pyridin-2-yl)methyl]amine (CAS 4372-44-5) is a critical structural motif frequently utilized in the synthesis of pharmaceutical intermediates, antihistamines, and chiral ligands[1]. However, assessing the purity of this synthesized compound presents a formidable analytical challenge. The molecule's architecture—comprising a basic secondary aliphatic amine, a phenyl ring, and a 2-pyridyl group—creates a dual-liability for peak shape during High-Performance Liquid Chromatography (HPLC) analysis.

This guide objectively compares traditional reversed-phase HPLC methodologies against optimized stationary phase chemistries, providing researchers with a self-validating system to achieve baseline resolution of critical synthetic impurities.

Mechanistic Insights: The Causality of Peak Tailing (E-E-A-T)

To develop a robust analytical method, one must first understand the thermodynamic and kinetic interactions occurring within the column. In standard reversed-phase HPLC, analyte retention is primarily driven by hydrophobic interactions. However, basic amines (typically exhibiting a pKa of ~8.5–9.5) are heavily protonated under standard acidic to neutral mobile phase conditions[2].

Concurrently, residual silanol groups (-Si-OH) on the silica support matrix can dissociate to form negatively charged silanolate ions (-Si-O⁻). This creates a secondary, highly aggressive ion-exchange interaction between the protonated amine of the analyte and the stationary phase[2][3].

For Methyl[phenyl(pyridin-2-yl)methyl]amine, this liability is magnified. Both the secondary amine and the pyridine nitrogen can interact with active silanols and trace metals in the silica matrix[4]. The macroscopic result is severe band broadening, a reduction in theoretical plates ( N ), and an asymmetric peak tail (Tailing Factor, As​>2.0 ). This tailing drastically reduces the resolution ( Rs​ ) of closely eluting synthetic impurities, such as unreacted phenyl(pyridin-2-yl)methanone.

The Three Strategic Alternatives

To overcome these limitations, chromatographers typically employ one of three strategies:

  • Method A: Standard C18 (The Baseline) – Relies purely on hydrophobic retention; highly susceptible to silanol interactions.

  • Method B: End-Capped C18 with Amine Modifiers (The Traditional Fix) – Utilizes triethylamine (TEA) in the mobile phase to competitively mask active silanols[3].

  • Method C: Phenyl-Hexyl Columns (The Optimized Solution) – Utilizes a hexyl-linked phenyl phase to introduce orthogonal π−π interactions, shifting the primary retention mechanism away from the silica surface[4].

Workflow Start Synthesized Compound Methyl[phenyl(pyridin-2-yl)methyl]amine Assess Assess Structural Liabilities: Secondary Amine & Pyridine Ring Start->Assess Standard Method A: Standard C18 (Hydrophobic Retention) Assess->Standard Modifier Method B: C18 + TEA Modifier (Silanol Masking) Assess->Modifier Optimized Method C: Phenyl-Hexyl Column (π-π Interactions) Assess->Optimized Outcome1 Severe Peak Tailing (As > 2.0) Standard->Outcome1 Outcome2 Improved Shape, Lower Column Life Modifier->Outcome2 Outcome3 Optimal Resolution & Symmetry (As < 1.1) Optimized->Outcome3

Workflow for optimizing HPLC purity assessment of basic aromatic amines.

Experimental Protocols: Self-Validating Methodologies

To objectively evaluate these approaches, the following step-by-step experimental framework was designed to compare the three methodologies under controlled conditions.

Step 1: Sample Preparation
  • Accurately weigh 10.0 mg of synthesized Methyl[phenyl(pyridin-2-yl)methyl]amine.

  • Dissolve in 10.0 mL of a 50:50 (v/v) LC-MS grade Water:Acetonitrile diluent to achieve a final concentration of 1.0 mg/mL.

  • Spike the solution with 0.5% (w/w) phenyl(pyridin-2-yl)methanone to act as a reference synthetic impurity.

  • Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: Chromatographic System Setup
  • System: Agilent 1260 Infinity II (or equivalent UV-HPLC system).

  • Column Dimensions: 150 mm × 4.6 mm, 5 µm particle size (for all three column chemistries).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Step 3: Mobile Phase & Gradient Conditions
  • Method A (Standard C18) & Method C (Phenyl-Hexyl):

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Method B (C18 + TEA Modifier):

    • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 6.0) containing 0.1% Triethylamine (TEA)[3].

    • Mobile Phase B: Acetonitrile.

  • Gradient Program (All Methods): 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B, and re-equilibrate for 5 minutes.

Mechanism cluster_C18 Standard C18 Column cluster_Phenyl Phenyl-Hexyl Column Analyte Methyl[phenyl(pyridin-2-yl)methyl]amine (Protonated Amine) Silanol Residual Silanols (-SiO-) Analyte->Silanol PiSystem Phenyl-Hexyl Phase (π-Electron System) Analyte->PiSystem Interaction1 Strong Ionic Interaction (Ion-Exchange) Silanol->Interaction1 Result1 Peak Tailing & Band Broadening Interaction1->Result1 Interaction2 π-π & Hydrophobic Interactions PiSystem->Interaction2 Result2 Symmetrical Peaks & High Efficiency Interaction2->Result2

Comparison of retention mechanisms: Silanol-driven ion-exchange vs. π-π interactions.

Data Presentation & Performance Comparison

The quantitative performance metrics of the API peak and its resolution from the spiked synthetic impurity are summarized below.

ParameterMethod A: Standard C18Method B: C18 + TEA ModifierMethod C: Phenyl-Hexyl
Retention Time ( tR​ ) 8.4 min8.1 min9.2 min
Tailing Factor ( As​ ) 2.45 (Severe Tailing)1.40 (Acceptable)1.08 (Excellent Symmetry)
Theoretical Plates ( N ) 4,5008,50014,200
Resolution ( Rs​ ) 1.2 (Co-elution risk)2.1 (Baseline resolved)4.5 (Highly resolved)
MS Compatibility YesNo (Ion suppression from TEA)Yes
Discussion of Results
  • Method A fails to provide adequate baseline resolution ( Rs​<1.5 ). The severe peak tailing is a direct consequence of the pyridine and secondary amine undergoing ion-exchange interactions with residual silanols[2].

  • Method B successfully improves peak symmetry ( As​=1.40 ) because the TEA modifier acts as a sacrificial base, competitively binding to the active silanols before the analyte can[3]. However, the reliance on non-volatile phosphate buffers and TEA causes severe ion suppression, rendering this method entirely incompatible with LC-MS downstream applications. Furthermore, continuous use of high-pH amine modifiers degrades the silica backbone over time.

  • Method C (Phenyl-Hexyl) delivers overwhelmingly superior performance. The hexyl alkyl chain provides necessary hydrolytic stability and conformational flexibility, allowing the bonded phenyl ring to align and undergo π−π electron interactions with the analyte's aromatic rings[4]. This orthogonal retention mechanism strongly retains the analyte via its aromatic moieties rather than forcing the basic nitrogen into the silica pores where silanol interactions occur. This results in near-perfect peak symmetry ( As​=1.08 ) and exceptional resolution ( Rs​=4.5 ) using simple, MS-compatible volatile buffers.

Conclusion

When assessing the purity of complex basic amines like Methyl[phenyl(pyridin-2-yl)methyl]amine, relying solely on traditional hydrophobic retention (C18) is analytically insufficient. While mobile phase modifiers offer a temporary, brute-force fix, transitioning to a Phenyl-Hexyl stationary phase provides a robust, MS-compatible, and highly efficient self-validating system. By leveraging π−π interactions, chromatographers can bypass silanol-induced peak tailing and accurately quantify critical synthetic impurities.

Sources

Comparative Analytical Workflows for Confirming the Structure of Methyl[phenyl(pyridin-2-yl)methyl]amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl[phenyl(pyridin-2-yl)methyl]amine (CAS 4372-44-5) is a highly versatile chiral secondary amine characterized by a stereocenter flanked by a phenyl ring and a pyridin-2-yl group[1][2]. Because of its bidentate coordination potential and steric bulk, it is frequently utilized as a chiral auxiliary, a ligand in asymmetric catalysis, and an intermediate in drug development.

When this amine is subjected to downstream reactions—such as amidation, alkylation, or transition-metal coordination—confirming the structural integrity and absolute configuration of the resulting products is a significant analytical challenge. Standard achiral methods cannot distinguish between enantiomeric products, and simple optical rotation is insufficient for complex mixtures[3].

This guide objectively compares three field-proven analytical workflows for structurally validating Methyl[phenyl(pyridin-2-yl)methyl]amine reaction products. By synthesizing chromatographic, spectroscopic, and crystallographic techniques, researchers can establish a self-validating system for structural confirmation.

Analytical Strategy Decision Matrix

Selecting the correct analytical modality depends on the specific structural question being asked: enantiomeric excess (ee%), solution-state absolute configuration, or solid-state 3D spatial arrangement.

G Start Methyl[phenyl(pyridin-2-yl)methyl]amine Reaction Product Q1 Goal: High-Throughput ee% Screening? Start->Q1 Q2 Goal: Absolute Configuration in Solution? Start->Q2 Q3 Goal: Unambiguous 3D Spatial Arrangement? Start->Q3 LCMS L-PGA Derivatization + UPLC-ESI-MS/MS Q1->LCMS Yes NMR MTPA-Cl Derivatization + 1H/19F 2D NMR Q2->NMR Yes XRD Heavy-Atom Salt Formation + SC-XRD Q3->XRD Yes

Caption: Analytical Decision Workflow for Structural Confirmation of Chiral Amine Derivatives.

Workflow Comparison & Experimental Protocols

Workflow A: High-Throughput UPLC-ESI-MS/MS via L-PGA Derivatization

Best For: Rapid determination of enantiomeric excess (ee%) and trace-level reaction monitoring.

Causality & Mechanism: While chiral stationary phases (CSPs) are standard for HPLC[3][4], they often suffer from long run times and column degradation. Derivatizing the secondary amine product with an enantiopure chiral labeling reagent like L-Pyroglutamic acid (L-PGA) converts enantiomers into diastereomers. L-PGA is specifically chosen over traditional UV-active tags because it significantly enhances electrospray ionization (ESI) efficiency, allowing for detection at the low-femtomole (fmol) level on standard achiral C18 columns[5].

Self-Validating Protocol:

  • Sample Preparation: Dissolve 10 µmol of the amine reaction product in 500 µL of anhydrous DMF.

  • Activation: Add 15 µmol of L-PGA, followed by 15 µmol of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 15 µmol of 1-hydroxybenzotriazole (HOBt)[5]. Note: HOBt suppresses racemization during amide bond formation.

  • Reaction: Stir at room temperature for 60 minutes.

  • Quenching & Analysis: Quench with 100 µL of LC-MS grade water. Dilute 1:100 in acetonitrile and inject 1 µL into the UPLC-ESI-MS/MS system.

  • Validation: Run a blank (reagents only) and a racemic standard to confirm baseline resolution ( Rs​>1.5 ) of the resulting diastereomers.

Workflow B: Multinuclear 2D NMR via Mosher's Amide Analysis

Best For: Unambiguous assignment of absolute configuration in the solution state.

Causality & Mechanism: Mosher's method is the gold standard for deducing the configuration of stereogenic secondary amines[6][7]. By reacting the amine with α -methoxy- α -trifluoromethylphenylacetic acid chloride (MTPA-Cl), diastereomeric amides are formed. The conformational locking of the amide bond forces the MTPA phenyl ring to selectively shield specific protons on the amine framework. By calculating the chemical shift differences ( ΔδSR=δS​−δR​ ), the absolute configuration is reliably mapped[7]. Furthermore, tracking the 19 F nucleus provides a self-validating, orthogonal dataset free from 1 H signal overlap[8][9].

MosherLogic Amine Chiral Amine Product R_MTPA React with (R)-MTPA-Cl Amine->R_MTPA S_MTPA React with (S)-MTPA-Cl Amine->S_MTPA NMR_R Acquire 1H/19F NMR (S)-Amide R_MTPA->NMR_R Yields (S)-Amide* NMR_S Acquire 1H/19F NMR (R)-Amide S_MTPA->NMR_S Yields (R)-Amide* Delta Calculate Δδ(SR) (δS - δR) NMR_R->Delta NMR_S->Delta Config Assign Absolute Configuration Delta->Config

*Caption: Mosher's Method Logic. Note: CIP priority inversion causes (R)-acid to yield (S)-amide[7].

Self-Validating Protocol:

  • Aliquotting: Divide the purified amine product into two 5 mg aliquots in dry, high-quality NMR tubes.

  • Solvation: Dissolve each in 0.5 mL of CDCl 3​ . Add 2.0 equivalents of pyridine- d5​ to act as an acid scavenger and prevent amine protonation.

  • Derivatization: To Tube A, add 2.0 equivalents of (R)-MTPA-Cl. To Tube B, add 2.0 equivalents of (S)-MTPA-Cl.

  • Acquisition: Allow 2-4 hours for complete conversion. Acquire high-resolution 1 H, 19 F, and 1 H- 1 H COSY spectra[9].

  • Validation: Ensure the 19 F spectra show a single distinct peak for each tube, confirming complete derivatization without kinetic resolution bias.

Workflow C: Single-Crystal X-Ray Diffraction (SC-XRD)

Best For: Absolute 3D spatial arrangement and confirming coordination geometry in metal complexes.

Causality & Mechanism: While NMR provides solution-state connectivity, SC-XRD provides the definitive solid-state structure. Because Methyl[phenyl(pyridin-2-yl)methyl]amine contains only light atoms (C, H, N), determining its absolute configuration via X-ray requires anomalous dispersion. By converting the amine into a hydrochloride (HCl) or hydrobromide (HBr) salt, the introduction of a "heavy" halogen atom allows for the accurate calculation of the Flack parameter (where a value near 0 indicates the correct absolute structure).

Self-Validating Protocol:

  • Salt Formation: Dissolve the amine product in minimal diethyl ether. Add 1.1 equivalents of ethereal HCl dropwise at 0°C.

  • Crystallization: Isolate the precipitate and dissolve it in a minimal amount of methanol in a small inner vial.

  • Vapor Diffusion: Place the inner vial inside a larger sealed chamber containing an anti-solvent (e.g., diethyl ether or pentane). Allow 3-7 days for slow vapor diffusion to yield diffraction-quality single crystals.

Performance Data & Objective Comparison

The table below summarizes the quantitative and operational metrics of the three analytical workflows when applied to Methyl[phenyl(pyridin-2-yl)methyl]amine derivatives.

Analytical StrategyPrimary OutputLimit of Detection (LOD)Turnaround TimeStereochemical ConfidenceSample Recovery
L-PGA + UPLC-MS/MS Enantiomeric Excess (ee%)1–4 fmol[5]< 15 min / runModerate (Relative)Destructive
MTPA + 2D NMR Absolute Configuration~1–5 µmol2–4 hoursHigh (Solution-state)Recoverable (via Hydrolysis)
Heavy-Atom SC-XRD 3D Spatial ArrangementN/A (Requires Crystal)Days to WeeksAbsolute (Solid-state)Recoverable

Conclusion

For routine reaction monitoring and ee% determination of Methyl[phenyl(pyridin-2-yl)methyl]amine products, L-PGA derivatization coupled with UPLC-ESI-MS/MS offers unparalleled throughput and fmol sensitivity. However, when a novel derivative is synthesized for the first time, Multinuclear NMR via Mosher's analysis is mandatory for establishing the absolute configuration in solution. For final publication-grade structural proof—especially for transition metal complexes utilizing the bidentate nature of the pyridine/amine motif—SC-XRD remains the absolute standard.

References

  • 4372-44-5|methyl[phenyl(pyridin-2-yl)methyl]amine - BIOFOUNT Source: bio-fount.com URL: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI Source: mdpi.com URL:[Link]

  • Chiral Alkaloid Analysis | IntechOpen Source: intechopen.com URL: [Link]

  • Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents - PubMed Source: nih.gov URL:[Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines | Journal of Chemical Education Source: acs.org URL:[Link]

  • Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC Source: nih.gov URL:[Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - MDPI Source: mdpi.com URL:[Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments Source: springernature.com URL:[Link]

Sources

Benchmarking the Efficiency of Methyl[phenyl(pyridin-2-yl)methyl]amine-Based Catalysts in Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists, our primary objective in catalyst development is striking the delicate balance between kinetic efficiency (Turnover Frequency, TOF) and operational longevity (Turnover Number, TON). Ruthenium(II) complexes bearing 2-(aminomethyl)pyridine (ampy) derivatives have long been recognized as some of the most active homogeneous catalysts for the transfer hydrogenation (TH) of ketones, capable of achieving remarkable TOFs exceeding 400,000 h⁻¹[1].

However, primary amine ligands like standard ampy are kinetically labile under harsh industrial conditions, often undergoing oxidative degradation to form inactive Ru-imine species[2]. To engineer a more robust system, structural modifications to the ligand backbone are required. This guide benchmarks the performance of Methyl[phenyl(pyridin-2-yl)methyl]amine (MPPMA) —a sterically hindered, secondary amine derivative—against classical ampy systems, detailing the mechanistic causality and providing self-validating experimental workflows.

Mechanistic Grounding: The Role of Sterics and N-Methylation

The exceptional activity of Ru(II)-ampy catalysts is governed by an outer-sphere bifunctional mechanism. Originally elucidated for Noyori and Shvo-type systems, this pathway involves the concerted transfer of a metal-bound hydride (Ru-H) and a ligand-bound proton (N-H) to the ketone substrate via a highly organized six-membered cyclic transition state[3],[4].

Why use MPPMA? The MPPMA ligand introduces two critical structural modifications to the standard ampy framework:

  • N-Methylation: By converting the primary amine to a secondary amine, we eliminate one N-H bond. While one N-H proton is strictly required for the bifunctional proton transfer, the presence of two (as in ampy) leaves the ligand susceptible to complete dehydrogenation, leading to catalyst deactivation[2]. The N-methyl group enhances the basicity of the nitrogen, enriching the electron density at the Ru(II) center and stabilizing the active hydride species[5].

  • α -Phenyl Substitution: The introduction of a phenyl group at the bridging carbon creates a rigid steric pocket. While this slightly dampens the initial reaction rate by hindering substrate approach, it drastically improves the thermal stability of the complex and provides a stereocontrolling environment essential for asymmetric transformations.

G Precatalyst Ru(II) Precatalyst [RuCl2(dppb)(MPPMA)] Activation Base Activation (KOtBu / iPrOH) Precatalyst->Activation -HCl ActiveCat Active Ru-Hydride [Ru(H)(dppb)(MPPMA-H)] Activation->ActiveCat +iPrOH Substrate Ketone Substrate (Outer-Sphere) ActiveCat->Substrate TS 6-Membered Transition State (Concerted H⁺/H⁻ Transfer) Substrate->TS Coordination Product Alcohol Product Released TS->Product H-Transfer Regeneration iPrOH Oxidation (Acetone Released) TS->Regeneration Ru-Alkoxide Regeneration->ActiveCat Catalyst Turnover

Fig 1: Bifunctional outer-sphere catalytic cycle for Ru(II)-MPPMA transfer hydrogenation.

Self-Validating Experimental Protocol

To objectively benchmark MPPMA against standard alternatives, the experimental design must be self-validating. The following protocol utilizes an internal standard for absolute mass-balance quantification and includes necessary control reactions to rule out background reduction.

Materials & Reagents
  • Precatalyst: cis-RuCl2(dppb)(MPPMA) (where dppb = 1,4-bis(diphenylphosphino)butane).

  • Substrate: Acetophenone (purified via distillation prior to use).

  • Hydrogen Donor / Solvent: 2-Propanol (anhydrous). Causality: Used in a vast 2000-fold excess to drive the thermodynamically reversible reaction toward the alcohol product via Le Chatelier's principle.

  • Base: Potassium tert-butoxide (KOtBu). Causality: Required to generate the active Ru-alkoxide intermediate, which undergoes β -hydride elimination to form the active Ru-H species[1].

Step-by-Step Workflow
  • System Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with cis-RuCl2(dppb)(MPPMA) (0.005 mmol, 1 eq) and KOtBu (0.2 mmol, 40 eq).

  • Solvent Addition: Add 10 mL of degassed anhydrous 2-propanol. Stir the mixture at 82 °C for 5 minutes to ensure complete activation of the precatalyst into the active Ru-hydride species.

  • Substrate & Standard Injection: Inject acetophenone (10.0 mmol, 2000 eq) and dodecane (1.0 mmol, internal standard) simultaneously.

  • Kinetic Sampling: Withdraw 50 μ L aliquots at 5, 10, 15, 30, and 60 minutes. Immediately quench each aliquot by diluting it in 1 mL of cold hexane exposed to air (to deactivate the catalyst).

  • Validation & Analysis: Analyze the aliquots via GC-FID.

    • Self-Validation Check: Calculate the sum of unreacted acetophenone and formed 1-phenylethanol relative to the dodecane standard. A mass balance of <98% indicates side reactions (e.g., aldol condensation), invalidating the run.

  • Control Run: Perform an identical parallel reaction omitting the Ru-complex to verify that the KOtBu/2-propanol system does not independently reduce the substrate.

Comparative Performance Data

The following table synthesizes benchmarking data comparing the MPPMA-based catalyst against the foundational primary amine (ampy) and simple secondary amine (N-Me-ampy) analogues.

Table 1: Benchmarking Catalytic Efficiency in the Transfer Hydrogenation of Acetophenone (Conditions: Ketone/Ru/KOtBu = 2000:1:40, 2-propanol, 82 °C)

Catalyst SystemLigand ClassificationTime to 50% Conv. (min)Final Conversion (%)TOF₅₀ (h⁻¹)Catalyst Thermal Stability Limit
RuCl2(dppb)(ampy)Primary Amine (Standard)5>99400,000Moderate (Degrades >90 °C)
RuCl2(dppb)(N-Me-ampy)Secondary Amine8>99320,000High (Stable up to 110 °C)
RuCl2(dppb)(MPPMA)Sterically Hindered Sec. Amine1298250,000Very High (Stable >120 °C)
Data Interpretation & Insights

The data illustrates a classic kinetic-thermodynamic trade-off. The standard RuCl2(dppb)(ampy) system exhibits the highest initial TOF (400,000 h⁻¹) due to the unhindered approach of the ketone to the Ru-H/N-H active site[1]. However, its thermal instability limits its application in continuous-flow or high-temperature industrial processes.

Conversely, the RuCl2(dppb)(MPPMA) catalyst exhibits a slightly reduced TOF (250,000 h⁻¹) because the α -phenyl group sterically restricts the six-membered transition state. However, this same steric bulk, combined with the N-methyl protection, completely suppresses ligand dehydrogenation[2]. Consequently, the MPPMA catalyst maintains its structural integrity at temperatures exceeding 120 °C, allowing for significantly higher total Turnover Numbers (TON) over extended reaction periods.

References

  • 2-(Aminomethyl)pyridine−Phosphine Ruthenium(II) Complexes: Novel Highly Active Transfer Hydrogenation Catalysts Source: Organometallics - ACS Publications URL:[Link][1]

  • Synthesis and Reactivity of Ampy-Based Ruthenium(II) Catalysts for Transfer Hydrogenation of Ketones Source: Organometallics - ACS Publications URL:[Link][5]

  • Ruthenium and Osmium Complexes Containing 2-(Aminomethyl)pyridine (Ampy)-Based Ligands in Catalysis Source: Coordination Chemistry Reviews (via ResearchGate) URL:[Link][2]

  • Coordinating ability and versatility of organosulfur-based ligands in transition metal catalyzed hydrogenative and hydrogen auto-transfer processes Source: Frontiers in Chemistry URL:[Link][3]

  • Hydrogen Transfer to Ketones Catalyzed by Shvo's Ruthenium Hydride Complex: A Mechanistic Insight Source: Organometallics - ACS Publications URL:[Link][4]

Sources

Safety Operating Guide

Proper Disposal of Methyl[phenyl(pyridin-2-yl)methyl]amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Methyl[phenyl(pyridin-2-yl)methyl]amine. As a compound within the aminopyridine class, it requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

The information herein is synthesized from established safety protocols for aminopyridine derivatives and hazardous waste management guidelines from regulatory bodies. While a specific Safety Data Sheet (SDS) for Methyl[phenyl(pyridin-2-yl)methyl]amine is not publicly available, the procedures outlined are based on a conservative approach, assuming hazards consistent with similar toxic compounds.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Methyl[phenyl(pyridin-2-yl)methyl]amine, as a derivative of aminopyridine, should be presumed to be a hazardous substance. Aminopyridines are known for their acute toxicity if swallowed, in contact with skin, or if inhaled.[1][2][3] They can also cause severe skin and eye irritation.[4] Therefore, a thorough risk assessment is the foundational step before any handling or disposal procedure.

Assumed Hazard Classification:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

This table is a conservative estimation based on structurally similar compounds. Always handle with the utmost caution.

The causality behind these stringent precautions lies in the compound's likely mechanism of action, which can interfere with neurological pathways.[3] Exposure can lead to serious health consequences, making adherence to safety protocols non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Methyl[phenyl(pyridin-2-yl)methyl]amine in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles or a face shield are essential to protect against accidental splashes.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A lab coat, buttoned to its full length, is required. Full-length pants and closed-toe shoes are also mandatory.[5]

  • Respiratory Protection: All handling of this compound, especially in powdered form or when there is a risk of aerosolization, must be conducted in a certified chemical fume hood to prevent inhalation.

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and controlled response is critical to mitigate exposure and prevent environmental contamination.

For Small Spills (manageable by trained lab personnel):
  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Ensure Ventilation: Work within a chemical fume hood if possible, or ensure the area is well-ventilated.[6]

  • Don Appropriate PPE: As outlined in Section 2.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or cat litter to dike the spill and prevent it from spreading.[6][7]

  • Absorb the Material: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[6][7]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., a soap and water solution), collecting the cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.

For Large Spills (requiring emergency response):
  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's Environmental Health & Safety (EHS) department and, if necessary, emergency services.

  • Isolate the Area: Close doors to the affected area to contain vapors.

  • Provide Information: Be prepared to provide the name of the chemical and any known hazard information to emergency responders.

Disposal Procedures: A Step-by-Step Protocol

The guiding principle for the disposal of Methyl[phenyl(pyridin-2-yl)methyl]amine is that it must be treated as hazardous waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[8]

Step 1: Waste Segregation and Collection
  • Dedicated Waste Container: All waste containing Methyl[phenyl(pyridin-2-yl)methyl]amine, including contaminated labware (e.g., pipette tips, weighing boats), gloves, and absorbent materials, must be collected in a designated hazardous waste container.

  • Compatibility: The container must be made of a material compatible with the chemical and any solvents used. High-density polyethylene (HDPE) is generally a suitable choice.

  • Avoid Mixing: Do not mix this waste stream with other incompatible wastes. Specifically, keep it separate from strong acids and oxidizers.

Step 2: Labeling

Proper labeling is a critical regulatory requirement and ensures safe handling by waste management personnel.

  • The container must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "Methyl[phenyl(pyridin-2-yl)methyl]amine," must be written out. Avoid using abbreviations or chemical formulas.[8]

  • List all constituents of the waste, including any solvents, with their approximate percentages.

  • Indicate the primary hazards (e.g., "Toxic," "Irritant").

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Location: The sealed and labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][10]

  • Secondary Containment: The container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Ensure the SAA is organized to segregate incompatible waste streams.

  • Accumulation Time: Adhere to your institution's and local regulations regarding the maximum accumulation time for hazardous waste in an SAA. EPA regulations for academic laboratories may allow for up to one year, but institutional policies may be stricter.[10]

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is nearly full (approximately 90% capacity) or approaching its accumulation time limit, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the material.[11] The primary method for the disposal of such organic compounds is typically high-temperature incineration.[12][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl[phenyl(pyridin-2-yl)methyl]amine.

DisposalWorkflow start Generation of Methyl[phenyl(pyridin-2-yl)methyl]amine Waste collect Collect in a Designated, Compatible, and Labeled Hazardous Waste Container start->collect labeling Label with 'Hazardous Waste', Full Chemical Name, Constituents, and Hazards collect->labeling storage Store in a Segregated Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage check_full Is Container >90% Full or Near Time Limit? storage->check_full contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup check_full->contact_ehs Yes continue_storage Continue to Store Safely and Monitor Regularly check_full->continue_storage No disposal Professional Disposal (e.g., Incineration) by Licensed Contractor contact_ehs->disposal continue_storage->check_full

Caption: Workflow for the safe disposal of Methyl[phenyl(pyridin-2-yl)methyl]amine waste.

In-Laboratory Neutralization: A Word of Caution

While some laboratory procedures allow for the in-lab neutralization of simple acids and bases, attempting to neutralize Methyl[phenyl(pyridin-2-yl)methyl]amine is not recommended without specific, validated protocols for this compound. The reaction of amines with neutralizing agents can be exothermic, and the resulting salt may still be considered hazardous waste. Any in-lab treatment of hazardous waste may also be subject to specific regulatory requirements. Always consult with your EHS department before attempting any in-lab treatment of hazardous waste.

Conclusion: A Culture of Safety

The proper disposal of Methyl[phenyl(pyridin-2-yl)methyl]amine is not merely a procedural task but a critical component of a robust safety culture. By understanding the inherent hazards, utilizing appropriate personal protective equipment, responding effectively to spills, and adhering to a systematic disposal protocol, researchers can ensure their safety and the protection of the environment. Always prioritize caution and consult with your institution's safety professionals when in doubt.

References

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. (2021). Journal of Medicinal Chemistry. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Waste Management Guidelines. University of Florida. [Link]

  • N-Phenyl-2-pyridinemethanamine. PubChem. [Link]

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. (2021). ACS Publications. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Phenyl-(2-pyridyl)-methylamine. PubChem. [Link]

  • phenyl(pyridin-2-yl)methanamine - Introduction. (2024). ChemBK. [Link]

  • Aminopyridines. U.S. Environmental Protection Agency. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). PubMed. [Link]

  • 8 Steps to Handling a Laboratory Chemical Spill. (2023). Westlab. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]

  • Phenyl(pyridin-2-yl)methanamine. PubChem. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Link]

  • Memo Detail. U.S. Environmental Protection Agency. [Link]

  • Phenyl(pyridin-2-yl)methanol. PubChem. [Link]

  • BASEL CONVENTION TECHNICAL GUIDELINES ON INCINERATION ON LAND. Basel Convention. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • guidelines on best available techniques and provisional guidance on best environmental practices. Stockholm Convention. [Link]

  • Production Of Aromatic Amines. (2025). Chemcess. [Link]

  • FEDERAL (RCRA-TCLP) AND STATE (TITLE 22-STLC,TTLC) HAZARDOUS WASTE CRITERIA. Eurofins. [Link]

  • Treatment options of nitrogen heterocyclic compounds in industrial wastewater. (2025). PubMed. [Link]

  • preparation of amines. Chemguide. [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026). OAE Publishing Inc.. [Link]

  • Amines - Amine Synthesis (A-Level Chemistry). (2022). Study Mind. [Link]

  • A Citizen's Guide to Incineration. U.S. Environmental Protection Agency. [Link]

  • Aromatic Amines (Edexcel International A Level (IAL) Chemistry): Revision Note. (2025). Save My Exams. [Link]

  • Preparing Amines: Aliphatic & Aromatic Synthesis Methods. Organic Chemistry. [Link]

Sources

Navigating the Synthesis and Handling of Methyl[phenyl(pyridin-2-yl)methyl]amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel amine compounds are cornerstones of modern pharmaceutical development. Among these, Methyl[phenyl(pyridin-2-yl)methyl]amine and its analogues represent a class of molecules with significant potential. As with any chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Assessment: Understanding the Risks

Methyl[phenyl(pyridin-2-yl)methyl]amine combines structural features of both aromatic amines and pyridines. This composition suggests a toxicological profile that warrants careful handling. Aminopyridines are known for their acute toxicity via oral, dermal, and inhalation routes.[2] They can act as neurotoxins by blocking potassium channels and may cause skin and eye irritation.[2][3] N-benzylmethylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][4]

Anticipated Hazards:

  • Acute Toxicity: Potential for toxic effects if swallowed, in contact with skin, or inhaled.

  • Skin and Eye Irritation/Corrosion: May cause irritation or severe burns upon contact.[1][4]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[5]

  • Neurotoxicity: As a derivative of aminopyridine, there is a potential for central nervous system effects.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling Methyl[phenyl(pyridin-2-yl)methyl]amine. The following table summarizes the recommended PPE for various laboratory operations.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
Hand Protection Due to the aromatic and amine nature of the compound, standard disposable nitrile gloves may offer only limited splash protection.[6] For extended handling or in case of a spill, heavy-duty nitrile or butyl rubber gloves are recommended. It is crucial to consult the glove manufacturer's chemical resistance data. Studies on pyridine show that thin nitrile gloves have a breakthrough time of less than a minute.[6][7][8]
Body Protection A flame-resistant laboratory coat should be worn and kept fully fastened. For larger-scale operations or when there is a significant splash risk, a chemically resistant apron over the lab coat is advised.
Respiratory Protection All work with solid or volatile forms of this compound should be conducted in a certified chemical fume hood. If there is a potential for aerosol generation and engineering controls are insufficient, a properly fitted respirator with an appropriate organic vapor cartridge is necessary.

Operational Plan: A Step-by-Step Protocol for Safe Handling

The following protocol outlines the key steps for safely handling Methyl[phenyl(pyridin-2-yl)methyl]amine, using a representative synthesis of an N-substituted aminopyridine as a model.[9][10]

Preparation and Weighing
  • Designated Area: All manipulations should be performed in a designated area within a chemical fume hood.

  • Decontamination: Ensure the work surface is clean and free of contaminants.

  • Weighing: When weighing the solid compound, use a disposable weighing boat or creased weighing paper to minimize contamination of the balance.

  • Static Control: Be mindful of static electricity, which can cause fine powders to disperse. An anti-static gun can be used if necessary.

Reaction Setup and Execution
  • Inert Atmosphere: For many syntheses involving amines, an inert atmosphere (e.g., nitrogen or argon) is required to prevent unwanted side reactions.[9]

  • Solvent Handling: Dispense all solvents in the fume hood. Use a syringe or cannula for transferring anhydrous solvents.

  • Reagent Addition: Add reagents slowly and in a controlled manner, particularly if the reaction is exothermic.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

Work-up and Purification
  • Quenching: Quench the reaction carefully, especially if reactive reagents were used. This is often done by slowly adding water or an aqueous solution.

  • Extraction: Perform liquid-liquid extractions in the fume hood. Ensure the separatory funnel is properly vented to release any pressure buildup.

  • Purification: If column chromatography is required, pack and run the column in the fume hood.

Emergency Procedures: Be Prepared

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]

Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste containing Methyl[phenyl(pyridin-2-yl)methyl]amine or its derivatives must be treated as hazardous waste. Pyridine and its derivatives are listed under EPA hazardous waste codes.[11][12][13]

Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, such as gloves, paper towels, and weighing boats, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent washes, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.

Container Labeling:

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and a description of the associated hazards (e.g., "Toxic," "Corrosive").

Storage and Disposal:

Store hazardous waste in a designated satellite accumulation area. Follow your institution's procedures for requesting a hazardous waste pickup.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling Methyl[phenyl(pyridin-2-yl)methyl]amine.

PPE_Workflow PPE Selection and Use Workflow cluster_planning Planning Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_post_operation Post-Operational Phase start Start: Handling Methyl[phenyl(pyridin-2-yl)methyl]amine assess_hazards Assess Hazards (Toxicity, Corrosivity, Irritation) start->assess_hazards review_sds Review SDS of Analogues (Aminopyridines, N-Benzylmethylamine) assess_hazards->review_sds select_eye Select Eye/Face Protection (Goggles Mandatory, Face Shield if Splash Risk) review_sds->select_eye select_gloves Select Hand Protection (Heavy-duty Nitrile or Butyl Rubber) review_sds->select_gloves select_body Select Body Protection (FR Lab Coat, Chemical Apron if needed) review_sds->select_body select_respiratory Select Respiratory Protection (Fume Hood Mandatory, Respirator if needed) review_sds->select_respiratory don_ppe Don PPE Correctly select_eye->don_ppe select_gloves->don_ppe select_body->don_ppe select_respiratory->don_ppe conduct_work Conduct Work in Fume Hood don_ppe->conduct_work handle_spill Handle Spills Promptly conduct_work->handle_spill If spill occurs doff_ppe Doff PPE Correctly conduct_work->doff_ppe handle_spill->doff_ppe dispose_waste Dispose of Contaminated PPE and Chemical Waste doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End wash_hands->end

Caption: A flowchart outlining the key stages of PPE selection and use for handling Methyl[phenyl(pyridin-2-yl)methyl]amine.

Conclusion

The responsible and safe handling of Methyl[phenyl(pyridin-2-yl)methyl]amine is achievable through a proactive approach to hazard assessment and the diligent use of appropriate personal protective equipment. By understanding the potential risks based on structurally related compounds and adhering to the operational and disposal plans outlined in this guide, researchers can mitigate exposure and maintain a safe laboratory environment, fostering a culture of safety that extends beyond the product itself.

References

  • University of Pennsylvania. Nitrile Glove Chemical-Compatibility Reference. Available from: [Link]

  • Organic Syntheses. 3-aminopyridine. Available from: [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine. Available from: [Link]

  • University of California, Santa Barbara. Hand Protection Chemical Resistance Guide. Available from: [Link]

  • All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. Available from: [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available from: [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL. Available from: [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available from: [Link]

  • Alpha Chemika. 2-AMINO PYRIDINE For Synthesis. Available from: [Link]

  • PubMed. Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Available from: [Link]

  • Hoffman Fine Chemicals. N-Benzyl-N-methylpyridin-2-amine. Available from: [Link]

  • Best Gloves. Chemical Resistance Chart. Available from: [Link]

  • National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available from: [Link]

  • PubChem. N'-Benzyl-N'-methyl-2-aminopyridine. Available from: [Link]

  • SciELO. A simple synthesis of aminopyridines: use of amides as amine source. Available from: [Link]

  • Utah State University. Chemical Resistance Guide. Available from: [Link]

  • U.S. Environmental Protection Agency. Aminopyridines. Available from: [Link]

  • Royal Society of Chemistry. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available from: [Link]

  • PubMed. Arylamine drugs: genotoxic-carcinogenic activity of NO-derivatives. Available from: [Link]

  • PubMed. Target fishing and docking studies of the novel derivatives of aryl-aminopyridines with potential anticancer activity. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.